molecular formula C12H10O<br>C12H10O<br>C6H5OC6H5 B1670733 Diphenyl ether CAS No. 101-84-8

Diphenyl ether

Cat. No.: B1670733
CAS No.: 101-84-8
M. Wt: 170.21 g/mol
InChI Key: USIUVYZYUHIAEV-UHFFFAOYSA-N
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Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999)
Diphenyl ether is an aromatic ether in which the oxygen is attached to two phenyl substituents. It has been found in muscat grapes and vanilla. It has a role as a plant metabolite.
This compound is a natural product found in Vitis vinifera and Mangifera indica with data available.

Properties

IUPAC Name

phenoxybenzene
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InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
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InChI Key

USIUVYZYUHIAEV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H10O, Array, (C6H5)2O
Record name DIPHENYL OXIDE
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Related CAS

25718-67-6
Record name Benzene, 1,1′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID9021847
Record name Diphenyl oxide
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Molecular Weight

170.21 g/mol
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Physical Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name PHENYL ETHER (VAPOR)
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Boiling Point

496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F
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Record name PHENYL ETHER (VAPOR)
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URL https://www.cdc.gov/niosh/npg/npgd0496.html
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Flash Point

239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl ether (vapor)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble
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Record name Diphenyl ether
Source Human Metabolome Database (HMDB)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Phenyl ether (vapor)
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URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08
Record name DIPHENYL OXIDE
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl ether (vapor)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.86 (Air = 1), Relative vapor density (air = 1): 5.9
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Record name DIPHENYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791
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Vapor Pressure

0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
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Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/25
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl ether (vapor)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F)

CAS No.

101-84-8, 32576-61-7
Record name DIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6330
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Melting Point

80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F
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Foundational & Exploratory

Introduction: The Enduring Utility of a Simple Aromatic Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diphenyl Ether: Structure, Properties, and Applications

This compound (also known as diphenyl oxide or phenoxybenzene) is an organic compound featuring two phenyl rings linked by an oxygen atom. First identified in the 19th century, this simplest of the diaryl ethers has demonstrated remarkable versatility.[1] Its exceptional thermal stability, distinct aroma, and reactive phenyl rings have cemented its role not only in industrial processes but also as a privileged scaffold in modern medicinal chemistry.[1][2]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond basic data to explore the causality behind its synthesis, reactivity, and diverse applications, providing field-proven insights into its utility.

Part 1: Molecular Structure and Spectroscopic Profile

The chemical structure of this compound is foundational to its properties. The molecule, with the formula (C₆H₅)₂O, consists of two planar phenyl groups connected via an oxygen atom, resulting in a bent molecular geometry.[3][4] This arrangement allows for delocalization of electrons across the aromatic systems, influencing its reactivity and spectroscopic behavior.

Key Identifiers:

  • IUPAC Name: Phenoxybenzene[5]

  • CAS Number: 101-84-8[6]

  • Molecular Formula: C₁₂H₁₀O[3]

  • Molecular Weight: 170.21 g/mol [3]

Caption: Chemical structure of this compound (C₁₂H₁₀O).

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. The proton NMR spectrum shows characteristic signals in the aromatic region, while the carbon spectrum reveals the different carbon environments in the phenyl rings.[7][8] Complex derivatives may require 2D NMR techniques like HSQC and HMBC for unambiguous signal assignment.[9]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak corresponding to its molecular weight.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-O-C ether stretching and aromatic C-H and C=C vibrations.[6]

Part 2: Physicochemical Properties

This compound's physical and chemical properties are key to its industrial and laboratory applications. It exists as a colorless crystalline solid or liquid, depending on the ambient temperature, and is notable for its pleasant, geranium-like odor.[11][12]

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
Melting Point 25-27 °C (80.3 °F) [5]
Boiling Point 259 °C (498 °F)
Density 1.073 g/mL at 25 °C [11]
Vapor Pressure <1 mmHg at 20 °C [3]
Flash Point 115 °C (239 °F) [5][13]
Autoignition Temp. 618 °C (1144 °F)
Refractive Index n20/D 1.579

| Solubility | Insoluble in water; soluble in alcohol, benzene, and diethyl ether. |[4][11] |

One of its most critical properties is its exceptional thermal stability, which allows it to be used in high-temperature applications without significant degradation.[11][14] This stability, combined with its liquid state over a wide temperature range, makes it an ideal heat transfer fluid.[15]

Part 3: Synthesis and Manufacturing

The primary method for synthesizing this compound is the Ullmann condensation (also known as the Ullmann ether synthesis). This reaction involves the copper-catalyzed coupling of an alkali metal phenoxide with an aryl halide.[15][16]

The causality behind this choice of reaction is twofold:

  • Reactivity: Standard nucleophilic aromatic substitution is difficult on unactivated aryl halides. The copper catalyst is essential for facilitating the C-O bond formation.[16]

  • Availability of Precursors: The starting materials, phenol and halobenzenes like bromobenzene or chlorobenzene, are readily available industrial chemicals.[15][17]

The reaction mechanism involves the in-situ formation of a copper(I) phenoxide species, which then reacts with the aryl halide.[16] Industrially, this compound is also obtained as a significant byproduct during the high-pressure hydrolysis of chlorobenzene in the production of phenol.[14][15]

Ullmann_Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Purification Phenol Phenol Mix Mix reactants in a high-boiling polar solvent Phenol->Mix ArylHalide Aryl Halide (e.g., Bromobenzene) ArylHalide->Mix Base Base (e.g., KOH) Base->Mix Catalyst Cu Catalyst (e.g., Cu(I) salt) Catalyst->Mix Heat Heat to reflux (e.g., 150-220°C) under inert atmosphere Mix->Heat Formation Formation of Copper(I) Phenoxide Intermediate Heat->Formation Coupling Nucleophilic Coupling Reaction Formation->Coupling Cool Cool reaction mixture Coupling->Cool Filter Filter to remove copper salts Cool->Filter Extract Solvent Extraction & Washing Filter->Extract Distill Distillation / Crystallization Extract->Distill Product Pure this compound Distill->Product

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Protocol: Laboratory-Scale Ullmann Ether Synthesis

This protocol is a representative methodology for the synthesis of this compound.

  • Equipment Setup: A three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reactant Charging: To the flask, add phenol (1.0 eq), potassium hydroxide (1.1 eq), and a high-boiling solvent (e.g., pyridine or DMF).

  • Formation of Phenoxide: Heat the mixture under a nitrogen atmosphere to form the potassium phenoxide salt. Water is typically removed azeotropically.

  • Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide (e.g., 5-10 mol%).

  • Aryl Halide Addition: Slowly add bromobenzene (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 150-210°C) for several hours, monitoring the reaction progress by TLC or GC.[16]

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer to remove residual base and phenol. Dry the organic phase, remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation to yield pure this compound.

Part 4: Chemical Reactivity

While the ether linkage itself is quite stable, the two phenyl rings are susceptible to electrophilic aromatic substitution reactions typical of aromatic compounds.[4][15] These reactions include:

  • Hydroxylation

  • Nitration

  • Halogenation

  • Sulfonation

  • Friedel-Crafts Alkylation and Acylation

The phenoxy group (-OPh) is an ortho, para-directing activator, meaning that incoming electrophiles will preferentially add at positions 2, 4, and 6 on the phenyl rings.

Caption: Electrophilic nitration of this compound, yielding primarily the para-substituted product.

A notable transformation is the Ferrario reaction , where this compound reacts with elemental sulfur in the presence of aluminum chloride to form phenoxathiin, a heterocyclic compound used in the production of high-performance polymers like polyamides and polyimides.[15]

Part 5: Applications in Research and Drug Development

The applications of this compound and its derivatives are extensive, ranging from bulk industrial uses to highly specific roles in pharmacology.

  • Heat Transfer Fluid: The primary industrial application is as a component of a eutectic mixture with biphenyl (73.5% this compound, 26.5% biphenyl), commercially known as Dowtherm A.[15] This fluid is valued for its high thermal stability and wide liquid temperature range, making it ideal for heat transfer in chemical processing plants.[14]

  • Fragrance and Flavoring: Due to its geranium-like scent, stability, and low cost, this compound is widely used in perfumes for soaps and detergents.[14][15] It is also found naturally in foods like muscat grapes and vanilla and is used as a flavoring ingredient.[12]

  • Chemical Intermediate: It serves as a starting material for various chemical syntheses, including the production of phenoxathiin and polybrominated diphenyl ethers (PBDEs), which were historically used as flame retardants.[15] Note: The use of many PBDEs is now restricted due to their environmental persistence and toxicity.[18][19]

The this compound Scaffold in Drug Discovery

For drug development professionals, the this compound moiety is recognized as a "privileged scaffold."[2] This means its structure is frequently found in compounds with diverse biological activities, making it a valuable starting point for designing new therapeutic agents. Its structural rigidity and ability to position substituents in specific spatial orientations allow for fine-tuning interactions with biological targets.[9]

Examples of drugs and biologically active molecules containing the this compound scaffold include:

  • Antimicrobials: Triclosan is a well-known antibacterial and antifungal agent that contains a this compound core.[1] Rational design of novel this compound derivatives continues to be a strategy for developing new antitubercular agents that target enzymes like enoyl-acyl carrier protein reductase.[20]

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) such as Nimesulide and Fenclofenac are based on this structure.[1]

  • Anticancer Agents: The multi-kinase inhibitor Sorafenib, used to treat certain types of cancer, features a this compound linkage.[1]

  • Antiviral & Antifungal Agents: The scaffold is present in various compounds explored for their antiviral and antifungal properties.[1]

Research has shown that substituted diphenyl ethers can act as broad-spectrum platforms for developing chemotherapeutics against bacterial pathogens like Francisella tularensis.[21]

Part 6: Safety, Handling, and Toxicology

Proper handling of this compound is crucial for laboratory and industrial safety. It is combustible and reacts with strong oxidants.[13] On exposure to air, it can potentially form explosive peroxides.[13]

Handling and Storage:

  • Ventilation: Use in a well-ventilated area, with local exhaust if possible, to avoid inhalation of vapors.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and appropriate protective clothing.[13][22]

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, separated from strong oxidants.[22]

  • Spills: For liquid spills, absorb with an inert material like sand. For solid spills, sweep up carefully to avoid creating dust.[13][22] Prevent the chemical from entering the environment.[13]

Toxicological Profile:

  • Acute Effects: The substance is mildly irritating to the eyes, skin, and upper respiratory tract.[13] Inhalation may cause coughing and a sore throat.[13]

  • Chronic Effects: Repeated or prolonged skin contact may lead to dermatitis.[13]

  • Carcinogenicity: There is no evidence that this compound is mutagenic or carcinogenic.[23]

  • Environmental Hazard: this compound is classified as very toxic to aquatic organisms with long-lasting effects.[13][24] It is a marine pollutant and should not be released into the environment.[13][22] Recent studies using zebrafish models have explored its genotoxic and biochemical impacts, noting alterations in gill tissue and blood cells upon exposure.[25]

It is critical to distinguish the toxicology of this compound from its polybrominated derivatives (PBDEs). PBDEs are persistent organic pollutants with a range of toxic effects, including endocrine disruption and neurotoxicity, and are subject to much stricter regulation.[18][19]

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties of this compound: A Comprehensive Overview. Retrieved from [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-339. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0791 - this compound. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). This compound. Retrieved from [Link]

  • Loba Chemie. (2016). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Singh, U. P., et al. (2021). Potentials of this compound Scaffold as a Therapeutic Agent: A Review. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15. Retrieved from [Link]

  • Liu, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 11(9), 748. Retrieved from [Link]

  • Google Patents. (n.d.). CN102146024B - Method for preparing this compound.
  • Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Liu, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 11(9), 748. Retrieved from [Link]

  • Metoree. (n.d.). 25 this compound Manufacturers in 2025. Retrieved from [Link]

  • Peterson, J. W., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (n.d.). This compound. Retrieved from [Link]

  • Alvarez-Toledano, C., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Retrieved from [Link]

  • Chemical Probes Portal. (2025). Structural Features and NMR Spectroscopic Analysis of this compound Derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). a-b). NMR spectral analysis of this compound: a) 1H NMR; b) 13C NMR. Retrieved from [Link]

  • Kar, S. S., et al. (2016). Rational design and synthesis of novel this compound derivatives as antitubercular agents. Drug Design, Development and Therapy, 10, 2429-2440. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound, 4,4'-bis(2-furylcarbonyloxy)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of this compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Rather, M. A., et al. (2025). Toxicological assessment of this compound using adult zebrafish and human lymphocytes: Biochemical, genotoxic, cytotoxic, histopathological and ultrastructural analysis. Chemosphere, 377, 144383. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diphenyl Ether for the Modern Researcher

A Comprehensive List of SEO-Driven, Long-Tail Keywords

Target Audience: Scientific Researchers, Organic Chemists, Materials Scientists, Drug Development Professionals

Content Focus: Synthesis, Reaction Mechanisms, Analytical Techniques, and Applications

I. Synthesis & Methodology Keywords

  • Ullmann condensation mechanism for this compound synthesis[1][2][3]

  • Copper-catalyzed synthesis of diaryl ethers protocol[1][4]

  • Step-by-step Ullmann reaction for phenoxybenzene preparation[2][5]

  • Optimizing catalyst choice for Ullmann ether condensation[1][6]

  • Microwave-assisted synthesis of this compound derivatives

  • Palladium-catalyzed cross-coupling for C-O bond formation

  • Synthesis of substituted diphenyl ethers from phenols and aryl halides[4]

  • Purification of this compound from high-pressure phenol synthesis byproduct[7]

  • Solvent effects in the synthesis of poly(arylene ether)s via Ullmann condensation[6]

  • Comparing Williamson and Ullmann ether synthesis for diaryl ethers[4]

II. Reactions & Mechanistic Analysis Keywords

  • Friedel-Crafts acylation of this compound regioselectivity[4]

  • Electrophilic aromatic substitution on phenoxybenzene[4]

  • Mechanism of photochemical rearrangement of this compound[8]

  • Cleavage of this compound C-O bond with strong acids[9]

  • Hydroxylation and nitration of the this compound core[4]

  • Ferrario reaction mechanism for phenoxathiin synthesis from this compound[4]

  • Computational studies on the conformational analysis of this compound

  • Kinetics of hydrodeoxygenation of this compound[10]

  • Synthesis of polybrominated diphenyl ethers (PBDEs) for flame retardants[4]

III. Analytical & Spectroscopic Keywords

  • 1H and 13C NMR spectral assignment for this compound derivatives[11]

  • Interpreting the mass spectrum of phenoxybenzene

  • FTIR analysis of the ether linkage in aromatic ethers

  • GC-MS method for quantifying this compound in environmental samples[12]

  • Using HSQC and HMBC for structure elucidation of complex diphenyl ethers[11]

  • Compound-specific isotope analysis (CSIA) for tracing PBDE sources[10]

  • Challenges in quantifying higher brominated this compound congeners[13]

  • HPLC method for analysis of BDE-209 and its photodegradation products[14]

IV. Applications in Research & Development Keywords

  • This compound derivatives as antitubercular agents[15]

  • Design and synthesis of this compound-based bis-heterocycles for drug discovery[16][17]

  • Polybrominated diphenyl ethers (PBDEs) as potential anticancer drugs[18]

  • Using this compound as a high-temperature solvent for polyester synthesis[10]

  • Eutectic mixture of this compound and biphenyl as a heat transfer fluid[4][19]

  • This compound moiety in the structure of thyroid hormone T3[4]

  • Role of this compound as a processing aid in polymer production[4]

  • Application of this compound as a dye carrier for polyesters[20]

  • Synthesis of polyamides and polyimides using phenoxathiin intermediate[4]

  • This compound in the synthesis of high-performance polymers like PPO[6]

Authored by a Senior Application Scientist

Introduction: Beyond the Fragrance

This compound, with the chemical formula (C₆H₅)₂O, is the simplest diaryl ether.[4] While widely recognized in the fragrance industry for its stable, geranium-like scent, its utility in advanced scientific research is far more profound.[4][7] For researchers, this molecule serves as a critical building block, a high-stability solvent, and a foundational scaffold for complex molecular architectures. Its robust chemical nature, characterized by the strong C-O-C ether linkage between two phenyl rings, makes it resistant to cleavage except under harsh conditions.[9]

This guide provides an in-depth exploration of this compound, moving beyond its basic properties to detail the synthetic methodologies, reaction chemistries, and high-value applications relevant to professionals in organic synthesis, materials science, and drug discovery. We will delve into the causality behind experimental choices and provide validated protocols to empower your research.

Core Physicochemical & Spectroscopic Data

Understanding the fundamental properties of this compound is paramount for its effective use in experimental design. The molecule is a colorless solid or liquid with a low melting point, making it convenient to handle in the lab.[4][21] Its high boiling point and thermal stability are key to its application as a heat-transfer fluid and a solvent for high-temperature polymerizations.[7][10][22]

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O[4][21]
Molar Mass 170.21 g·mol⁻¹[4][23]
Appearance Colorless solid or liquid[4][21]
Melting Point 26-27 °C (79-81 °F)[4][21]
Boiling Point 258.55 °C (497.39 °F)[4][21]
Density 1.08 g/cm³ (at 20 °C)[4]
Solubility in Water Insoluble[4][7]
Vapor Pressure 0.02 mmHg (at 25 °C)[4]
Primary NMR Signal (¹H) Aromatic protons ~6.9-7.4 ppm[11]
Primary NMR Signal (¹³C) Aromatic carbons ~118-158 ppm[11]

Synthesis of the this compound Core: The Ullmann Condensation

While this compound can be obtained as a byproduct of the high-pressure hydrolysis of chlorobenzene in phenol production, the most versatile and common laboratory-scale synthesis is the Ullmann condensation.[4][7] This reaction involves the copper-catalyzed coupling of an alkali metal phenolate with an aryl halide.[1][2][3]

The choice of a copper catalyst is critical for reaction efficiency. While traditional methods used copper powder or bronze, modern protocols favor soluble copper(I) salts, such as CuI or CuBr, which often lead to higher yields and milder reaction conditions. The mechanism involves the formation of an aryloxycopper(I) intermediate, which then undergoes reaction with the aryl halide.[24]

Caption: Mechanism of the copper-catalyzed Ullmann condensation.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is designed for robustness and clarity, ensuring a self-validating system through clear checkpoints.

Materials:

  • Phenol (9.41 g, 100 mmol)

  • Bromobenzene (15.7 g, 100 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol)

  • Copper(I) Iodide (CuI) (0.95 g, 5 mmol)

  • Pyridine (anhydrous, 100 mL)

  • Toluene

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add phenol, potassium carbonate, and copper(I) iodide.

  • Solvent & Degassing: Add 100 mL of anhydrous pyridine. Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere. This step is critical to prevent oxidative side reactions.

  • Phenolate Formation: Heat the mixture to 100 °C and stir for 1 hour. The formation of the potassium phenolate is the foundational step for the subsequent coupling.

  • Coupling Reaction: Add bromobenzene to the reaction mixture via syringe. Increase the temperature and maintain a gentle reflux (approx. 115-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of starting materials indicates completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into 200 mL of 2M HCl to neutralize the excess base and protonate any remaining phenolate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 50 mL). The organic product will partition into the toluene layer.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). This removes pyridine and other impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a dark oil. Purify by vacuum distillation (boiling point ~121 °C at 10 mmHg) to yield pure this compound as a colorless liquid or solid.[4]

Key Reactions of the this compound Scaffold

The this compound core is relatively inert, but the phenyl rings undergo typical electrophilic aromatic substitution reactions. These reactions allow for the functionalization of the scaffold, creating a diverse library of derivatives for various applications.[4]

  • Halogenation: Bromination, for instance, leads to polybrominated diphenyl ethers (PBDEs), which have been extensively used as flame retardants.[4][25]

  • Nitration & Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which are versatile handles for further synthetic transformations.[4]

  • Friedel-Crafts Alkylation and Acylation: These reactions attach alkyl or acyl groups to the aromatic rings, enabling the construction of more complex molecular frameworks.[4]

  • Photochemical Rearrangement: Upon UV irradiation, this compound can rearrange intramolecularly to form 2-phenylphenol and 4-phenylphenol.[8] This occurs via a radical pair intermediate involving phenoxy and phenyl radicals.[8]

Applications in Scientific Research

The true value of this compound for researchers lies in its application as a stable core for building functional molecules.

A. Drug Discovery and Medicinal Chemistry

The this compound moiety is a privileged scaffold in medicinal chemistry. Its rigid, yet non-planar, conformation allows it to present substituents in specific spatial orientations, making it ideal for binding to biological targets.

  • Antitubercular Agents: A series of this compound derivatives mimicking triclosan have been synthesized and shown to possess significant in vitro activity against Mycobacterium tuberculosis.[15]

  • Anticancer Research: Naturally occurring PBDEs isolated from marine sponges have demonstrated the ability to inhibit microtubule protein assembly, a key target in cancer chemotherapy.[18]

  • Hybrid Molecules: By linking two pharmacophoric units via a this compound bridge, researchers have created novel hybrid molecules with enhanced biological activity.[16][17] This strategy leverages the this compound as a stable, biocompatible linker.

Drug_Discovery_Workflow Workflow: this compound in Lead Discovery A 1. Scaffold Selection (this compound Core) B 2. Synthesis of Derivatives (e.g., via Ullmann/Friedel-Crafts) A->B Functionalization C 3. In-Silico Screening (Docking Studies) B->C Library Generation D 4. In-Vitro Biological Assays (e.g., MIC, Cytotoxicity) C->D Prioritize Hits E 5. Lead Compound Identification D->E Analyze Data F 6. ADME/Tox Profiling (Druglikeness) E->F Characterize Lead G 7. Lead Optimization F->G Refine Structure G->B Iterative Improvement

Caption: Drug discovery workflow using the this compound scaffold.

B. Materials Science and Polymer Chemistry

The exceptional thermal stability of the this compound linkage is a major asset in materials science.

  • Heat Transfer Fluids: A eutectic mixture of 73.5% this compound and 26.5% biphenyl (commercially known as Dowtherm A) is a widely used heat transfer fluid in industrial applications and concentrated solar power (CSP) plants due to its large liquid temperature range.[4][10][19][26]

  • High-Performance Polymers: this compound is a key component in the synthesis of polyesters and other high-performance polymers.[4][10] It can act as a high-boiling point solvent or as a monomeric unit to impart flexibility and thermal stability to the polymer backbone.[10]

Safety and Handling

While broadly applicable, proper handling of this compound is essential. It is classified as hazardous to aquatic life.[10] Researchers should consult the Safety Data Sheet (SDS) before use. Key safety measures include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoiding contact with strong oxidizing agents.

  • Storing in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is far more than a simple aromatic compound. For the scientific researcher, it represents a robust and versatile platform for innovation. Its unique combination of thermal stability, chemical inertness, and capacity for functionalization makes it an invaluable tool in the synthesis of novel pharmaceuticals, the development of advanced materials, and the execution of high-temperature chemical processes. Understanding the core principles of its synthesis, reactivity, and application, as detailed in this guide, is key to unlocking its full potential in the laboratory.

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  • National Institutes of Health. (n.d.). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. [Link]

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  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • MDPI. (2022). Photodegradation of Decabrominated this compound in Soil Suspensions: Kinetics, Mechanisms and Intermediates. [Link]

  • ResearchGate. (n.d.). Thermophysical properties of (this compound + biphenyl) mixtures for their use as heat transfer fluids. [Link]

  • ResearchGate. (n.d.). Effect of this compound in Ti-based Ternary Catalyst on Polymerization, Microstructure and Property of cis-1,4-Polyisoprene. [Link]

  • Improved Ullmann Synthesis of Diaryl Ethers. (n.d.). [Link]

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To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy

Introduction: A Paradigm Shift in Cellular Immunotherapy

Chimeric Antigen Receptor (CAR) T-cell therapy represents a revolutionary convergence of gene therapy, immunology, and oncology, fundamentally altering the treatment landscape for cancers previously deemed intractable.[1] This "living drug" approach involves the genetic reprogramming of a patient's own T-cells to express synthetic receptors capable of recognizing and eliminating malignant cells with high specificity.[2][3] Initially demonstrating profound success in relapsed or refractory (R/R) B-cell malignancies, the applications for CAR-T technology are rapidly expanding, driven by continuous innovation in receptor design, manufacturing protocols, and strategies to overcome clinical challenges.[1][4] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core principles of CAR-T cell therapy, from molecular design and manufacturing to clinical application and the management of its unique toxicities.

The CAR Construct: Molecular Engineering for Precision Targeting

The efficacy of CAR-T cell therapy is fundamentally rooted in the design of the chimeric antigen receptor itself. A CAR is a fusion protein engineered to redirect T-cell specificity and function in a Major Histocompatibility Complex (MHC)-independent manner, a key advantage for targeting tumor cells that have downregulated HLA expression to evade immune detection.[1][5]

Core Architecture and Generational Evolution

The canonical CAR architecture comprises several key domains:

  • Extracellular Antigen-Binding Domain: Typically a single-chain variable fragment (scFv) derived from a monoclonal antibody, this domain dictates the CAR's specificity by recognizing a target tumor-associated antigen (TAA).[6]

  • Hinge and Transmembrane Domain: These elements provide flexibility and anchor the receptor to the T-cell membrane.

  • Intracellular Signaling Domains: These are critical for initiating the T-cell activation cascade upon antigen binding. The evolution of this component defines the "generations" of CARs.[7]

Table 1: Generations of CAR Constructs

GenerationIntracellular Signaling DomainsKey Characteristics
First CD3ζProvided the primary T-cell activation signal (Signal 1) but resulted in poor T-cell expansion and persistence in vivo.
Second CD3ζ + One Costimulatory Domain (e.g., CD28 or 4-1BB)The addition of Signal 2 (costimulation) dramatically improved T-cell proliferation, persistence, and antitumor efficacy.[8] This is the basis for all currently approved CAR-T therapies.
Third CD3ζ + Two or More Costimulatory Domains (e.g., CD28 + 4-1BB)Designed to further enhance signaling and T-cell function, though clinical superiority over second-generation CARs is still under investigation.[7]
Fourth (TRUCKs) Second-Gen CAR + Inducible Cytokine Cassette (e.g., IL-12)"T-cells Redirected for Universal Cytokine-mediated Killing" are engineered to release transgenic cytokines upon CAR engagement, aiming to remodel the tumor microenvironment and recruit other immune cells.[7]
The Critical Role of Costimulation: CD28 vs. 4-1BB

The choice of the costimulatory domain is a pivotal decision in CAR design, profoundly influencing the phenotype and function of the resulting CAR-T cells.[9]

  • CD28: This domain promotes rapid and robust T-cell activation and expansion, leading to potent, immediate cytotoxic effects.[10] However, it can also drive T-cells toward a more exhausted phenotype, potentially limiting long-term persistence.[9]

  • 4-1BB (CD137): This domain is associated with a more gradual T-cell expansion that favors the development of a central memory T-cell phenotype.[9][11] This is believed to contribute to enhanced long-term persistence and more durable responses.[12] The signaling cascade is heavily dependent on the recruitment of TNF receptor-associated factors (TRAFs) and subsequent activation of the NF-κB pathway, which promotes the expression of anti-apoptotic proteins.[12]

The distinct kinetics and signaling pathways initiated by these domains explain key differences observed in clinical products. For instance, Axicabtagene ciloleucel (axi-cel) utilizes a CD28 domain, while Tisagenlecleucel (tisa-cel) incorporates a 4-1BB domain.[13]

Caption: Simplified signaling pathways of second-generation CARs.

The Manufacturing Workflow: From Patient to Product

The production of autologous CAR-T cells is a complex, multi-step process that demands stringent quality control at every stage.[5][6] The quality of the final cell product is heavily influenced not only by the CAR construct but also by the specific manufacturing protocols employed.[8][14]

CAR_T_Manufacturing_Workflow cluster_patient Patient Journey cluster_lab Manufacturing Facility Leukapheresis 1. Leukapheresis (T-Cell Collection) Isolation 2. T-Cell Isolation & Enrichment Leukapheresis->Isolation Ship to Lab Lymphodepletion 5. Lymphodepletion (Chemotherapy) Infusion 6. CAR-T Infusion Lymphodepletion->Infusion Monitoring 7. Patient Monitoring Infusion->Monitoring Activation 3. Activation Isolation->Activation Transduction 4a. Gene Transfer (Transduction) Activation->Transduction Expansion 4b. Expansion Transduction->Expansion Harvest 4c. Harvest, Formulation & Cryopreservation Expansion->Harvest Harvest->Lymphodepletion Ship to Clinic

Caption: The autologous CAR-T cell therapy manufacturing and treatment workflow.
Step-by-Step Experimental Protocol: CAR-T Cell Generation

The following is a generalized protocol for the generation of CAR-T cells for research or clinical use, integrating common methodologies.

1. T-Cell Collection and Isolation

  • Source Material: The process begins with leukapheresis, a procedure to collect peripheral blood mononuclear cells (PBMCs) from the patient.[6][15] The quality of this starting material is critical; prior chemotherapy can negatively impact T-cell counts and expansion potential.[6]

  • T-Cell Enrichment: T-cells (specifically CD4+ and CD8+ subsets) are then isolated from the PBMC product. This is commonly achieved using magnetic-activated cell sorting (MACS) technology.[15]

2. T-Cell Activation

  • Rationale: T-cell activation is a prerequisite for efficient gene transfer.[5] It mimics the natural process where a T-cell encounters an antigen-presenting cell (APC).

  • Methodology:

    • Coat a 24-well tissue culture plate with anti-CD3 (Signal 1) and anti-CD28 (Signal 2) antibodies (e.g., 1 µg/mL each in sterile water). Incubate for at least 2-4 hours at 37°C.[4] An alternative method uses anti-CD3/CD28 antibody-conjugated paramagnetic beads.[14][16]

    • Aspirate the antibody solution and wash the wells with culture medium (e.g., RPMI 1640 + 10% FBS) to remove excess unbound antibodies.[4]

    • Seed the isolated T-cells onto the antibody-coated plate at a density of approximately 1x10⁶ cells/mL.[4]

    • After 24 hours, supplement the culture with cytokines to promote survival and proliferation. A combination of IL-7 and IL-15 (e.g., final concentration of 10 ng/mL) is often preferred over IL-2, as it favors the generation of less differentiated, more persistent memory T-cells.[4][5][14]

3. Genetic Modification (Transduction)

  • Rationale: The CAR gene must be stably integrated into the T-cell's genome. Lentiviral and retroviral vectors are the most common vehicles for this gene transfer due to their high efficiency.[15][17]

  • Methodology (Lentiviral Transduction):

    • Two days after activation, harvest the T-cells and resuspend them in fresh, cytokine-supplemented media at 1x10⁶ cells/mL.[4]

    • Calculate the required volume of the lentiviral vector to achieve a desired Multiplicity of Infection (MOI), which is the ratio of viral particles to target cells (e.g., MOI of 5-10).[4][17]

    • Add the lentiviral vector to the T-cell suspension. The addition of a transduction-enhancing agent like Polybrene (e.g., final concentration of 8 µg/mL) can improve efficiency, though cell sensitivity should be monitored.[17][18]

    • Incubate the cells with the virus. Transduction efficiency should be assessed approximately 48-72 hours later via flow cytometry to detect CAR expression on the T-cell surface.[4]

4. Ex Vivo Expansion

  • Rationale: The transduced T-cell population must be expanded to reach a therapeutic dose, which can range from millions to billions of cells.

  • Methodology:

    • Culture the transduced T-cells for a period of 7 to 14 days.[15]

    • Maintain the cell density at approximately 0.5-1.0x10⁶ cells/mL by splitting the culture and adding fresh, cytokine-supplemented media every 2-3 days.[4][19]

    • Monitor the culture for cell viability, expansion rate, and CAR expression levels.

5. Harvest, Formulation, and Cryopreservation

  • Final Product: Once the target cell number is reached, the CAR-T cells are harvested, washed, and formulated in a cryopreservation solution.

  • Quality Control: The final product undergoes a battery of release tests to ensure safety, purity, and potency, including sterility testing, endotoxin levels, cell viability, and confirmation of CAR expression and cytotoxic function.

Clinical Application and Pivotal Trial Outcomes

CAR-T cell therapy has achieved its most remarkable successes in B-cell malignancies by targeting the CD19 antigen, which is broadly expressed on both normal and malignant B-cells.[7] Two of the first approved and most widely studied products are Axicabtagene ciloleucel and Tisagenlecleucel.

Key Clinical Endpoints

The efficacy of CAR-T therapies is assessed using several standard oncologic endpoints:[2][20]

  • Overall Response Rate (ORR): The percentage of patients whose cancer shrinks or disappears after treatment.[21]

  • Complete Response (CR): The disappearance of all signs of cancer in response to treatment.[21]

  • Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.[2][21]

  • Overall Survival (OS): The length of time from either the date of diagnosis or the start of treatment that patients are still alive.[2][21]

Table 2: Comparative Efficacy in Pivotal Trials for R/R Large B-Cell Lymphoma (LBCL)

EndpointAxicabtagene Ciloleucel (ZUMA-1 Trial)Tisagenlecleucel (JULIET Trial)
Costimulatory Domain CD284-1BB
Overall Response Rate (ORR) 82%52%
Complete Response (CR) Rate 58%40%
Progression-Free Survival (PFS) 36% at 24 months33% at 24 months
Source(s) [13][13]

Note: Direct comparison between trials is challenging due to differences in trial design, patient populations, and bridging therapy protocols.[13]

Management of Unique Toxicities

While highly effective, CAR-T cell therapy is associated with a unique and potentially severe set of toxicities, primarily Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[22] Proactive monitoring and management are critical to patient safety.

Cytokine Release Syndrome (CRS)
  • Pathophysiology: CRS is a systemic inflammatory response triggered by the activation and proliferation of CAR-T cells, leading to a massive release of cytokines such as IL-6, IFN-γ, and TNF-α.[9]

  • Clinical Manifestations: Symptoms can range from mild, flu-like symptoms (fever, fatigue) to severe, life-threatening complications including high fever, hypotension, hypoxia, and multi-organ dysfunction.[9]

  • Management:

    • Supportive Care: Antipyretics, intravenous fluids, and oxygen support.

    • Targeted Therapy: For moderate to severe CRS, the IL-6 receptor antagonist tocilizumab is the standard of care.[9]

    • Corticosteroids: Reserved for cases refractory to tocilizumab, as they can impair CAR-T cell function.[9]

Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)
  • Pathophysiology: The mechanisms of ICANS are less understood but are thought to involve endothelial activation and disruption of the blood-brain barrier, allowing cytokines and T-cells to enter the central nervous system.

  • Clinical Manifestations: Can include confusion, aphasia, tremors, seizures, and, in rare cases, fatal cerebral edema.[22]

  • Management:

    • Supportive Care: Close neurological monitoring.

    • Corticosteroids: Are the primary treatment for ICANS, as tocilizumab has limited efficacy in crossing the blood-brain barrier and may even exacerbate symptoms in some cases.[12]

Table 3: Real-World Toxicity Comparison in LBCL (Axi-cel vs. Tisa-cel)

Toxicity Event (Any Grade)Axicabtagene ciloleucelTisagenlecleucelP-value
Cytokine Release Syndrome (CRS) 89.3%78.6%0.0017
Neurotoxicity (ICANS) 32.2%9.9%<0.0001
Source(s) [22][22][22]

The higher incidence of acute toxicities with axi-cel is consistent with the more rapid and potent T-cell activation driven by its CD28 costimulatory domain.[22]

Future Directions and Innovations

The field of CAR-T cell therapy is evolving at a rapid pace, with intense research focused on overcoming current limitations and expanding its application.

  • Expanding to Solid Tumors: A major challenge is the application of CAR-T therapy to solid tumors, which present obstacles such as an immunosuppressive tumor microenvironment, poor T-cell trafficking, and a lack of truly tumor-specific antigens.[2]

  • Multi-Antigen Targeting: To combat antigen escape, where tumors downregulate the target antigen to evade CAR-T cells, researchers are developing dual- or multi-targeted CARs that can recognize two or more TAAs simultaneously.[4]

  • Allogeneic "Off-the-Shelf" CAR-T Cells: Using T-cells from healthy donors could overcome the manufacturing delays and costs associated with autologous products. This requires gene editing techniques (e.g., CRISPR-Cas9) to eliminate the risk of graft-versus-host disease (GVHD).[8]

  • Beyond Oncology: The potent ability of CAR-T cells to eliminate specific cell populations is being explored for other diseases, most notably autoimmune disorders like systemic lupus erythematosus, where CAR-T cells can be directed to deplete pathogenic B-cells.[2]

Conclusion

CAR-T cell therapy stands as a testament to the power of synthetic biology and cellular engineering in medicine. From the nuanced design of the CAR construct to the intricacies of the manufacturing process and the clinical management of patients, every step is critical to achieving the profound therapeutic outcomes now possible. As research continues to refine safety profiles, enhance efficacy in challenging tumor types, and streamline production, CAR-T technology is poised to become a cornerstone of treatment for an ever-widening spectrum of human diseases.

References

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  • The Future Directions of CAR-T Cell Therapy: Unlocking the Potential of Immunotherapy in Cancer Treatment. (2024, June 4). Preprints.org. Available from: [Link]

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  • CAR-T cell therapy clinical trials: global progress, challenges, and future directions from ClinicalTrials.gov insights. (2024, May 19). Frontiers in Immunology. Available from: [Link]

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  • Matched comparisons of results from axicabtagene ciloleucel and tisagenlecleucel pivotal clinical trials with historical comparators for the treatment of DLBCL. ResearchGate. Available from: [Link]

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  • CAR T-Cell Therapy: What It Is & How It Works. Cleveland Clinic. Available from: [Link]

  • Philip, B., et al. (2018). 4-1BB enhancement of CAR T function requires NF-κB and TRAFs. JCI Insight. Available from: [Link]

  • Schematic of CAR T cell expansion protocol and sampling strategy. ResearchGate. Available from: [Link]

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  • Distinct Signaling By Chimeric Antigen Receptors (CARs) Containing CD28 Signaling Domain Versus 4-1BB In Primary Human T Cells. ResearchGate. Available from: [Link]

  • Brudno, J. N., & Kochenderfer, J. N. (2016). Toxicities of chimeric antigen receptor T cells: recognition and management. Blood. Available from: [Link]

  • Rejeski, K., et al. (2022). A Multicenter Real-life Prospective Study of Axicabtagene Ciloleucel versus Tisagenlecleucel Toxicity and Outcomes in Large B-cell Lymphomas. Blood Cancer Discovery. Available from: [Link]

  • Zhao, Z., et al. (2020). 4-1BB Signaling Boosts the Anti-Tumor Activity of CD28-Incorporated 2nd Generation Chimeric Antigen Receptor-Modified T Cells. Frontiers in Immunology. Available from: [Link]

  • Establishment of a simple and efficient platform for car-t cell generation and expansion: from lentiviral production to in vivo studies. (2019, October 9). Gene Therapy. Available from: [Link]

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Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Imatinib, a cornerstone of targeted cancer therapy. We will delve into its core mechanism of action, provide detailed protocols for its in-vitro evaluation, and discuss its broad applications in both oncological and non-oncological research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage Imatinib in their experimental workflows.

Core Principles of Imatinib Action: A Multi-Targeted Tyrosine Kinase Inhibitor

Imatinib mesylate is a potent and selective small-molecule inhibitor of a specific subset of protein tyrosine kinases. Its therapeutic efficacy stems from its ability to competitively bind to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates crucial for cell proliferation and survival.[1][2] This targeted inhibition ultimately induces apoptosis in cancer cells driven by the aberrant activity of these kinases.[1][3]

The primary targets of Imatinib include:

  • BCR-ABL: The constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a hallmark of Chronic Myeloid Leukemia (CML).[2][3][4][5]

  • c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST).[2][3][6]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase implicated in the pathogenesis of various malignancies.[2][7][8][9]

The specificity of Imatinib for these kinases is the foundation of its success as a targeted therapy, offering a significant therapeutic window compared to traditional cytotoxic chemotherapies.

Key Signaling Pathways Modulated by Imatinib

Understanding the signaling cascades affected by Imatinib is critical for designing and interpreting experiments. Below are graphical representations of the primary pathways inhibited by this compound.

The BCR-ABL Signaling Cascade in CML

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells in CML.[4][5] Imatinib blocks the ATP-binding site of the ABL kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways.[10][11]

BCR_ABL_Pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL

Caption: Imatinib inhibits BCR-ABL, blocking downstream pro-growth and anti-apoptotic signaling.

The c-KIT Signaling Pathway in GIST

In the majority of GISTs, gain-of-function mutations in the c-KIT gene lead to ligand-independent dimerization and constitutive activation of the receptor.[6] This results in the continuous stimulation of downstream pathways that promote cell survival and proliferation.[6] Imatinib effectively inhibits this aberrant signaling.[12]

cKIT_Pathway c-KIT Signaling Pathway in GIST cKIT Mutant c-KIT Receptor (Constitutively Active) PI3K PI3K cKIT->PI3K RAS_MAPK RAS-MAPK Pathway cKIT->RAS_MAPK STAT3 JAK-STAT3 Pathway cKIT->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS_MAPK->Proliferation STAT3->Apoptosis_Inhibition Imatinib Imatinib Imatinib->cKIT

Caption: Imatinib blocks the constitutively active c-KIT receptor in GIST.

The PDGFRA Signaling Pathway

Activating mutations in PDGFRA are another oncogenic driver in a subset of GISTs and other malignancies.[8][13] Similar to its action on c-KIT, Imatinib inhibits the constitutive signaling from mutant PDGFRA, thereby blocking downstream pathways that regulate cell growth, proliferation, and survival.[13][14]

PDGFRA_Pathway PDGFRA Signaling Pathway PDGFRA Mutant PDGFRA Receptor (Constitutively Active) PI3K_AKT PI3K/AKT Pathway PDGFRA->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFRA->RAS_MAPK JAK_STAT JAK/STAT Pathway PDGFRA->JAK_STAT PLCg PLCγ Pathway PDGFRA->PLCg Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Migration Cell Migration PLCg->Migration Imatinib Imatinib Imatinib->PDGFRA

Caption: Imatinib inhibits signaling from mutant PDGFRA, impacting cell survival and migration.

In Vitro Methodologies for Assessing Imatinib Efficacy

Standardized protocols are essential for generating reproducible data. The following section details key in vitro assays for evaluating the biological effects of Imatinib.

Quantitative Data: Imatinib IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes representative IC50 values for Imatinib in various sensitive cell lines.

Cell LineCancer TypeTarget KinaseIC50 (µM)Reference(s)
K562Chronic Myeloid LeukemiaBCR-ABL~0.2 - 0.4[1][15]
LAMA-84Chronic Myeloid LeukemiaBCR-ABL~0.07[16]
MEG-01Chronic Myeloid LeukemiaBCR-ABL~0.09[16]
GIST-T1Gastrointestinal Stromal Tumorc-KIT~0.1[16]

Note: IC50 values can vary depending on the specific assay conditions, such as cell density and incubation time.

Experimental Workflow: From Cell Culture to Data Analysis

A typical workflow for assessing Imatinib's in vitro efficacy involves cell culture, drug treatment, and subsequent analysis of cell viability, apoptosis, and target protein modulation.

Experimental_Workflow General Workflow for In Vitro Imatinib Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., K562, GIST-T1) Logarithmic growth phase Imatinib_Prep 2. Imatinib Preparation Stock in DMSO, serial dilutions in media Cell_Seeding 3. Cell Seeding (e.g., 96-well plates) Treatment 4. Imatinib Treatment (24-72 hours) Cell_Seeding->Treatment Viability 5a. Cell Viability Assay (MTT / WST-1) Treatment->Viability Apoptosis 5b. Apoptosis Assay (Flow Cytometry - Annexin V) Treatment->Apoptosis Western 5c. Western Blot (p-BCR-ABL, p-KIT) Treatment->Western IC50_Calc 6a. IC50 Calculation Viability->IC50_Calc Apoptosis_Quant 6b. Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Quant 6c. Protein Expression Analysis Western->Protein_Quant

Caption: A standardized workflow ensures robust and reproducible in vitro testing of Imatinib.

Protocol: Cell Viability Assay (WST-1 Method)

This protocol outlines the determination of cell viability following Imatinib treatment using a WST-1 assay, which measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of Imatinib from a DMSO stock solution in culture medium to achieve the desired final concentrations.[15] Include a vehicle control (DMSO-treated cells) and a negative control (untreated cells).[15]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Imatinib dilutions or control medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[15]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate for 2-4 hours at 37°C and 5% CO₂, or until a sufficient color change is observed.[15]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithmic drug concentration to determine the IC50 value using non-linear regression analysis.[15]

Protocol: Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol describes the quantification of apoptosis induced by Imatinib using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Imatinib for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[17][18] The FITC signal (Annexin V) detects early apoptotic cells, while the PI signal identifies late apoptotic and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the apoptotic index.[17][19]

Protocol: Western Blot for Target Phosphorylation

This protocol is for assessing the inhibition of target kinase activity by measuring the phosphorylation status of BCR-ABL or c-KIT.

  • Cell Lysis: After Imatinib treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-BCR-ABL, phospho-c-KIT) overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin, GAPDH).

Broader Applications and Future Directions

While Imatinib's primary applications are in CML and GIST, its inhibitory effects on PDGFR and c-KIT have led to its investigation in other diseases, including:

  • Fibrotic Disorders: Imatinib has shown potential in preclinical models of pulmonary fibrosis and systemic sclerosis by inhibiting PDGFR-mediated fibroblast proliferation and extracellular matrix deposition.[21]

  • Hypereosinophilic Syndrome (HES): A subset of HES patients with a specific chromosomal rearrangement involving the PDGFRA gene respond well to Imatinib.[7]

  • Aggressive Systemic Mastocytosis: This rare disease is often driven by mutations in c-KIT, making it a potential therapeutic target for Imatinib.[7]

Furthermore, the study of Imatinib resistance mechanisms, such as point mutations in the target kinase domain or activation of alternative signaling pathways, has been a fertile ground for research.[4][22][23][24] This has driven the development of second and third-generation tyrosine kinase inhibitors designed to overcome such resistance.[4][24]

Conclusion

Imatinib remains a paradigm of targeted therapy, and its study continues to yield valuable insights into cancer biology and drug development. The methodologies and protocols outlined in this guide provide a robust framework for researchers to explore the multifaceted effects of this important compound. By adhering to these standardized approaches, the scientific community can continue to build upon our understanding of Imatinib and develop novel therapeutic strategies for a range of diseases.

References

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Sources

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Rigorous Validation and Comparative Analysis in Preclinical Drug Discovery

Introduction: The Imperative of Confidence in Compound Progression

In the high-stakes arena of drug discovery, the journey from a promising "hit" to a viable clinical candidate is fraught with peril. A significant portion of this risk, and a primary reason for late-stage failures, can be traced back to an insufficient or flawed understanding of a compound's foundational properties.[1] More than half of the drugs that fail in Phase II and III trials do so because of a lack of efficacy, a problem that rigorous preclinical validation aims to mitigate.[1] This guide provides a framework for the critical processes of validation and comparative analysis, designed for researchers, scientists, and drug development professionals. Our objective is not merely to present a series of protocols but to instill a philosophy of scientific inquiry rooted in causality, self-validation, and authoritative grounding.

The core principle is this: before a compound can be advanced, we must have unwavering confidence that its observed biological activity is real, on-target, and offers a tangible advantage over existing or alternative therapeutic strategies. This confidence is built through a multi-layered process of confirming initial findings with independent methods and benchmarking the compound's performance against relevant comparators.

Chapter 1: The Foundation – Building a Self-Validating Assay System

Before any comparative analysis can be meaningful, the analytical methods used to measure a compound's effect must be proven reliable, reproducible, and fit-for-purpose.[2] An assay is not just a procedure; it is a system designed to ask a specific biological question. Its validation ensures the answer is trustworthy.[2][3] This process involves creating a robust framework where the quality of the data is self-evident.

The development of a new drug is an intricate, lengthy, and expensive endeavor, often taking 10-15 years and costing billions of dollars.[4] Well-designed assays are fundamental to this process, helping researchers to identify molecules with the desired therapeutic effect while filtering out ineffective ones.[4]

Key Pillars of Assay Validation

A properly validated assay provides confidence in the accuracy and precision of the results.[4] The specific requirements for validation are tailored to the assay's purpose but generally include the following parameters:

  • Specificity & Selectivity: The assay must be able to unequivocally measure the analyte of interest in the presence of other components. For example, in a kinase inhibition assay, this means ensuring the signal is a direct result of the compound's interaction with the target kinase and not due to interference from ATP, the substrate, or the detection system itself.

  • Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by spiking a known quantity of a reference compound into the assay matrix and measuring the recovery.

  • Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the standard deviation or coefficient of variation and is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different operators, equipment, and on different days.

  • Linearity & Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. This is crucial for accurately determining dose-response curves and parameters like IC50 or EC50.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentration). A robustness study is essential for understanding the method's reliability in real-world use, where minor deviations are inevitable.[4]

  • System Suitability: A series of tests to ensure the complete testing system (including instruments, reagents, and analysts) is operating as expected before or during the analysis of unknown samples.

This foundational validation process ensures that when we later compare our lead compound to another, the differences we observe are real biological effects, not artifacts of an unreliable measurement system.

Chapter 2: Orthogonal Confirmation of Target Engagement

A primary "hit" from a high-throughput screen (HTS) is merely a starting point.[5] The first and most critical validation step is to confirm that the compound physically interacts with its intended biological target. Relying on a single assay technology is risky, as artifacts can arise from the assay format itself (e.g., compound aggregation, interference with a reporter enzyme). The principle of orthogonal validation dictates that we must confirm the primary finding using multiple, independent methods that rely on different physical principles.[6]

This approach provides a much higher degree of confidence in the hit and helps to elucidate its mechanism of action (MoA).[6]

Workflow for Orthogonal Hit Validation

The following diagram illustrates a logical workflow for confirming a hit from a primary screen through a series of orthogonal biophysical and cell-based assays.

G cluster_0 Primary Screening & Hit Identification cluster_1 Orthogonal Validation: Direct Target Binding cluster_2 Functional Confirmation in a Cellular Context PrimaryScreen High-Throughput Screen (HTS) (e.g., FRET, Luminescence) Hit Initial 'Hit' Compound PrimaryScreen->Hit Identifies activity SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Hit->SPR Confirms direct binding ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) Hit->ITC Confirms direct binding MST Microscale Thermophoresis (MST) (Binding Affinity in Solution) Hit->MST Confirms direct binding CETSA Cellular Thermal Shift Assay (CETSA®) (Target Engagement in Live Cells) SPR->CETSA Informs cellular studies ITC->CETSA MST->CETSA PathwayAssay Target Pathway Modulation Assay (e.g., Western Blot, Reporter Gene) CETSA->PathwayAssay Links binding to function ViabilityAssay Cell Viability/Cytotoxicity Assay (Functional Outcome) PathwayAssay->ViabilityAssay Correlates function to phenotype ValidatedHit Validated Lead Compound ViabilityAssay->ValidatedHit

Caption: Workflow for orthogonal validation of a primary screen hit.

Key Biophysical Techniques for Direct Binding Analysis

Biophysical methods are indispensable for confirming direct physical interaction between a compound and its target protein, providing quantitative data on affinity, kinetics, and thermodynamics.[6][7]

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[8]Affinity (KD), Kinetics (ka, kd), SpecificityReal-time, label-free, high throughput, provides kinetic data.[7]Requires protein immobilization, which can affect activity; mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction in solution.[6]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Gold standard for thermodynamics; solution-based, no immobilization or labeling.[7]Low throughput, requires large amounts of pure protein and compound.[9]
Microscale Thermophoresis (MST) Measures molecule migration in a microscopic temperature gradient, which changes upon binding.[6]Affinity (KD)Low sample consumption, works in complex solutions (e.g., lysate), wide affinity range.[7]Requires fluorescent labeling or relies on intrinsic fluorescence; tag placement can be critical.[7]
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7]Target Engagement, EC50Measures target engagement in a physiological context (live cells or tissues).Lower throughput, indirect measure of binding.
Protocol: Confirming Target Engagement and Determining Kinetics using SPR

Objective: To validate the direct binding of a lead compound to its purified target protein and to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Purified target protein (>95% purity)

  • Lead compound, dissolved in 100% DMSO

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

Methodology:

  • System Priming & Chip Preparation:

    • Causality: Ensure the fluidic system is clean and free of air bubbles to guarantee stable baselines and accurate measurements.

    • Perform system and buffer normalization cycles as per instrument guidelines.

    • Pre-condition the sensor chip surface with injections of dilute acid and base to remove any contaminants.

  • Target Immobilization:

    • Causality: Covalently attach the target protein to the sensor surface to create a stable interactive surface for binding analysis. Amine coupling is a robust and common method.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20 µg/mL in immobilization buffer) over the activated surface. The amount immobilized (measured in Response Units, RU) should be optimized to avoid mass transport effects (typically low-to-medium density).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference surface (flow cell 1) is prepared similarly but without the protein injection to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Causality: Inject a series of compound concentrations over the target and reference surfaces to measure the binding response. A concentration range bracketing the expected KD is necessary for accurate kinetic fitting.

    • Prepare a serial dilution of the lead compound in running buffer (e.g., from 100 µM down to 1 nM). The final DMSO concentration should be kept constant across all samples (e.g., 1%) and matched in the running buffer to minimize solvent mismatch effects.

    • Perform a kinetic analysis cycle for each concentration:

      • Inject the compound for a defined period (e.g., 180 seconds) to observe the association phase.

      • Switch back to running buffer flow to observe the dissociation phase (e.g., 300 seconds).

      • Inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) if necessary to remove all bound compound before the next cycle. This step must be optimized to ensure it doesn't denature the immobilized target.

  • Data Analysis:

    • Causality: Fit the binding data to a suitable kinetic model to extract quantitative parameters.

    • Double-reference the raw data by subtracting the signal from the reference surface and the signal from a "zero concentration" (buffer only) injection.

    • Fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software.

    • The software will calculate the ka, kd, and the KD (which is kd/ka). A good model fit is indicated by a low Chi-squared (χ²) value and random distribution of residuals.

Chapter 3: Comparative Frameworks – Benchmarking Performance

Once a compound's on-target activity is validated, the next critical question is: how does it perform relative to other molecules or treatments? This comparative analysis is essential for establishing a competitive advantage and making informed decisions about which candidates to advance.[10] Comparisons are typically made against a standard-of-care (SoC) or a known tool compound.

The choice of experimental model is paramount and often involves a tiered approach, moving from simplified in vitro systems to more complex in vivo models.[11]

In Vitro vs. In Vivo Models: A Complementary Approach

It is not a matter of which model is superior, but rather how they are used in concert to build a comprehensive profile of the compound.[11][12]

  • In Vitro ("in glass"): These studies use isolated components like cells or tissues in a controlled lab environment.[11][13]

    • Purpose: Ideal for initial screening, mechanism of action studies, and direct potency comparisons (e.g., IC50 values).[12][14] They are generally cost-effective, high-throughput, and avoid the ethical concerns of animal testing.[11][13]

    • Limitation: They cannot replicate the complex systemic interactions of a whole organism, such as metabolism, distribution, and immune responses.[13]

  • In Vivo ("within the living"): These studies are conducted in whole, living organisms, typically animal models.[14][15]

    • Purpose: Essential for evaluating systemic efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety/toxicity in a complex biological system.[11][12] The results are generally more predictive of human outcomes.[11]

    • Limitation: They are expensive, time-consuming, subject to strict ethical regulations, and results in animal models do not always translate to humans.[14]

The ideal strategy involves using in vitro assays to select the most promising candidates, which are then validated in more physiologically relevant in vivo models.[12]

Designing a Comparative Study

The diagram below outlines a typical comparative study design, testing a New Chemical Entity (NCE) against a Standard of Care (SoC) and a vehicle control.

G cluster_invitro In Vitro Comparative Analysis cluster_treatments_A cluster_treatments_B cluster_invivo In Vivo Comparative Analysis cluster_treatments_vivo CellLineA Cancer Cell Line A NCE_A NCE (0.1 nM - 100 µM) CellLineA->NCE_A SoC_A SoC (0.1 nM - 100 µM) CellLineA->SoC_A Vehicle_A Vehicle (0.1% DMSO) CellLineA->Vehicle_A CellLineB Cancer Cell Line B NCE_B NCE (0.1 nM - 100 µM) CellLineB->NCE_B SoC_B SoC (0.1 nM - 100 µM) CellLineB->SoC_B Vehicle_B Vehicle (0.1% DMSO) CellLineB->Vehicle_B Output_vitro Endpoint: IC50 (Viability) Compare Potency & Selectivity Xenograft Mouse Xenograft Model (Tumor from Cell Line A) Output_vitro->Xenograft Informs In Vivo Dose Selection NCE_vivo NCE (e.g., 10 mg/kg) Xenograft->NCE_vivo SoC_vivo SoC (e.g., 5 mg/kg) Xenograft->SoC_vivo Vehicle_vivo Vehicle Control Xenograft->Vehicle_vivo Output_vivo Endpoint: Tumor Growth Inhibition (TGI) Compare Efficacy & Tolerability

Caption: A tiered approach for comparing a new compound against a standard.

Chapter 4: Statistical Rigor and Transparent Reporting

Meaningful comparison requires rigorous statistical analysis. Naïvely comparing results from different experiments or studies without appropriate statistical treatment can be misleading.[16]

Key Statistical Considerations
  • Power Analysis: Before starting a study, especially an in vivo experiment, a power analysis should be conducted to determine the minimum sample size needed to detect a statistically significant effect, if one exists.[17]

  • Hypothesis Testing: Use appropriate statistical tests to evaluate the validity of observed differences. For comparing multiple groups (e.g., Vehicle vs. NCE vs. SoC), an Analysis of Variance (ANOVA) followed by post-hoc tests is often appropriate.

  • Dose-Response Modeling: For in vitro potency data, use non-linear regression to fit dose-response curves and calculate parameters like IC50/EC50 with 95% confidence intervals.

  • Adjusted Indirect Comparisons: In cases where direct head-to-head trial data is unavailable, adjusted indirect comparison methods can be used to compare drugs by using data from trials with a common comparator (e.g., placebo).[16]

The Importance of Transparent Reporting

To ensure reproducibility and allow for critical evaluation by others, all preclinical research should be reported with a high degree of transparency.[18][19] In 2014, the NIH, along with major journal publishers, endorsed a set of principles and guidelines for reporting preclinical research.[19][20] Key reporting standards include:

  • Clear description of methodologies: Including replicates, randomization, and blinding.[19]

  • Rigorous statistical analysis: Clearly stating the statistical methods used and checking for accuracy.[19]

  • Data and material sharing: A commitment to make datasets and materials available upon reasonable request.[20]

Conclusion

The validation and comparative analysis of a lead compound is a systematic, evidence-based process that forms the bedrock of a successful drug discovery program. It is a journey from a tentative observation in a primary screen to a robustly characterized molecule with a clear, data-driven rationale for clinical development. By embracing a culture of rigor—demanding orthogonal validation for every key finding, benchmarking against relevant comparators in physiologically appropriate models, and applying sound statistical principles—we can increase the quality of preclinical candidates. This approach not only improves the probability of success in the clinic but also honors our ultimate responsibility to patients by ensuring that only the most promising and well-vetted therapeutics are advanced.

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The Enduring Ether: A Technical Guide to the History, Synthesis, and Applications of Diphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl ether, a simple aromatic ether with the formula (C₆H₅)₂O, has carved a significant niche in the chemical industry since its discovery in the mid-19th century. This technical guide provides a comprehensive overview of this compound, from its historical discovery and the evolution of its synthesis to its diverse modern applications. We will delve into the mechanistic details of key synthetic methodologies, including the Williamson ether synthesis and the Ullmann condensation, providing experimentally validated protocols. Furthermore, this guide will explore its critical role as a high-temperature heat transfer fluid, a versatile fragrance component, and a precursor to valuable chemical intermediates and flame retardants. The environmental and toxicological profile of this compound and its derivatives will also be discussed, offering a complete picture for researchers and professionals in the field.

A Historical Perspective: The Dawn of a Diaryl Ether

The journey of this compound begins in 1855, when German chemists Heinrich Limpricht and Karl List first isolated and identified the compound. Their work involved the destructive distillation of copper benzoate, a process that yielded an oily distillate previously overlooked by other researchers.[1] They named the newly discovered substance "phenyl oxide" (Phenyloxyd) and initiated the study of its derivatives.[1] This initial discovery, born from the pursuit of understanding the decomposition of organic salts, laid the groundwork for over a century of research and industrial application of this remarkably stable molecule.

The Art of Synthesis: From Classical Methods to Industrial Production

The synthesis of this compound has evolved significantly from its initial discovery. Modern methods offer high yields and purity, catering to the diverse demands of the chemical industry.

Williamson Ether Synthesis: A Modified Approach

While the traditional Williamson ether synthesis is a cornerstone of ether formation, its direct application to form this compound is challenging due to the low reactivity of aryl halides in Sₙ2 reactions.[2] However, a modified, copper-catalyzed version of this reaction is a viable and widely used method.[1][2][3] This process involves the reaction of a phenoxide with an aryl halide, typically bromobenzene, in the presence of a copper catalyst.[1][3]

Experimental Protocol: Modified Williamson Synthesis of this compound

  • Materials: Phenol, Sodium Hydroxide, Bromobenzene, Copper(I) Iodide, and a suitable solvent (e.g., Dimethylformamide - DMF).

  • Step 1: Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in DMF. Carefully add an equimolar amount of sodium hydroxide pellets and stir the mixture until the sodium hydroxide has completely reacted to form sodium phenoxide.

  • Step 2: Ullmann-type Coupling: To the solution of sodium phenoxide, add a catalytic amount of copper(I) iodide and an equimolar amount of bromobenzene.

  • Step 3: Reaction: Heat the reaction mixture to reflux (typically around 150-200°C) and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Separate the organic layer, wash it with dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Step 5: Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Causality in Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SₙAr-like reaction by solvating the cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide oxygen. The copper catalyst is crucial as it facilitates the coupling of the aryl halide with the phenoxide, a reaction that does not proceed readily under standard Sₙ2 conditions.

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH - H₂O naoh NaOH diphenyl_ether This compound phenoxide->diphenyl_ether + Bromobenzene + Cu(I) Catalyst bromobenzene Bromobenzene bromobenzene->diphenyl_ether cu_catalyst Cu(I) Catalyst nabr NaBr

Caption: Generalized catalytic cycle for the Ullmann condensation.

Industrial Production

On an industrial scale, this compound is often produced as a byproduct in the high-pressure hydrolysis of chlorobenzene during the synthesis of phenol. [1][3]Another significant industrial route involves the gas-phase reaction of phenol over a solid acid catalyst. A continuous flow fixed-bed reactor is employed where phenol vapor, in a nitrogen atmosphere, is passed over a magnesia/zeolite catalyst at high temperatures to yield this compound. [4]This method offers advantages such as fewer reaction steps, lower cost, and reduced pollution, aligning with the principles of green chemistry. [4] Diagram: Industrial Production of this compound

Industrial_Production Phenol_Feed Phenol Feed Reactor Fixed-Bed Reactor (Magnesia/Zeolite Catalyst) High Temperature Phenol_Feed->Reactor N2_Inert Nitrogen (Inert Gas) N2_Inert->Reactor Condenser Multi-stage Condenser Reactor->Condenser Gaseous Products (this compound, Water, Phenol) Separator Separation Unit Condenser->Separator Liquid Mixture Diphenyl_Ether_Product Pure this compound Separator->Diphenyl_Ether_Product Unreacted_Phenol Unreacted Phenol Separator->Unreacted_Phenol Recycle Recycle Unreacted_Phenol->Recycle Recycle->Phenol_Feed

Caption: Simplified flowchart for the industrial production of this compound.

Diverse Applications: A Molecule of Many Talents

The unique combination of thermal stability, a pleasant aroma, and chemical reactivity makes this compound a valuable compound in a wide array of applications.

High-Temperature Heat Transfer Fluids

One of the primary applications of this compound is as a key component in high-temperature heat transfer fluids. [3]A eutectic mixture of 73.5% this compound and 26.5% biphenyl is commercially known as Dowtherm A. [3]This mixture is prized for its wide operating temperature range and thermal stability, making it ideal for use in chemical processing, plastics manufacturing, and other industrial settings that require precise temperature control at elevated temperatures. [5][6] Table 1: Comparative Properties of Dowtherm Heat Transfer Fluids

PropertyDowtherm ADowtherm J [7][8][9]Dowtherm T [10]
Composition Eutectic mixture of this compound and biphenylMixture of isomers of an alkylated aromaticMixture of C14 to C30 alkyl benzene derivatives
Appearance Colorless to pale yellow liquid/solidClear, colorless liquidClear, yellow liquid
Operating Temp. Range 15°C to 400°C (60°F to 750°F) [6]-80°C to 315°C (-110°F to 600°F)-10°C to 316°C (14°F to 600°F)
Freezing Point 12°C (53.6°F)-80°C (-112°F)-10°C (14°F)
Flash Point 113°C (235°F)57°C (135°F)>150°C (>302°F)
The Scent of Stability: Fragrance Industry

This compound possesses a pleasant, floral, geranium-like aroma, which, combined with its low volatility and stability, makes it a popular ingredient in the fragrance industry. [5][7][11][12]It is widely used in soaps, detergents, and perfumes to impart a long-lasting and stable scent. [5][7][11][12][13][14]Its ability to act as a fixative, slowing the evaporation of more volatile fragrance components, further enhances its value in complex perfume formulations. [5][12]

A Building Block for Advanced Materials

This compound serves as a crucial starting material for the synthesis of other valuable chemicals.

This compound is a key reactant in the Ferrario reaction, which is used to produce phenoxathiin. [1][3]This reaction involves the cyclization of this compound with sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride. [15]Phenoxathiin and its derivatives are important intermediates in the production of high-performance polymers like polyamides and polyimides. [1][3] Diagram: Ferrario Reaction for Phenoxathiin Synthesis

Ferrario_Reaction DiphenylEther This compound Phenoxathiin Phenoxathiin DiphenylEther->Phenoxathiin + S + AlCl₃ Sulfur Sulfur (S) Sulfur->Phenoxathiin AlCl3 AlCl₃ (Catalyst) AlCl3->Phenoxathiin

Caption: The Ferrario reaction of this compound to form phenoxathiin.

This compound is the foundational molecule for the synthesis of polybrominated diphenyl ethers (PBDEs), a class of compounds widely used as flame retardants in plastics, textiles, and electronics. [1]The bromination of this compound can lead to a variety of congeners with different numbers of bromine atoms. Decabromothis compound (DecaBDE) is a fully brominated derivative that has seen extensive use. [16][17] Experimental Protocol: Synthesis of Decabromothis compound (DecaBDE)

  • Materials: this compound, Bromine, Dibromomethane (solvent), and a bromination catalyst (e.g., AlCl₃ or AlBr₃). [10]* Step 1: Reaction Setup: In a reaction vessel, prepare a mixture of bromine, the bromination catalyst, and dibromomethane. Cool the mixture to a temperature below 25°C. [10]* Step 2: Addition of this compound: Slowly add the this compound to the reaction mixture while maintaining the temperature below 25°C. [10]* Step 3: Reaction: After the addition is complete, gradually heat the reaction mixture to a temperature below 80°C and maintain it for a specified period to ensure complete bromination. [10]* Step 4: Recovery of Product: Upon completion of the reaction, the DecaBDE product is recovered from the reaction mixture. This typically involves quenching the excess bromine, followed by filtration, washing, and drying of the solid product. [10]

Environmental and Toxicological Considerations

The widespread use of this compound and its derivatives, particularly PBDEs, has led to concerns about their environmental fate and potential toxicity. This compound itself is relatively stable in the soil with a long degradation half-life. [18]Due to their hydrophobic nature, this compound and its derivatives have a tendency to partition to organic carbon in soil and sediment. [19] Polybrominated diphenyl ethers are persistent organic pollutants (POPs) that can bioaccumulate in the environment and have been detected in various environmental compartments and human tissues. [20]Concerns over their potential for long-range atmospheric transport and their ability to debrominate into more toxic, lower-brominated congeners have led to restrictions on the production and use of certain PBDE mixtures. [14][17][19]The environmental degradation of this compound herbicides can occur through microbial action, with various microorganisms capable of using them as a carbon source. [18]

Conclusion

From its serendipitous discovery in the 19th century to its indispensable role in modern industry, this compound has proven to be a molecule of significant scientific and commercial importance. Its robust and versatile nature has led to its application in high-performance materials, fine fragrances, and as a key building block for other valuable compounds. The continued study of its synthesis, properties, and environmental impact is crucial for its responsible and sustainable use in the years to come. This guide has provided a technical foundation for understanding the multifaceted nature of this compound, offering valuable insights for researchers, scientists, and professionals in the chemical and pharmaceutical sciences.

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A Senior Application Scientist's Guide to the Thermodynamic Properties of Diphenyl Ether for Computational Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Diphenyl Ether in Computational Drug Discovery and Materials Science

This compound ((C₆H₅)₂O), the simplest of the diaryl ethers, is a molecule of significant industrial and scientific interest. Its remarkable thermal stability has led to its widespread use as a heat transfer fluid, often in a eutectic mixture with biphenyl[1][2]. In the realm of drug development and materials science, the this compound moiety is a common structural motif. Its presence can influence molecular conformation, receptor binding affinity, and the pharmacokinetic properties of a drug candidate. For researchers in computational chemistry, an accurate understanding and robust modeling of this compound's thermodynamic properties are paramount for predictive and reliable in silico experiments.

This guide provides an in-depth technical overview of the key thermodynamic properties of this compound, offering both critically evaluated experimental data and a practical framework for their computation. We will delve into the causality behind choosing specific computational methods and provide a validated, step-by-step protocol for researchers to apply. The objective is to equip scientists with the foundational knowledge and practical tools necessary to accurately model this important chemical entity in their simulations.

Part 1: Experimental Thermodynamic Benchmarks for this compound

Before embarking on any computational study, it is crucial to ground the theoretical models in high-quality experimental data. These values serve as the ultimate benchmark for the accuracy of our computational methods. The National Institute of Standards and Technology (NIST) provides a wealth of critically evaluated data for this compound, which is summarized below.

Table 1: Key Experimental Thermodynamic and Physical Properties of this compound

PropertyValueUnitsSource
Molecular Weight170.21 g/mol [3]
Melting Point (T_fus)300.03K (26.88 °C)[4][5]
Boiling Point (T_boil)532.15K (259 °C)[2]
Enthalpy of Fusion (Δ_fusH)17.22kJ/mol[4][5]
Enthalpy of Vaporization (Δ_vapH)53.7kJ/mol[4]
Standard Enthalpy of Formation (Solid, Δ_fH°_solid)-32.11 ± 0.93kJ/mol[6]
Standard Enthalpy of Combustion (Solid, Δ_cH°_solid)-6119.24 ± 0.88kJ/mol[6]
Solid Heat Capacity (C_p,solid) at 298.15 K216.56J/mol·K[6]
Vapor Pressure at 25 °C (298.15 K)0.02mmHg[1][3][7]

Note: Data is for the substance in its standard state at 25 °C (298.15 K) and 1 bar unless otherwise specified.

Part 2: A Computational Chemist's Approach to Thermodynamic Properties

While experimental data is the gold standard, computational methods allow us to probe thermodynamic properties under a vast range of conditions and for novel derivatives that have not yet been synthesized. The accuracy of these predictions is fundamentally tied to the chosen level of theory.

The Hierarchy of Methods: Choosing the Right Tool for the Job

The selection of a computational method involves a trade-off between accuracy and computational cost. For a molecule like this compound, two primary approaches are common: Quantum Mechanics (QM) and Molecular Mechanics (MM).

  • Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), solve approximations to the Schrödinger equation. They are highly accurate for calculating electronic structure and derived properties like enthalpies of formation.

    • Expertise in Action: For aromatic ethers, DFT functionals like B3LYP or the more modern LC-ωPBE are often employed.[8][9] The choice of basis set is also critical; a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) provides a good balance of accuracy and efficiency for capturing the electronic structure and vibrational modes necessary for thermodynamic calculations.[8][9] These methods explicitly treat electrons, making them ideal for calculating reaction enthalpies and activation barriers where bond breaking and forming occur.

  • Molecular Mechanics (MM): MM methods, also known as force fields, use a classical physics approach, modeling atoms as balls and bonds as springs.[10][11] They are computationally much faster than QM methods, making them suitable for large systems and long timescale simulations, such as molecular dynamics (MD).

    • Expertise in Action: The accuracy of an MM simulation depends entirely on the quality of the force field parameters.[12] For novel or specialized molecules like this compound derivatives, pre-existing generic force fields (e.g., GAFF, OPLS) may not be sufficiently accurate.[12][13] It is often necessary to develop or refine parameters, particularly for the dihedral terms governing the rotation around the C-O bonds, by fitting them to high-level QM energy profiles.[14][15] This ensures the conformational landscape of the molecule is correctly represented, which is crucial for calculating properties like free energies of binding or solvation.[16][17][18]

A Self-Validating Protocol for Calculating Enthalpy of Formation with DFT

Here, we provide a detailed, self-validating workflow for calculating the standard enthalpy of formation (Δ_fH°) of gaseous this compound using an atomization scheme. This protocol is designed for use with computational chemistry software like Gaussian.[19][20][21]

Workflow: Calculating Gas-Phase Δ_fH° via Atomization

Objective: To compute the standard enthalpy of formation of this compound at 298.15 K.

Theoretical Grounding: The atomization energy (Δ_atomH°) is the enthalpy change associated with breaking all the bonds in a molecule to form its constituent atoms in the gas phase. The enthalpy of formation can then be derived using Hess's law:

Δ_fH°(molecule, g) = Σ[Δ_fH°(atoms, g)] - Δ_atomH°(molecule, g)

Where Σ[Δ_fH°(atoms, g)] is the sum of the experimental standard enthalpies of formation of the constituent atoms.

Step 1: Geometry Optimization

  • Action: Build the this compound molecule. Perform a geometry optimization to find the lowest energy conformation.

  • Method: DFT, using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Causality: This level of theory is a robust choice for optimizing the geometries of organic molecules. The optimization step is critical because all subsequent thermodynamic calculations are only valid at a stationary point on the potential energy surface.[22]

Step 2: Vibrational Frequency Calculation

  • Action: Perform a frequency calculation on the optimized geometry from Step 1.

  • Method: Same level of theory as the optimization (B3LYP/6-311+G(d,p)).

  • Causality & Self-Validation: This is a crucial self-validating step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be re-optimized. The frequencies themselves are used to calculate the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy.[22][23]

Step 3: Single-Point Energy Calculations of Constituent Atoms

  • Action: Calculate the electronic energy of the individual atoms (Carbon, Hydrogen, Oxygen) in their ground electronic states.

  • Method: Use the same level of theory (B3LYP/6-311+G(d,p)).

  • Causality: To ensure a consistent and accurate energy difference, the exact same theoretical method must be used for the molecule and its constituent parts.

Step 4: Calculation and Assembly

  • Extract Thermal Correction: From the this compound frequency calculation output, find the "Sum of electronic and thermal Enthalpies". This value (H_corr) is the thermal correction that accounts for vibrational, rotational, and translational contributions at 298.15 K.

  • Calculate Total Enthalpy of Molecule: H_molecule = E_elec(molecule) + H_corr. Where E_elec is the electronic energy from the optimization.

  • Calculate Total Enthalpy of Atoms: H_atoms = Σ E_elec(atoms). Note: For individual atoms, the thermal correction is simply (5/2)RT for non-linear molecules and is often handled automatically by the software or can be added manually. For simplicity in this protocol, we rely on the software's output for the molecule and use only the electronic energies for the atoms.

  • Calculate Atomization Enthalpy: Δ_atomH° = H_atoms - H_molecule.

  • Calculate Enthalpy of Formation: Use the formula above with experimental atomic Δ_fH° values (e.g., from NIST: C = 716.68 kJ/mol, H = 218.00 kJ/mol, O = 249.18 kJ/mol).

This systematic process ensures that all components are treated at a consistent level of theory, and the frequency calculation provides an internal check on the validity of the molecular structure.[22][24]

Part 3: Visualization of the Computational Workflow

To clarify the logical flow of the protocol described in Part 2.2, the following diagram illustrates the key steps and their interdependencies.

G cluster_prep Step 1: Geometry Optimization cluster_validate Step 2: Validation & Thermal Data cluster_atoms Step 3: Atomic Calculations cluster_calc Step 4: Final Calculation start Build this compound Structure opt Optimize Geometry (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Same Level of Theory) opt->freq check Imaginary Frequencies? freq->check check->opt Yes extract Extract H_corr (Thermal Correction to Enthalpy) check->extract No (Valid Minimum) assemble Assemble Enthalpies & Calculate Atomization Enthalpy (Δ_atomH°) extract->assemble atoms Calculate E_elec for C, H, O atoms (Same Level of Theory) atoms->assemble final Calculate Δ_fH° using Experimental Atomic Δ_fH° assemble->final

Caption: Workflow for calculating the enthalpy of formation.

Conclusion

Accurate parameterization of thermodynamic properties is a cornerstone of predictive computational chemistry. For a ubiquitous molecular fragment like this compound, leveraging both high-quality experimental data and robust, validated computational workflows is not just best practice—it is essential for scientific integrity. The methods and protocols outlined in this guide provide a framework for researchers to confidently model this compound and its derivatives, leading to more reliable insights in drug discovery, materials science, and beyond. By understanding the causality behind methodological choices, from DFT functionals to force field parameterization, scientists can ensure their simulations are not just computational exercises, but powerful tools for discovery.

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spectroscopic data of diphenyl ether (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Diphenyl Ether

Introduction

This compound (C₁₂H₁₀O) is an organic compound with a distinct geranium-like odor, composed of two phenyl rings linked by an oxygen atom. Its structural simplicity belies a rich spectroscopic character that serves as an excellent case study for the principles of structural elucidation. In the realms of chemical research and drug development, the unambiguous identification and characterization of molecular structures are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides a detailed examination of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and the experimental methodologies used to obtain them. As a senior application scientist, this document is structured to not only present the data but to explain the underlying principles and rationale behind the analysis, ensuring a comprehensive understanding for researchers and professionals in the field.

Chapter 1: Infrared (IR) Spectroscopy of this compound

Core Principles of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending). By analyzing the absorption spectrum, we can identify the functional groups present in the molecule, as each group has a characteristic absorption range. For this compound, IR spectroscopy is instrumental in identifying the aromatic rings and the ether linkage.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes the acquisition of an IR spectrum for a neat liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the accompanying software is running. The ATR crystal (commonly diamond) must be clean.

  • Cleaning the ATR Crystal: Clean the crystal surface meticulously with a soft tissue soaked in a volatile solvent like isopropanol or acetone to remove any residues from previous analyses.[1]

  • Background Spectrum Collection: Before analyzing the sample, a background spectrum must be collected.[2] This is done with the clean ATR crystal exposed to the ambient atmosphere and allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic instrument signals.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. For a neat liquid, only a small amount is needed to cover the crystal surface.

  • Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the ATR crystal. Initiate the sample scan using the software. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning: Once the spectrum is acquired, clean the this compound from the ATR crystal using a tissue and isopropanol. The resulting spectrum can then be analyzed for its characteristic absorption bands.

Data Analysis and Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The absence of certain peaks (like a broad O-H stretch around 3300 cm⁻¹) is as informative as the presence of others.

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3060-3040MediumAromatic C-H Stretch
1585, 1488StrongAromatic C=C Ring Stretch
1238StrongAsymmetric C-O-C Stretch (Aromatic Ether)
750, 692StrongC-H Out-of-Plane Bending (Monosubstituted Benzene)

Interpretation:

  • Aromatic C-H Stretches (3060-3040 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds where the carbon is sp² hybridized, characteristic of aromatic rings.[3]

  • Aromatic C=C Ring Stretches (1585, 1488 cm⁻¹): These strong absorptions are typical for the stretching vibrations within the benzene ring, confirming the presence of the phenyl groups.[3]

  • Asymmetric C-O-C Stretch (1238 cm⁻¹): This is the most diagnostic peak for an aromatic ether. The strong absorption at 1238 cm⁻¹ falls squarely in the expected range (1300-1200 cm⁻¹) for the asymmetric stretching of the C-O-C bond in an aryl ether.[3] The symmetry of this compound results in a single major peak for this mode.[3]

  • C-H Out-of-Plane Bending (750, 692 cm⁻¹): These strong peaks are characteristic of a monosubstituted benzene ring.[3] Their presence further corroborates the structure of the two phenyl groups attached to the central oxygen.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency waves causes transitions between these states, and the frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.

  • ¹H NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin splitting.

  • ¹³C NMR reveals the number of chemically distinct carbon atoms and their electronic environments.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for the preparation and acquisition of NMR spectra for a soluble organic compound like this compound.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃).[4][5] The deuterated solvent is necessary for the instrument's field-frequency lock.[4]

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral resolution.[4] The liquid column should be about 4-5 cm high.[5]

  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5] Then, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[5]

  • Spectrum Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence) for either ¹H or ¹³C NMR and initiate the experiment.[6] The residual undeuterated solvent signal (e.g., CHCl₃ at 7.26 ppm) is typically used to reference the chemical shift scale.[4]

¹H NMR Spectrum: Data and Interpretation

Due to the symmetry of the this compound molecule, the ten aromatic protons are found in three chemically distinct environments: ortho, meta, and para to the ether linkage.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35Triplet4Hmeta-Protons (H-3, H-5, H-3', H-5')
~7.10Triplet2Hpara-Protons (H-4, H-4')
~7.02Doublet4Hortho-Protons (H-2, H-6, H-2', H-6')

Data sourced from the Spectral Database for Organic Compounds (SDBS).[7][8][9][10][11]

Interpretation:

  • The ¹H NMR spectrum shows three distinct signals in the aromatic region (7.0-7.4 ppm), consistent with the three unique proton environments in the symmetrical structure.

  • ortho-Protons (~7.02 ppm): These four protons appear as a doublet because they are coupled to the adjacent meta-protons. They are the most shielded of the aromatic protons.

  • para-Protons (~7.10 ppm): These two protons appear as a triplet due to coupling with the two adjacent meta-protons.

  • meta-Protons (~7.35 ppm): These four protons are the most deshielded and appear as a triplet, being coupled to both the ortho and para protons. The overlapping signals result in a complex multiplet that often appears as a triplet.

¹³C NMR Spectrum: Data and Interpretation

The symmetry of this compound also simplifies its ¹³C NMR spectrum. Instead of twelve signals, only four are observed, corresponding to the four chemically inequivalent carbon atoms.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157.3C1 (ipso-Carbon)
~129.8C3/C5 (meta-Carbons)
~123.2C4 (para-Carbon)
~119.0C2/C6 (ortho-Carbons)

Data sourced from the Spectral Database for Organic Compounds (SDBS) and other chemical databases.[7][8][9][10][11][12]

Interpretation:

  • ipso-Carbon (~157.3 ppm): This is the most deshielded carbon, directly attached to the electronegative oxygen atom. Its chemical shift is characteristic of an ether-linked aromatic carbon.

  • meta-Carbons (~129.8 ppm): These four carbons are in an environment typical for unsubstituted aromatic carbons.

  • para-Carbon (~123.2 ppm): This carbon is slightly more shielded than the meta-carbons.

  • ortho-Carbons (~119.0 ppm): These four carbons are the most shielded of the protonated aromatic carbons.

Chapter 3: Mass Spectrometry (MS) of this compound

Core Principles of Mass Spectrometry

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The molecular ion's m/z value gives the molecular weight of the compound. The excess energy imparted during ionization often causes the molecular ion to fragment in a predictable manner, creating a unique fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a general protocol for acquiring an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the this compound from the solvent and any impurities.

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Data Analysis and Interpretation of the this compound Mass Spectrum

The mass spectrum of this compound provides its molecular weight and key structural information from its fragmentation pattern.

Table 4: Major Ions in the EI-Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
170100[C₁₂H₁₀O]⁺• (Molecular Ion)
141~35[C₁₁H₉]⁺
115~20[C₉H₇]⁺
77~40[C₆H₅]⁺ (Phenyl cation)
51~30[C₄H₃]⁺

Data sourced from the NIST Chemistry WebBook.[13][14][15]

Interpretation:

  • Molecular Ion (m/z 170): The base peak at m/z 170 corresponds to the molecular weight of this compound (170.21 g/mol ), confirming its molecular formula.[13][14] Its high relative abundance indicates a relatively stable molecular ion.

  • Fragment at m/z 141: This significant peak corresponds to the loss of a CHO group (29 Da). This likely occurs through a rearrangement process.[16]

  • Fragment at m/z 77: This prominent peak is characteristic of a phenyl cation ([C₆H₅]⁺), formed by the cleavage of the C-O bond.

  • Fragment at m/z 51: This peak arises from the further fragmentation of the phenyl cation, corresponding to the loss of acetylene (C₂H₂).

Fragmentation Pathway of this compound

The fragmentation of this compound in an EI-MS can be visualized as a series of bond cleavages and rearrangements following the initial ionization.

G M This compound [C₁₂H₁₀O]⁺• m/z = 170 F141 [C₁₁H₉]⁺ m/z = 141 M->F141 -CHO F77 Phenyl Cation [C₆H₅]⁺ m/z = 77 M->F77 -C₆H₅O• F51 [C₄H₃]⁺ m/z = 51 F77->F51 -C₂H₂ G cluster_structure This compound Structure cluster_data Spectroscopic Evidence Structure C₁₂H₁₀O IR IR Spec - Aromatic C-H - C=C Stretch - C-O-C Stretch @ 1238 cm⁻¹ Structure->IR H_NMR ¹H NMR - 3 Aromatic Signals - Integration: 4:2:4 Structure->H_NMR C_NMR ¹³C NMR - 4 Aromatic Signals - ipso-C @ 157.3 ppm Structure->C_NMR MS Mass Spec - M⁺• at m/z 170 - Phenyl fragment @ m/z 77 Structure->MS

Caption: Integrated spectroscopic data confirming the structure of this compound.

Summary of Spectroscopic Data

Table 5: Consolidated Spectroscopic Data for this compound

TechniqueKey Data PointsStructural Inference
IR 3060 cm⁻¹, 1585 cm⁻¹, 1488 cm⁻¹, 1238 cm⁻¹Presence of aromatic rings and an aryl ether linkage.
¹H NMR δ 7.35 (4H), 7.10 (2H), 7.02 (4H)Three distinct proton environments on a symmetrical aromatic structure.
¹³C NMR δ 157.3, 129.8, 123.2, 119.0Four distinct carbon environments, confirming molecular symmetry.
MS (EI) m/z 170 (M⁺•), 77Molecular weight of 170 amu; presence of a phenyl group.

Conclusion

The spectroscopic analysis of this compound provides a clear and comprehensive illustration of how modern analytical techniques are employed for structural elucidation. The infrared spectrum confirms the essential functional groups—the aromatic rings and the ether linkage. Both ¹H and ¹³C NMR spectroscopy elegantly reveal the molecule's symmetry and the precise electronic environment of each nucleus. Finally, mass spectrometry establishes the molecular weight and offers insight into the molecule's stability and fragmentation patterns. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely academic; it is a fundamental requirement for confirming molecular identity, assessing purity, and ensuring the integrity of chemical entities in any application.

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solubility of diphenyl ether in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Diphenyl Ether in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound ((C₆H₅)₂O), the simplest diaryl ether, is a compound of significant industrial and scientific interest. Its applications range from a high-temperature heat transfer fluid to a key intermediate in the synthesis of pharmaceuticals, fragrances, and flame retardants.[1][2][3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in process design, reaction engineering, and formulation development. This guide provides a detailed examination of the solubility of this compound, grounded in the principles of physical organic chemistry, and offers practical methodologies for its determination.

Molecular Structure and its Influence on Solubility

The solubility behavior of any compound is fundamentally dictated by its molecular structure. This compound possesses a unique architecture that combines non-polar and weakly polar features, directly influencing its interactions with different solvent environments.

  • Aromatic Rings: The two phenyl rings are the dominant feature of the molecule. These rings are large, non-polar, and electron-rich. They primarily interact with their surroundings via London dispersion forces, which are temporary fluctuations in electron density. These forces are most effective when interacting with other non-polar or aromatic molecules.[4][5]

  • Ether Linkage: The central oxygen atom, bonded to two phenyl rings, introduces a slight polarity to the molecule. The C-O-C bond is bent, resulting in a small net dipole moment.[6] The oxygen atom's lone pairs of electrons can also act as hydrogen bond acceptors, allowing for weak interactions with protic solvents.[6]

The overall character of this compound is predominantly non-polar and lipophilic due to the large surface area of the two phenyl groups. This is the primary determinant of its solubility profile, adhering to the principle of "like dissolves like".[7][8] Consequently, it exhibits high solubility in non-polar and weakly polar solvents and poor solubility in highly polar solvents like water.[2][7]

Intermolecular Force Analysis

The relationship between this compound and various solvent types can be visualized through the dominant intermolecular forces at play.

cluster_solvents Solvent Classes DPE This compound (Predominantly Non-Polar) NonPolar Non-Polar Solvents (e.g., Benzene, Toluene) DPE->NonPolar London Dispersion Forces (Strong Interaction) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) DPE->PolarAprotic Dipole-Dipole Interactions (Moderate Interaction) PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) DPE->PolarProtic H-Bond Accepting (Weak) & Dispersion Forces start Start step1 1. Add excess this compound to a known volume of solvent. start->step1 step2 2. Equilibrate in a thermostatted shaker bath (e.g., 24-72h). step1->step2 step3 3. Allow solids to settle. Maintain temperature. step2->step3 step4 4. Centrifuge to pellet undissolved solids. step3->step4 step5 5. Withdraw supernatant. Filter through 0.45µm syringe filter. step4->step5 step6 6. Prepare accurate dilutions of the saturated solution. step5->step6 step7 7. Quantify concentration using a calibrated analytical method (e.g., HPLC, GC). step6->step7 end End: Solubility Data step7->end

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A Senior Application Scientist's Guide to the Safe Laboratory Handling of Diphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the health and safety protocols essential for the laboratory use of diphenyl ether (also known as diphenyl oxide or phenyl ether). Moving beyond a simple checklist, this document elucidates the causal relationships between the chemical's properties and the requisite safety procedures, fostering a proactive safety culture rooted in scientific understanding. Every protocol herein is designed as a self-validating system to ensure the protection of personnel, the integrity of research, and environmental stewardship.

Understanding this compound: Properties and Primary Hazards

This compound is a colorless liquid or crystalline solid with a distinct geranium-like odor[1][2]. It is utilized as a heat-transfer medium, in perfume manufacturing, and as a chemical intermediate[3]. Its utility, however, is counterbalanced by specific hazards that demand rigorous control measures.

The substance is combustible, with a flash point of 115°C (239°F), and can form explosive peroxides upon exposure to air[1][4]. While its vapor pressure is low, meaning harmful air contamination is reached slowly at room temperature, the risks associated with inhalation, skin, and eye contact are significant[1].

Health Hazard Profile

Exposure to this compound can cause irritation to the eyes, skin, and respiratory tract[1][5]. Prolonged or repeated skin contact may lead to dermatitis[1]. The primary health hazards, as classified under the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS ClassificationKey Considerations
Eye Damage/Irritation Causes serious eye irritation/damage[5][6].Direct contact can cause pain and redness. Immediate and thorough rinsing is critical[1].
Skin Irritation Causes mild skin irritation[5].Prolonged contact can lead to redness and dermatitis[1].
Acute Toxicity (Oral) May be harmful if swallowed[5].Ingestion can cause nausea[4].
Acute Toxicity (Inhalation) May be harmful if inhaled; causes respiratory tract irritation[5].Symptoms include a sore throat and cough[1].
Aquatic Toxicity Toxic to aquatic life, with long-lasting effects[6][7].Environmental release must be strictly avoided[1][6][7].
Physicochemical Data

Understanding the physical properties of this compound is fundamental to assessing its behavior in the laboratory environment and planning appropriate control measures.

PropertyValueSource
Molecular Formula C₁₂H₁₀O[5][6]
Molecular Weight 170.21 g/mol [5][6]
Melting Point 25 - 28°C (77 - 82°F)[1][2][6]
Boiling Point 257 - 259°C (495 - 498°F)[1][2][6]
Flash Point 115°C (239°F)[1][4]
Auto-ignition Temperature 610°C (1,148°F)[4][8]
Water Solubility Very poor (0.002 g/100ml )[1]
Vapor Density 5.9 (Air = 1)[1]

Risk Assessment and the Hierarchy of Controls

A thorough risk assessment is mandatory before commencing any work with this compound. This process involves identifying the hazards, evaluating the potential for exposure during specific procedures, and implementing a hierarchy of controls to mitigate the identified risks. The most effective controls are elimination and substitution, but in a research context where the chemical is required, the focus shifts to engineering controls, administrative controls, and finally, personal protective equipment (PPE).

cluster_0 Risk Mitigation Strategy cluster_1 Practical Application for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative FumeHood Work in a Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE SOP Follow Standard Operating Procedures Administrative->SOP Training Ensure Personnel are Trained Administrative->Training WearPPE Wear Appropriate PPE PPE->WearPPE

Caption: Hierarchy of Controls for Managing this compound Risks.

Engineering and Administrative Controls

Engineering Controls: The primary engineering control for handling this compound is to work within a properly functioning chemical fume hood[5][6]. This provides appropriate exhaust ventilation, minimizes the concentration of vapors and potential aerosols, and protects the user from inhalation hazards[5][6]. Eyewash stations and safety showers must be readily accessible and tested regularly[9].

Administrative Controls: All personnel must be thoroughly trained on the hazards of this compound and the specific safe handling procedures outlined in the laboratory's Standard Operating Procedures (SOPs). Restrict access to areas where this compound is being used. It is crucial to prohibit eating, drinking, and smoking in the laboratory[1][10].

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a task-specific risk assessment.

TaskRequired PPERationale
General Handling/Weighing Safety glasses with side-shields, Nitrile gloves, Lab coatProtects against incidental splashes and contact[6].
Transferring Liquids/Making Solutions Chemical safety goggles, Face shield, Nitrile gloves, Lab coatProvides a higher level of protection against splashes to the face and eyes[5].
Risk of Significant Aerosol Generation Above PPE plus respiratory protectionA NIOSH-approved respirator may be required if ventilation is inadequate or aerosols are generated[5][11].

Gloves: Always handle this compound with gloves[6]. Inspect gloves for any signs of degradation before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove[5][6]. Dispose of contaminated gloves in accordance with laboratory procedures and wash hands thoroughly after handling[5][6].

Standard Operating Protocols

Adherence to validated protocols is critical for ensuring safety. The following are baseline procedures that should be adapted into formal laboratory SOPs.

Protocol 1: Weighing and Transferring Solid this compound
  • Preparation: Don all required PPE (lab coat, safety glasses, gloves). Ensure the chemical fume hood is operational.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully scoop the solid this compound from its storage container into the weigh boat. Avoid generating dust[5][6][7]. If dust is unavoidable, moisten the substance first where appropriate and feasible[1][12].

  • Transfer: Gently transfer the weighed solid into the reaction vessel or receiving container.

  • Cleanup: Promptly clean any minor spills on the balance or work surface using a dampened cloth or paper towel to avoid dust generation. Dispose of the cleaning material as hazardous waste.

  • Sealing: Tightly close the main this compound container and return it to its designated storage location[5][6][7].

Protocol 2: Preparing a this compound Solution
  • Preparation: Don all required PPE, including chemical goggles and a face shield over safety glasses. Perform all work in a chemical fume hood.

  • Measurement: Measure the required volume of solvent into an appropriate vessel.

  • Addition: Following the procedure in Protocol 1, weigh the required mass of this compound. Slowly and carefully add the this compound to the solvent while stirring to ensure dissolution.

  • Mixing: If necessary, gently heat or agitate the mixture to facilitate dissolution, being mindful of the solvent's flash point and boiling point.

  • Storage: Transfer the final solution to a clearly labeled, sealed container suitable for its contents.

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the impact of an emergency. All personnel must be familiar with the location of safety equipment and the following procedures.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to responding medical personnel[5][6].

cluster_routes Route of Exposure cluster_actions Immediate Action Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Move Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move Wash Remove contaminated clothing. Wash skin with soap and plenty of water. Skin->Wash Rinse Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Eye->Rinse Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Mouth Consult Consult a Physician Move->Consult Wash->Consult Rinse->Consult Mouth->Consult

Caption: First Aid Decision Tree for this compound Exposure.

  • After Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][5].

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1][5]. Consult a physician if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[6]. Remove contact lenses if present and easy to do[5]. Seek immediate medical attention from an ophthalmologist[13].

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[5]. Seek immediate medical attention.

Spill Response Protocol

Due to its high toxicity to aquatic life, preventing this compound from entering drains or the environment is a top priority[1][6][7].

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate all non-essential personnel[5][14].

  • Secure the Area: Ensure adequate ventilation. Remove all sources of ignition[15].

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary, before attempting cleanup[5][6].

  • Containment: Prevent further leakage or spillage if it is safe to do so. For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to dike the spill[1][12][15]. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill[15]. For solid spills, sweep up the material, avoiding dust formation[5][6]. Moisten solids first to prevent dusting if appropriate[1][12].

  • Cleanup: Carefully collect the absorbed material or swept solids and place it into a suitable, closed, and labeled container for disposal[1][5][6].

  • Decontamination: Clean the spill area with soap and water, and collect the decontamination materials for hazardous waste disposal[14][16].

  • Reporting: Report the incident to the laboratory supervisor and the institution's environmental health and safety department.

Storage and Waste Disposal

Storage: Store this compound in a cool, dry, and well-ventilated place[5][6]. Keep the container tightly closed[5][6][7]. Store separately from strong oxidants[1]. The storage area should not have drain or sewer access[1][12].

Waste Disposal: All this compound waste, including contaminated absorbents and PPE, is considered hazardous waste. It must be disposed of through a licensed professional waste disposal service[5][6][7]. Do not dispose of it down the drain or with general laboratory trash. Offer surplus and non-recyclable solutions to a licensed disposal company[5][6].

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  • This compound - Safety Data Sheet. (2011, July 1). Sigma-Aldrich.
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environmental fate and biodegradability of diphenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diphenyl Ether

Abstract

This compound (DPE) is a synthetic aromatic compound with significant industrial applications, notably as a heat transfer medium, a fragrance component, and a chemical intermediate.[1] Its chemical stability, while advantageous for industrial processes, raises concerns about its environmental persistence upon release. This guide provides a comprehensive technical overview of the . We will explore its physicochemical properties that govern its distribution in the environment, delve into the abiotic and biotic degradation pathways that determine its persistence, and provide standardized methodologies for assessing its biodegradability. This document is intended for researchers, environmental scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's environmental behavior.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For this compound, its high thermal stability, low water solubility, and moderate lipophilicity are key determinants of its fate.[2][3] These properties suggest that upon release, this compound will not remain in the aqueous phase but will preferentially partition to organic matter in soil and sediment.[4]

The octanol-water partition coefficient (Kₒw) is a critical parameter for predicting environmental distribution. The log Kₒw for this compound is approximately 4.2, indicating a significant tendency to bioaccumulate in organisms.[4] Its low vapor pressure and Henry's Law constant indicate that while volatilization from water surfaces can occur, it is not expected to be a rapid process, and the compound will not readily volatilize from dry soil.[3][4]

Causality in Experimental Choices: Understanding these partitioning behaviors is the first step in designing relevant fate studies. For instance, the high Kₒw and soil organic carbon-water partitioning coefficient (Koc) necessitate that biodegradability assessments must be conducted in matrices that include soil or sediment (e.g., OECD 307, 308), as aqueous-only tests (like OECD 301) may not accurately reflect its real-world persistence.[4][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 101-84-8[4]
Molecular Formula C₁₂H₁₀O[4]
Molecular Weight 170.21 g/mol [6]
Appearance Colorless liquid or crystalline solid[2][3]
Melting Point 26-28 °C (80.3 °F)[3][4]
Boiling Point ~259 °C (498 °F)[2][4]
Water Solubility ~18-20 mg/L at 25 °C (Insoluble)[3][4]
Vapor Pressure 0.02 mmHg at 25 °C[4]
log Kₒw (Octanol-Water) 4.21[4]
Henry's Law Constant 2.8 x 10⁻⁴ atm·m³/mol[3][4]

Abiotic Degradation Pathways

Abiotic processes, which are purely chemical and physical, contribute to the transformation of this compound in the environment. The primary mechanisms are photolysis and, to a much lesser extent, hydrolysis.

Photolysis

This compound contains chromophores that absorb ultraviolet (UV) light at wavelengths greater than 290 nm, which is the region of the solar spectrum that reaches the Earth's surface.[4] This absorption of light energy can lead to direct photolysis. In the atmosphere, the primary degradation route is the reaction with photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this vapor-phase reaction is approximately 3 days.[4]

Studies on halogenated derivatives, such as polybrominated diphenyl ethers (PBDEs), confirm that UV irradiation is a critical factor in their degradation, with half-lives ranging from hours to days depending on the specific compound and environmental conditions.[7][8][9][10] This strongly supports photolysis as a relevant degradation pathway for the parent this compound compound in sunlit surface waters and on terrestrial surfaces.

Hydrolysis

The ether bond (C-O-C) connecting the two phenyl rings in this compound is exceptionally stable and resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature).[4] The resonance stabilization provided by the two aromatic rings makes the molecule very unreactive towards acid-catalyzed hydrolysis.[11] Therefore, hydrolysis is not considered a significant environmental fate process for this compound.[4]

Microbial Biodegradation: The Primary Degradation Route

The principal mechanism for the complete removal of this compound from the environment is microbial biodegradation.[12] A diverse range of microorganisms, particularly bacteria, have evolved enzymatic machinery capable of cleaving the stable ether bond and mineralizing the aromatic rings.

Key Microbial Players and Enzymatic Attack

Microbial degradation is the most important pathway for the breakdown of diphenyl ethers in soil and water.[12] Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and energy. Notable among these are species from the genera Sphingomonas, Sphingobium, Burkholderia, and Pseudomonas.[4][12][13]

The initial and rate-limiting step in the aerobic biodegradation of this compound is an attack by a dioxygenase enzyme.[13][14] This enzymatic system incorporates both atoms of molecular oxygen (O₂) into one of the aromatic rings. Two distinct mechanisms of dioxygenase attack have been identified:

  • Lateral Dioxygenation: This is a common pathway where a dioxygenase adds two hydroxyl groups to adjacent carbons on the aromatic ring (e.g., at the 1,2- or 2,3-positions), forming a cis-dihydrodiol. This intermediate is then rearomatized by a dehydrogenase to form a catechol or a substituted catechol.[4]

  • Angular Dioxygenation: A more novel mechanism, discovered in strains like Sphingobium phenoxybenzoativorans SC_3, involves a specialized Rieske non-heme iron oxygenase.[13][15] This enzyme, termed this compound dioxygenase (Dpe), attacks the carbon atom attached to the ether bond (the "angular" position) and an adjacent carbon. This single enzymatic step cleaves the aromatic ring directly, without forming a stable dihydroxylated intermediate, yielding products like 2,4-hexadienal phenyl ester.[13][15]

Metabolic Pathway to Mineralization

Regardless of the initial dioxygenase attack, the subsequent steps converge on common aromatic degradation pathways.

Following lateral dioxygenation and formation of catechol, the aromatic ring is cleaved by another dioxygenase (either an ortho- or meta-cleavage enzyme). This opens the ring structure, forming aliphatic acids. In the case of this compound degradation by Sphingomonas sp. strain SS3, the intermediates phenol and catechol are produced, which are then funneled into the central 3-oxoadipate pathway for complete mineralization to carbon dioxide and water.[14]

The angular dioxygenation pathway also yields intermediates, such as phenol and muconic acid semialdehyde, which are readily metabolized by the cell.[13]

Biodegradation_Pathway cluster_lateral Lateral Dioxygenation Pathway cluster_angular Angular Dioxygenation Pathway DPE This compound cis_dihydrodiol cis-Dihydrodiol Intermediate DPE->cis_dihydrodiol Dioxygenase (e.g., Sphingomonas sp.) ring_cleavage_product 2,4-Hexadienal Phenyl Ester DPE->ring_cleavage_product Angular Dioxygenase (Dpe) (e.g., Sphingobium sp.) catechol Phenol & Catechol cis_dihydrodiol->catechol Dehydrogenase ring_fission Ring Fission Products (e.g., Muconic Acid Semialdehyde) catechol->ring_fission Ring-Cleavage Dioxygenase ring_cleavage_product->ring_fission Hydrolase central_metabolism Central Metabolism (3-Oxoadipate Pathway) ring_fission->central_metabolism mineralization CO₂ + H₂O + Biomass central_metabolism->mineralization

Caption: Aerobic biodegradation pathways for this compound.

Table 2: Examples of Microorganisms Involved in this compound Degradation

MicroorganismDegradation CapabilityKey Enzyme/PathwaySource(s)
Sphingomonas sp. SS3 Utilizes DPE and monohalogenated derivatives as sole carbon source.1,2-Dioxygenation leading to phenol and catechol; 3-oxoadipate pathway.[14]
Sphingobium phenoxybenzoativorans SC_3 Degrades DPE and 2-carboxy-DPE.Novel angular dioxygenase (Dpe) that directly cleaves the ring.[13][15]
Burkholderia cepacia Capable of degrading DPE.Ring cleavage to hydroxyphenyl ethers and phenol.[4]
Bacillus sp. Za Degrades various this compound herbicides (e.g., lactofen, bifenox).High degradation efficiency (e.g., 87.4% for lactofen in 7 days).[16][17]
Coriolus versicolor (white-rot fungus) Can degrade DPE compounds.Multiple metabolic pathways; initial steps are not via extracellular lignin-degrading enzymes.[12]

Experimental Assessment of Biodegradability

To scientifically validate the biodegradability of a substance like this compound, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines that are globally recognized for regulatory purposes.[18][19]

Trustworthiness through Self-Validation: A robust experimental design includes multiple controls to ensure the observed degradation is due to microbial activity and not abiotic factors. This includes a sterile control (to measure abiotic loss), an inoculum control (to measure background respiration), and a reference control (to verify the activity of the microbial inoculum).

Standard Protocol: OECD 301F Ready Biodegradability (Manometric Respirometry)

This protocol is a stringent test to determine if a chemical is "readily biodegradable," meaning it is expected to degrade rapidly and completely in the environment.[5][18]

Objective: To determine the ultimate aerobic biodegradability of this compound by measuring oxygen consumption over a 28-day period.

Materials:

  • Respirometer system with sealed vessels and oxygen consumption sensors.

  • Mineral salts medium (as specified in OECD 301).

  • Microbial inoculum (e.g., activated sludge from a domestic wastewater treatment plant).

  • This compound (test substance).

  • Sodium benzoate (readily biodegradable reference substance).

  • Deionized water.

Step-by-Step Methodology:

  • Preparation of Medium and Inoculum: Prepare the mineral salts medium. Collect fresh activated sludge, homogenize, and allow it to settle. The supernatant liquid containing a diverse microbial population is used as the inoculum.

  • Test Substance Preparation: Due to this compound's low water solubility, it should be added directly to the test vessels by weight or dissolved in a minimal amount of a non-toxic, non-biodegradable solvent.

  • Vessel Setup (in triplicate):

    • Test Vessels: Mineral medium, inoculum, and this compound (typically at 50-100 mg/L).

    • Blank Control: Mineral medium and inoculum only. This measures the endogenous respiration of the microorganisms.

    • Reference Control: Mineral medium, inoculum, and sodium benzoate. This validates the viability and activity of the inoculum.

    • Toxicity Control (Optional but Recommended): Mineral medium, inoculum, this compound, and sodium benzoate. This checks if the test substance is inhibitory to the microbial population.

  • Incubation: Seal the vessels and place them in the respirometer. Incubate at a constant temperature (22 ± 2 °C) in the dark for 28 days. The system continuously measures the amount of oxygen consumed in each vessel.

  • Data Analysis:

    • Calculate the Theoretical Oxygen Demand (ThOD) for this compound based on its elemental formula (C₁₂H₁₀O).

    • Subtract the oxygen consumption of the blank control from the test and reference vessels.

    • Express the biodegradation as a percentage of the ThOD: % Biodegradation = (O₂ consumed / ThOD) * 100.

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve >60% of its ThOD within a 10-day window during the 28-day test.[18] The 10-day window begins when 10% biodegradation is reached.

Analytical Verification

Throughout the experiment, samples can be taken to measure the disappearance of the parent compound and the appearance of metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical method for its sensitivity and specificity in identifying and quantifying this compound and its degradation products in complex matrices.[20][21]

Experimental_Workflow cluster_analysis Data Collection & Analysis start Start: Prepare Mineral Medium & Inoculum setup Set Up Respirometer Vessels (Test, Blank, Reference) start->setup incubate Incubate for 28 Days at 22°C (Monitor O₂ Consumption) setup->incubate gcms Optional: GC-MS Analysis of Parent Compound incubate->gcms calc Calculate % ThOD vs. Blank Control incubate->calc validate Validate with Reference (>60% Degradation) calc->validate end End: Evaluate vs. Pass Criteria (>60% in 10-day window) validate->end

Caption: Workflow for OECD 301F biodegradability testing.

Conclusion

The environmental fate of this compound is a multifactorial process governed by its inherent chemical stability and its susceptibility to degradation by specialized microorganisms. While resistant to hydrolysis and possessing a moderate half-life with respect to photolysis, its ultimate removal from terrestrial and aquatic ecosystems relies heavily on biodegradation. Bacteria, particularly from the genus Sphingomonas, have demonstrated robust capabilities to cleave the stable ether linkage and mineralize the compound through sophisticated dioxygenase-initiated pathways. Standardized testing protocols, such as those provided by the OECD, are critical for quantifying its biodegradability and assessing its environmental risk. A thorough understanding of these degradation mechanisms and testing principles is paramount for predicting the environmental impact of this compound and for developing effective bioremediation strategies.

References

  • A Review of Remediation Strategies for this compound Herbicide Contamination. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

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  • This compound | C6H5OC6H5 | CID 7583. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

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  • Test No. 301: Ready Biodegradability. (n.d.). OECD. Retrieved January 6, 2026, from [Link]

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The Enduring Significance of Diphenyl Ether: A Technical Guide to its Core Physical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Solvent

Diphenyl ether, with its characteristic geranium-like scent, is a compound often relegated to the role of a high-temperature solvent or heat transfer fluid in the annals of organic chemistry. However, a deeper exploration reveals a molecule of significant versatility and importance, particularly within the realms of materials science and, increasingly, in the nuanced field of drug development. Its robust chemical stability, coupled with a unique set of physical properties, makes it a foundational scaffold for the synthesis of complex therapeutic agents. This guide provides an in-depth examination of the core physical constants of this compound, details the rigorous methodologies for their determination, and explores the compound's burgeoning role as a privileged structure in medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental characteristics is not merely academic; it is a critical prerequisite for innovation.

Core Physical Constants of this compound

The utility of any chemical compound in a research or industrial setting begins with a precise understanding of its physical properties. These constants govern its behavior under various conditions and are critical for process design, safety assessments, and predicting its interactions in complex systems.

Physical ConstantValueConditions
Melting Point 25–28 °C (77–82.4 °F; 298–301 K)[1][2][3][4]Standard Pressure
Boiling Point 257–259 °C (495–498 °F; 530–532 K)[2][4][5][6]Standard Pressure
Density 1.073–1.08 g/cm³[1][2]at 20–25 °C

Experimental Determination of Physical Constants: A Methodological Deep Dive

The values presented above are not arbitrary; they are the result of precise and standardized experimental procedures. Understanding these methods is crucial for ensuring data integrity and reproducibility in the laboratory.

Melting Point Determination via Capillary Method (ASTM E324)

The melting point is a sensitive indicator of purity, with impurities typically causing a depression and broadening of the melting range.[3] The capillary tube method is a widely accepted technique for its determination.[1][3]

Causality in Experimental Choices:

  • Sample Preparation: The organic compound must be thoroughly dried and finely powdered to ensure uniform heat transfer within the capillary.

  • Capillary Sealing: One end of the capillary tube is sealed to contain the sample.

  • Sample Loading: A small amount of the powdered sample is introduced into the capillary tube and compacted by tapping to ensure a dense, uniform column. This prevents air pockets that could lead to inaccurate readings.

  • Heating Bath: A heating bath (e.g., oil or a metal block) provides a controlled and uniform temperature increase.

  • Rate of Heating: A slow and steady heating rate (typically 1-2 °C per minute) near the expected melting point is critical. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges.

Self-Validating System: The sharpness of the melting range (the temperature difference between the first appearance of liquid and the complete liquefaction of the solid) serves as an internal validation of sample purity. A sharp melting range (typically ≤ 1 °C) is indicative of a highly pure compound.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination by Capillary Method.

Boiling Point Determination by Distillation (ASTM D1078)

The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is another fundamental physical constant. For a pure substance, the boiling point is sharp and characteristic at a given pressure.

Causality in Experimental Choices:

  • Apparatus Setup: A distillation flask, condenser, and collection vessel are assembled. The thermometer bulb must be positioned correctly—just below the side arm of the distillation flask—to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Boiling Chips: The addition of boiling chips or a magnetic stirrer is essential to prevent bumping (sudden, violent boiling) and ensure smooth, controlled boiling.

  • Heating: The liquid is heated to its boiling point. The rate of distillation should be controlled to maintain a steady reflux and a slow, consistent collection of distillate.

  • Equilibrium: The recorded boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading during distillation.

Self-Validating System: A constant temperature reading during the collection of the bulk of the distillate is a strong indicator of a pure compound. Fluctuations in temperature suggest the presence of impurities with different boiling points.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination by Distillation.

Density Determination using a Digital Density Meter (ASTM D4052)

Modern digital density meters offer a rapid and highly accurate method for determining the density of liquids. These instruments operate based on the oscillating U-tube principle.

Causality in Experimental Choices:

  • Instrument Calibration: The instrument must be calibrated with at least two standards of known density that bracket the expected density of the sample (e.g., dry air and pure water). This calibration is fundamental to the accuracy of the measurement.

  • Sample Introduction: A small volume of the liquid sample is injected into the oscillating U-tube. It is crucial that the sample is free of air bubbles, as these will significantly affect the measured density.

  • Temperature Control: The temperature of the U-tube is precisely controlled, as density is temperature-dependent. For this compound, which is a solid at room temperature, the measurement must be performed at a temperature above its melting point.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then converted into a density value based on the calibration data.

Self-Validating System: The stability of the density reading over a short period indicates that the sample has reached thermal equilibrium and is free of bubbles. Many modern instruments have built-in bubble detection capabilities.

Experimental Workflow: Density Determination

Caption: Workflow for Density Determination using a Digital Density Meter.

This compound in Drug Development: A Privileged Scaffold

The this compound moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel therapeutics.

The inherent chemical stability of the ether linkage in this compound makes it resistant to metabolic degradation, a desirable trait for drug candidates. Furthermore, the two phenyl rings provide a rich platform for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize binding to specific biological targets.

Examples of this compound in Bioactive Molecules:

  • Antimicrobial Agents: The this compound scaffold is a key component of the well-known antibacterial agent triclosan.[7] Researchers have synthesized numerous triclosan mimic this compound derivatives in the search for new antitubercular agents.[8][9] These compounds often target the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid synthesis in bacteria.[8]

  • Anticancer and Anti-inflammatory Drugs: The structural motif of this compound is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and has been explored for the development of anticancer agents.[10] Molecular hybridization techniques, which combine the pharmacophoric features of this compound with other bioactive moieties, have been employed to create novel hybrid molecules with enhanced potency.[11]

  • Diverse Therapeutic Potential: The this compound scaffold has been investigated for a wide range of pharmacological activities, including antiviral, antifungal, and β-glucuronidase inhibitory actions.[10][11] This broad spectrum of activity underscores the versatility of this chemical framework in drug discovery.

The continued exploration of this compound derivatives, through techniques like structure-activity relationship (SAR) studies and molecular hybridization, promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles.[7][11]

Conclusion

This compound is far more than a simple organic compound with a defined set of physical properties. It is a molecule with a rich history and a promising future. A firm grasp of its fundamental physical constants—melting point, boiling point, and density—and the rigorous methods used to determine them, provides the essential foundation for its application. For scientists and researchers in the pharmaceutical industry, the this compound scaffold represents a robust and versatile platform for the design and synthesis of the next generation of innovative medicines. Its inherent stability and the ease with which it can be chemically modified ensure that it will remain a molecule of significant interest and utility for years to come.

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synthesis of diphenyl ether via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Diphenyl Ether: From Classical Limitations to Modern Solutions

Abstract

The synthesis of diaryl ethers, particularly the parent this compound, is a cornerstone transformation in organic chemistry, with applications ranging from heat transfer fluids to the synthesis of complex pharmaceuticals and polymers.[1][2] While the Williamson ether synthesis is a fundamental method for preparing many ethers, its direct application to diaryl ethers is mechanistically unfeasible. This guide provides a comprehensive exploration of the synthesis of this compound, beginning with a detailed analysis of the limitations of the classical Williamson approach. It then transitions to the primary practical method for this conversion: the copper-catalyzed Ullmann condensation. We will examine the mechanism, provide detailed experimental protocols, and discuss the critical parameters that govern success. Finally, we will situate the Ullmann reaction in a modern context by comparing it with contemporary palladium-catalyzed methods like the Buchwald-Hartwig C-O coupling, offering researchers a complete perspective on the available synthetic strategies.

The Theoretical Challenge: Why the Classical Williamson Ether Synthesis Fails for this compound

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a robust and widely used method for forming an ether linkage.[3][4] The reaction typically involves the S(_N)2 (bimolecular nucleophilic substitution) reaction between an alkoxide (or phenoxide) and a primary alkyl halide.[3][4][5]

For the synthesis of this compound, the logical reactants would be a phenoxide salt (e.g., sodium phenoxide) and an aryl halide (e.g., bromobenzene).

Proposed Reaction: C(_6)H(_5)O


Na

+ C(_6)H(_5)Br → C(_6)H(_5)OC(_6)H(_5) + NaBr

However, this reaction does not proceed under standard Williamson conditions. The failure is rooted in the fundamental mechanism of the S(_N)2 reaction.[6][7][8]

Mechanistic Barriers:

  • Unhindered Backside Attack is Impossible: The S(_N)2 reaction requires the nucleophile (phenoxide) to attack the electrophilic carbon from the side opposite the leaving group (backside attack).[3][6][9] In an aryl halide like bromobenzene, the planar benzene ring completely blocks this trajectory.[6] The nucleophile cannot access the back lobe of the sp²-hybridized carbon's orbital.

  • Electronic Repulsion: The electron-rich π-system of the benzene ring is also nucleophilic in nature. It repels the incoming phenoxide nucleophile, further inhibiting the close approach required for substitution.

  • High C-X Bond Strength: The carbon-halogen bond in an aryl halide is stronger than in an alkyl halide due to partial double bond character arising from resonance between the halogen's lone pairs and the aromatic ring.[7] This makes the bond more difficult to break.

These factors combine to render the direct S(_N)2 substitution on an unactivated aryl halide kinetically prohibitive.[8][10]

Williamson Failure cluster_reactants Reactants cluster_transition Impossible SN2 Transition State cluster_products No Reaction Phenoxide Phenoxide (Nucleophile) TS Backside attack is blocked by the aromatic ring Phenoxide->TS Approaches from back Bromobenzene Bromobenzene (Aryl Halide) Bromobenzene->TS NoProduct This compound (Not Formed) TS->NoProduct Reaction Fails

Caption: Steric hindrance preventing the required backside attack in the Williamson synthesis of this compound.

The Practical Solution: The Copper-Catalyzed Ullmann Condensation

The first successful synthesis of this compound was a modification of the Williamson reaction that incorporated a crucial new component: copper.[11] This reaction, known as the Ullmann condensation or Ullmann diaryl ether synthesis, remains a viable, albeit often harsh, method for forming the C-O bonds in diaryl ethers.[1][12]

The overall transformation is the same, but the mechanism is fundamentally different, circumventing the S(_N)2 pathway entirely.

Reaction Principle: PhOH + PhBr + Base --(Cu catalyst)--> PhOPh + HBr

The reaction requires a copper catalyst (Cu(0) or Cu(I) salts), a base to deprotonate the phenol, and typically high temperatures (often >150 °C) in a high-boiling polar aprotic solvent like DMF, NMP, or nitrobenzene.[12]

The Role of the Copper Catalyst: The precise mechanism of the Ullmann reaction has been a subject of study, but it is generally accepted to involve organocopper intermediates. The copper catalyst facilitates the reaction by providing an alternative, lower-energy pathway.[13] A plausible catalytic cycle involves:

  • Formation of a Copper(I) Phenoxide: The base deprotonates the phenol, and the resulting phenoxide reacts with a Cu(I) species to form a copper(I) phenoxide intermediate.[14]

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This unstable Cu(III) species then reductively eliminates the diaryl ether product, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Ullmann Cycle center Catalytic Cycle CuX Cu(I)X Cu_Phenoxide Ph-O-Cu(I) CuX->Cu_Phenoxide + Ph-O⁻ - X⁻ Cu_III Ph-O-Cu(III)-Ph     |     X Cu_Phenoxide->Cu_III + Ph-X (Oxidative Addition) Cu_III->CuX (Reductive Elimination) Product This compound (Ph-O-Ph) Cu_III->Product Product Release

Caption: A simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol and Optimization

While modern methods are often preferred, the Ullmann condensation is still used. Success depends heavily on the choice of reagents and conditions.

Step-by-Step Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add phenol (2.0 mmol), cesium carbonate (4.0 mmol, as base), and cuprous oxide (CuO, 0.1 mmol, 5 mol%) as the catalyst.[15]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalyst.

  • Solvent and Reagent Addition: Add bromobenzene (or iodobenzene, which is more reactive) (3.0 mmol) and a dry, polar aprotic solvent such as acetonitrile or DMF (1.2 mL) via syringe.[15][16]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-150 °C. The optimal temperature can vary significantly depending on the specific catalyst and substrates used.[15][17] Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like dichloromethane (25 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.[15]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) to remove any remaining base and DMF. Wash the combined organic layer with a saturated aqueous sodium chloride solution (brine) (2 x 20 mL).[15]

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: hexane) to yield pure this compound as a colorless oil that may crystallize upon cooling.[15]

Table 1: Comparison of Ullmann Reaction Conditions
ParameterTraditional UllmannModern UllmannRationale & Insights
Copper Source Stoichiometric Cu powderCatalytic Cu(I) salts (CuI, Cu₂O)Catalytic systems are more efficient and produce less metallic waste. Cu(I) is believed to be the active catalytic state.[12]
Temperature 150-230 °C80-120 °CThe use of ligands (e.g., diamines, amino acids) can stabilize the copper catalyst, allowing for significantly lower reaction temperatures.[12]
Base KOH, K₂CO₃Cs₂CO₃Cesium carbonate is more soluble in organic solvents and its larger cation can lead to a more "naked," and thus more reactive, phenoxide anion, often improving yields.[15]
Solvent Nitrobenzene, PyridineDMF, NMP, AcetonitrileModern solvents are generally less toxic and easier to remove during workup compared to high-boiling solvents like nitrobenzene.[12][15]

Modern Alternatives: The Buchwald-Hartwig Diaryl Ether Synthesis

In the last few decades, palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-O bonds. The Buchwald-Hartwig amination has been extended to diaryl ether synthesis, providing a powerful and often superior alternative to the Ullmann condensation.[1][18][19]

This reaction involves the coupling of an aryl halide or triflate with a phenol, catalyzed by a palladium complex supported by specialized phosphine ligands.

Advantages over Ullmann Synthesis:

  • Milder Conditions: Reactions often proceed at lower temperatures (80-110 °C).[18]

  • Broader Substrate Scope: It is generally more tolerant of various functional groups on both the phenol and the aryl halide.[18]

  • Higher Yields: Often provides cleaner reactions with higher and more reproducible yields.

  • Lower Catalyst Loading: Typically requires lower amounts of the precious metal catalyst.

Table 2: Comparative Overview of Synthesis Methods
MethodCatalystMechanismKey AdvantageKey Disadvantage
Williamson Synthesis NoneS(_N)2Simple, inexpensiveNot viable for diaryl ethers[6][20]
Ullmann Condensation Copper (Cu)Organocopper cycleHistorically establishedHarsh conditions, high temp, moderate yields[12]
Buchwald-Hartwig Palladium (Pd)Pd(0)/Pd(II) cycleMild conditions, high yields, broad scope[18][19]Expensive catalyst and ligands

Conclusion

While the synthesis of this compound is often described as a "Williamson synthesis," this is a misnomer in the classical sense. The direct S(_N)2 reaction is mechanistically forbidden. The practical synthesis relies on copper-catalyzed methods, primarily the Ullmann condensation, which operates through a distinct organometallic pathway. For the modern researcher, while the Ullmann reaction is a valid and historically important method, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig synthesis offer a milder, more versatile, and often higher-yielding alternative for the construction of the critical diaryl ether motif. The choice of method ultimately depends on substrate availability, functional group tolerance, and the scale of the synthesis.

References

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  • Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
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  • Canadian Science Publishing. (1982). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 60(16), 2046-2052.
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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 6, 2026, from [Link]

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A Comprehensive Technical Guide to the Ullmann Condensation for Diphenyl Ether Synthesis: Mechanism and Modern Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diphenyl ether linkage is a critical structural motif in a vast array of molecules, from life-saving pharmaceuticals and agrochemicals to high-performance polymers.[1][2] The Ullmann condensation, first reported by Fritz Ullmann in 1905, represents a foundational method for the synthesis of these valuable compounds through the copper-catalyzed coupling of an aryl halide and a phenol.[1][3] Historically, the reaction was beset by limitations, requiring harsh conditions such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[2][4] These demanding requirements limited its substrate scope and functional group tolerance.[5]

However, the last few decades have witnessed a renaissance of the Ullmann C-O coupling reaction.[6][7] The advent of modern catalytic systems, particularly those employing soluble copper(I) salts in conjunction with accelerating ligands, has transformed this classic transformation into a milder, more versatile, and highly efficient synthetic tool.[4][5][6] These advancements have rendered the copper-based cross-coupling an attractive and practical methodology for both academic research and industrial applications.[6][7] This guide provides an in-depth exploration of the core mechanism of the modern Ullmann condensation, offers practical insights into experimental design, and presents a validated protocol for drug development professionals and researchers in the chemical sciences.

Part I: The Core Mechanism of the Modern Ullmann Condensation

The classical Ullmann reaction, relying on heterogeneous copper powder at high temperatures, is mechanistically complex and not fully elucidated. In contrast, modern homogeneous systems using copper(I) salts and ligands have allowed for detailed mechanistic investigations. The generally accepted pathway proceeds through a Cu(I)/Cu(III) catalytic cycle, although alternative mechanisms, including those involving Cu(II) species, have been proposed for specific ligand systems.[8]

The Catalytic Cycle: A Step-by-Step Analysis

The catalytic cycle for the ligand-assisted Ullmann this compound synthesis can be dissected into three fundamental steps: oxidative addition, reaction with the nucleophile, and reductive elimination.

  • Formation of the Active Catalyst and Copper Phenoxide: The reaction is typically initiated with a Cu(I) source, such as CuI or CuBr. In the presence of a suitable ligand (L) and a base, the phenol (Ar'-OH) is deprotonated to form a phenoxide (Ar'-O⁻). This phenoxide can then displace the halide on the precatalyst or coordinate to the ligated copper center to form a copper(I) phenoxide complex, which is a key reactive intermediate. The base (e.g., K₂CO₃, Cs₂CO₃) is critical for generating the nucleophilic phenoxide in the reaction medium.[1]

  • Oxidative Addition: This is often the rate-determining step of the cycle.[9] The aryl halide (Ar-X) reacts with the copper(I) phenoxide complex. In this step, the copper center is formally oxidized from Cu(I) to Cu(III) as it breaks the carbon-halogen bond of the aryl halide, forming a new aryl-copper bond. The result is a transient, high-valent Cu(III) intermediate species of the type [L-Cu(III)(Ar)(OAr')(X)]⁻.[10][11] The sluggish nature of oxidative addition to copper has historically been a major challenge, but the use of appropriate ligands significantly facilitates this step.[9][12]

  • Reductive Elimination: This is the final, bond-forming step. The Cu(III) intermediate is unstable and rapidly undergoes reductive elimination.[13][14] The aryl and phenoxide ligands couple to form the desired this compound (Ar-O-Ar'), and a new C-O bond is forged.[14] Concurrently, the copper center is reduced from Cu(III) back to Cu(I), regenerating the active catalyst which can then re-enter the catalytic cycle.[13][15]

Visualizing the Catalytic Cycle

Ullmann_Condensation_Mechanism Figure 1: Catalytic Cycle of the Modern Ullmann Condensation CuI_L Active Catalyst L-Cu(I)-X CuI_Phenoxide Copper(I) Phenoxide L-Cu(I)-OAr' CuI_L->CuI_Phenoxide + Ar'O⁻ - X⁻ A CuI_Phenoxide->A CuIII_Intermediate Cu(III) Intermediate L-Cu(III)(Ar)(OAr')(X) B CuIII_Intermediate->B Product This compound Ar-O-Ar' Regen_Catalyst Regen_Catalyst->CuI_L A->CuIII_Intermediate Oxidative Addition + Ar-X B->Product Reductive Elimination B->Regen_Catalyst

Caption: Figure 1: Catalytic Cycle of the Modern Ullmann Condensation.

Causality Behind Experimental Choices

The success of a modern Ullmann condensation hinges on the careful selection of its core components. Each choice has a direct and predictable impact on the reaction's efficiency, speed, and scope.

  • The Copper Catalyst: While classical reactions used copper metal, modern protocols favor well-defined copper(I) salts like CuI, CuBr, or Cu₂O.[16] Cu(I) is considered the entry point to the catalytic cycle.[10] The choice of the counter-ion (I⁻, Br⁻) can influence reactivity, with iodides generally being more reactive than bromides or chlorides.[4]

  • The Indispensable Role of Ligands: The introduction of ligands has been the single most important advancement in Ullmann chemistry.[6] Ligands serve multiple crucial functions:

    • Solubilization: They form soluble complexes with the copper salt, enabling the reaction to proceed under homogeneous conditions at lower temperatures.

    • Acceleration: Ligands, particularly chelating N,N- or N,O-donors like 1,10-phenanthroline, N,N'-dimethylethylenediamine, or amino acids (e.g., N,N-dimethylglycine), stabilize the copper intermediates and lower the activation energy for both oxidative addition and reductive elimination.[2][17]

    • Prevention of Deactivation: Ligands prevent the disproportionation or precipitation of inactive copper species, thus maintaining a high concentration of the active catalyst throughout the reaction.[8]

  • Choice of Base: A base is required to deprotonate the phenol, generating the phenoxide nucleophile. The choice of base is critical. Strong bases can lead to side reactions, while a base that is too weak will result in slow or incomplete conversion. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are most commonly used.[18] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting cesium phenoxide.

  • Solvent Effects: The reaction requires a polar, high-boiling solvent to ensure the solubility of the reagents and to reach the necessary reaction temperatures.[4] Common choices include dimethylformamide (DMF), N-methylpyrrolidone (NMP), nitrobenzene, or dimethyl sulfoxide (DMSO).[1][4] The coordinating ability of the solvent can also play a role, potentially competing with the primary ligand for coordination sites on the copper center.

Part II: A Practical Guide to this compound Synthesis

This section provides a validated, step-by-step protocol for a model Ullmann condensation, followed by a summary of how reaction parameters can be tuned for optimization.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Assembly (Flask, Stir Bar) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Reagent Addition (CuI, Ligand, Base, Phenol, Aryl Halide) B->C D 4. Solvent Addition (Anhydrous DMF) C->D E 5. Heating & Reaction (Set Temperature, Monitor by TLC/GC) D->E F 6. Reaction Quench (Cool to RT, Add NH₄Cl(aq)) E->F G 7. Extraction (e.g., Ethyl Acetate) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: Figure 2: General Experimental Workflow.

Validated Protocol: Synthesis of 4-Phenoxyanisole

This protocol describes the coupling of 4-bromoanisole with phenol, a common transformation demonstrating the effectiveness of modern Ullmann conditions.

Reagents:

  • Phenol (1.0 mmol, 94.1 mg)

  • 4-Bromoanisole (1.2 mmol, 224.5 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 36.0 mg, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup (Self-Validation): To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv.), and phenol (1.0 equiv.). The flask is flame-dried to remove any adsorbed water, which can negatively impact the reaction.[19]

  • Inert Atmosphere (Self-Validation): The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times. This is crucial to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II) species by atmospheric oxygen.

  • Reagent Addition (Self-Validation): Anhydrous DMF (5 mL) is added via syringe, followed by the addition of 4-bromoanisole (1.2 equiv.). Using a slight excess of the aryl halide ensures complete consumption of the limiting phenol. Anhydrous solvent is used to avoid quenching the basic conditions and interfering with the catalyst.

  • Heating and Monitoring (Self-Validation): The reaction mixture is heated to 110-120 °C in a preheated oil bath and stirred vigorously. The reaction progress is monitored periodically by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting phenol is fully consumed (typically 12-24 hours). Consistent temperature control is vital for reproducible results.

  • Work-up and Quenching (Self-Validation): Once the reaction is complete, the flask is cooled to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes the excess base and protonates any remaining phenoxide.

  • Extraction (Self-Validation): The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine to remove residual DMF and inorganic salts.

  • Purification (Self-Validation): The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-phenoxyanisole. This final step removes unreacted starting materials and byproducts.

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of varying key parameters on the Ullmann this compound synthesis, based on findings across multiple studies.

ParameterVariationGeneral Effect on Yield and RateRationale & Causality
Ligand None (Ligand-free)Significantly lower yield and higher temperature required.Ligands are crucial for solubilizing copper and accelerating the rate-limiting oxidative addition step.
N,N-DimethylglycineOften provides good to excellent yields.A simple, inexpensive amino acid that acts as an effective N,O-chelating ligand.[2]
1,10-PhenanthrolineHighly effective, especially for less reactive aryl halides.A rigid N,N-chelating ligand that strongly binds to copper, promoting catalytic turnover.[17]
Base K₂CO₃Effective, but may require higher temperatures or longer times.A common, inexpensive base. Its effectiveness can be limited by its solubility in organic solvents.[18]
Cs₂CO₃Generally provides higher yields and faster reactions.More soluble than K₂CO₃, leading to a higher concentration of the active phenoxide nucleophile.
Solvent Toluene (Non-polar)Generally poor results unless specialized catalysts are used.Fails to adequately solubilize the ionic intermediates and inorganic base.[18]
DMF / NMP (Polar Aprotic)Excellent solvents for the reaction.High polarity and boiling points effectively dissolve reagents and allow for necessary reaction temperatures.[4]
Aryl Halide Ar-IMost reactive.The C-I bond is the weakest carbon-halogen bond, facilitating faster oxidative addition.
Ar-BrGood reactivity, widely used.A good balance between reactivity and substrate availability.
Ar-ClLeast reactive.The C-Cl bond is strong, making oxidative addition challenging and often requiring more specialized/active ligand systems.[17]

Conclusion

The Ullmann condensation has evolved from a classical, high-temperature reaction into a sophisticated and mild synthetic method for the construction of diphenyl ethers. The key to this transformation has been the development of homogeneous copper(I) catalytic systems enhanced by a diverse array of ligands. A deep understanding of the underlying Cu(I)/Cu(III) catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent allows researchers to make rational experimental choices. By leveraging modern protocols, scientists in pharmaceutical and materials development can now efficiently synthesize complex diaryl ether structures with high functional group tolerance, ensuring the continued relevance of the Ullmann condensation in contemporary organic synthesis.

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  • Ungnade, H. E., & Orwoll, E. F. (1947). 2-methoxythis compound. Organic Syntheses Procedure. Retrieved from [Link]

  • Mann, G., et al. (2001). Carbon-Heteroatom Bond-Forming Reductive Elimination. Mechanism, Importance of Trapping Reagents, and Unusual Electronic Effects during Formation of Aryl Sulfides. Journal of the American Chemical Society. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Use of Diphenyl Ether as a High-Temperature Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a High-Boiling Solvent

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. While a plethora of solvents are available for reactions conducted at or near ambient temperature, the options narrow considerably when high temperatures are required to overcome activation energy barriers. Diphenyl ether (DPE), a remarkably stable aromatic ether, has long been a stalwart in this domain. Its high boiling point, thermal stability, and chemical inertness make it an invaluable medium for a range of transformations that would otherwise be sluggish or entirely unsuccessful. This guide provides an in-depth exploration of the properties of this compound and detailed protocols for its application in several synthetically important reactions.

Physicochemical Properties and Rationale for Use

The utility of this compound as a high-temperature solvent is rooted in its unique physical and chemical properties. A comprehensive understanding of these characteristics is essential for its effective and safe implementation in the laboratory.

PropertyValueSignificance in Organic Synthesis
Boiling Point 259 °CEnables reactions to be conducted at significantly elevated temperatures, facilitating transformations with high activation energies.
Melting Point 26-29 °CSolid at room temperature, which requires heating to liquefy before use. This can be a minor inconvenience but also aids in its recovery and storage.
Density 1.073 g/mL at 25 °CSlightly denser than water.
Solubility Insoluble in water; soluble in many organic solvents (e.g., benzene, ethanol, diethyl ether, glacial acetic acid).[1]Its immiscibility with water simplifies aqueous workup procedures. Its solubility in common organic solvents aids in product isolation and purification.
Thermal Stability ExcellentCan withstand high temperatures for extended periods with minimal decomposition, ensuring a clean reaction environment.[2]
Chemical Inertness Generally unreactiveDoes not typically participate in reactions, making it a reliable solvent for a wide range of chemical transformations.

The primary impetus for selecting this compound is its ability to provide a high-temperature environment. Many reactions, such as classical condensation and cyclization reactions, require significant thermal energy to proceed at a practical rate. This compound's high boiling point allows for these reactions to be conducted under reflux conditions at temperatures approaching 260 °C, a range inaccessible with more common laboratory solvents.

Core Applications and Experimental Protocols

This compound has proven to be an effective solvent for a variety of organic reactions. The following sections provide detailed protocols for three key transformations where its use is particularly advantageous.

The Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline and 4-hydroxyquinolone derivatives, which are important scaffolds in medicinal chemistry. The final, crucial step of this reaction is a thermal cyclization that often requires very high temperatures.[1][3]

Expertise & Experience: The "Why" Behind the Protocol

The high temperature afforded by refluxing this compound is essential to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring system.[2][4] The inert nature of this compound ensures that it does not interfere with this sensitive intramolecular process. The insolubility of the quinolone product in non-polar solvents upon cooling is a key feature that simplifies its isolation from the high-boiling solvent.

Experimental Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_prep Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_workup Step 3: Isolation & Purification a Aniline + Diethyl ethoxymethylenemalonate b Heat (100-130°C) a->b c Anilidomethylenemalonate Intermediate b->c d Dissolve intermediate in this compound c->d Intermediate e Heat to Reflux (~250°C) d->e f 4-Hydroxy-3-carboethoxyquinoline e->f g Cool to RT, Precipitate Product f->g Product h Add Hexane/Cyclohexane g->h i Filter and Wash Solid h->i j Saponification & Decarboxylation (Optional) i->j

Caption: Workflow for the Gould-Jacobs quinolone synthesis.

Detailed Protocol: Classical Thermal Synthesis of 4-Hydroxyquinolines [2][3][4]

  • Step 1: Formation of the Anilidomethylenemalonate Intermediate

    • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.

    • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

  • Step 2: Thermal Cyclization in this compound

    • In a reaction flask equipped with a reflux condenser and a thermometer, dissolve the anilidomethylenemalonate intermediate in this compound (approximately 5-10 mL per gram of intermediate).

    • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Step 3: Product Isolation

    • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

    • Add a non-polar solvent such as cyclohexane or hexane to further facilitate precipitation and to help wash away the this compound.

    • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove residual this compound.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Step 4 (Optional): Saponification and Decarboxylation

    • The isolated 4-hydroxy-3-carboethoxyquinoline can be saponified using aqueous sodium hydroxide.

    • Subsequent acidification and heating will lead to decarboxylation, yielding the corresponding 4-hydroxyquinoline.[1][4]

The Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds, particularly for the synthesis of diaryl ethers. These reactions traditionally require high temperatures and often utilize high-boiling polar solvents.[5] While not always the solvent of choice, this compound can be employed in certain Ullmann-type reactions, especially when the reactants themselves are high-boiling.

Expertise & Experience: Mechanistic Considerations

The mechanism of the Ullmann reaction is complex and still a subject of research, but it is generally accepted to involve a Cu(I) species.[5] The high temperature provided by this compound facilitates the oxidative addition of the aryl halide to the copper catalyst and subsequent reductive elimination to form the C-O bond. The solvent's inertness is crucial to avoid side reactions with the organocopper intermediates.

Experimental Workflow: Ullmann Condensation

Ullmann_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation a Phenol + Aryl Halide + Base + Cu Catalyst b Add this compound (if not a reactant) a->b c Heat to High Temperature (e.g., >200°C) b->c d Cool Reaction Mixture c->d Reaction Complete e Add Water/Dilute Acid d->e f Extract with Organic Solvent e->f g Purify by Distillation or Crystallization f->g

Caption: Generalized workflow for an Ullmann diaryl ether synthesis.

Detailed Protocol: Synthesis of 2-Methoxythis compound

This protocol is adapted from a procedure in Organic Syntheses and demonstrates a reaction where a high-boiling reactant mixture is used, akin to using this compound as a solvent.[4]

  • Reagents and Equipment:

    • Guaiacol

    • Potassium hydroxide

    • Bromobenzene

    • Copper powder

    • 500-mL round-bottom flask

    • Air condenser

    • Heating bath (e.g., metal bath or heating mantle)

  • Procedure:

    • Place powdered potassium hydroxide (29.4 g, 0.43 mole) in a 500-mL round-bottomed flask.

    • Add guaiacol (75 g, 0.60 mole) and allow the exothermic reaction to complete.

    • Heat the mixture under reduced pressure at 150 °C for 3 hours to remove water.

    • To the dry salt, add copper powder (0.3 g), bromobenzene (81 g, 0.51 mole), and a few drops of guaiacol.

    • Fit the flask with an air condenser and heat in a metal bath.

    • A reaction will become evident at a bath temperature of 160–180 °C.

    • Gradually raise the temperature to 200 °C and maintain for 2 hours.

    • After cooling, extract the product from the reaction mixture with successive portions of water and diethyl ether.

    • The combined extracts can be further purified by steam distillation to remove unreacted starting materials, followed by crystallization of the product.[4]

High-Temperature Polymerizations: Synthesis of Poly(ether ether ketone) (PEEK)

High-performance polymers like PEEK are often synthesized via nucleophilic aromatic substitution reactions that require high temperatures to proceed. While diphenyl sulfone is a more common solvent for PEEK synthesis, this compound can also be used in the synthesis of other poly(aryl ether ketone)s.[6]

Expertise & Experience: The Role of the Solvent in Polymerization

In step-growth polymerization, the solvent must not only facilitate the reaction at high temperatures but also keep the growing polymer chain in solution to allow for the achievement of high molecular weights. The thermal stability of this compound is paramount in these lengthy, high-temperature reactions to prevent solvent-derived impurities from being incorporated into the polymer backbone.

Detailed Protocol: General Procedure for Poly(aryl ether ketone) Synthesis

This is a generalized protocol based on the principles of PEEK synthesis.[6]

  • Reagents and Equipment:

    • 4,4′-Difluorobenzophenone

    • Hydroquinone (or other bisphenol)

    • Anhydrous potassium carbonate

    • Diphenyl sulfone (or this compound)

    • Three-necked flask with mechanical stirrer, nitrogen inlet, and condenser

  • Procedure:

    • Charge a thoroughly dried three-necked flask with diphenyl sulfone (or this compound), 4,4′-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.

    • Purge the reactor with high-purity nitrogen for at least 30 minutes.

    • With continuous stirring and a gentle flow of nitrogen, heat the reaction mixture according to the following profile:

      • Heat to 160 °C and hold for 2 hours.

      • Increase the temperature to 250 °C and hold for 2 hours.

      • Further increase the temperature to 320 °C and hold for 1-5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.

    • After the designated reaction time, stop the heating and allow the mixture to cool to room temperature.

    • The resulting solid mass is then ground into a fine powder.

    • The powdered polymer is washed with hot acetone and hot deionized water to remove the solvent and inorganic salts, and then dried in a vacuum oven.

Workup and Solvent Removal: A Practical Guide

One of the main challenges of using a high-boiling solvent like this compound is its removal from the reaction mixture. Several techniques can be employed, and the choice depends on the properties of the product.

DPE_Removal_Workflow cluster_methods Solvent Removal Methods cluster_a_details Precipitation Details cluster_b_details Distillation Details cluster_c_details Chromatography Details cluster_d_details Steam Distillation Details start Reaction Mixture in this compound a Precipitation/Crystallization start->a If product is a solid and insoluble in a non-polar solvent b High-Vacuum Distillation start->b If product is less volatile than DPE c Column Chromatography start->c If product is soluble in common column eluents d Steam Distillation start->d For volatile products a1 Cool reaction mixture a->a1 b1 Use a high-vacuum pump b->b1 c1 Choose an appropriate eluent system c->c1 d1 Introduce steam into the reaction mixture d->d1 a2 Add a non-polar solvent (e.g., hexane, cyclohexane) a1->a2 a3 Filter the precipitated product a2->a3 a4 Wash thoroughly with the non-polar solvent a3->a4 b2 Heat the mixture carefully b1->b2 b3 Collect this compound as the distillate b2->b3 c2 Load the crude mixture onto a silica gel column c1->c2 c3 Elute to separate the product from this compound c2->c3 d2 Co-distill the product with water d1->d2 d3 Separate the product from the aqueous distillate d2->d3

Sources

Application Notes & Protocols: The Role of Diphenyl Ether Linkages in Advanced Polyamide and Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the diphenyl ether moiety into polymer backbones represents a cornerstone of modern high-performance materials science. The flexible ether linkage (–O–) strategically positioned between two phenyl rings imparts a unique and highly desirable combination of properties to aromatic polyamides and polyimides. This guide provides an in-depth exploration of the chemical principles, synthesis protocols, and structure-property relationships governed by the use of this compound-based monomers. We will detail the causal mechanisms by which this structural unit enhances polymer solubility, processability, thermal stability, and dielectric performance. This document is intended for researchers and polymer scientists, offering both foundational knowledge and field-proven, step-by-step protocols for the synthesis of these advanced materials.

The Strategic Importance of the this compound Linkage

Aromatic polyamides (aramids) and polyimides are classes of polymers renowned for their exceptional thermal and mechanical robustness.[1][2] However, their rigid, planar backbones often lead to strong intermolecular interactions, resulting in poor solubility and high melting points, which severely complicates processing.[3]

The introduction of a this compound linkage, most commonly via monomers like 4,4'-oxydianiline (ODA) or 4,4'-oxydiphthalic anhydride (ODPA), is a key molecular design strategy to mitigate these challenges.[4] The oxygen atom in the ether bridge introduces a "kink" in the polymer chain. This non-linearity disrupts the planarity and symmetry, hindering dense chain packing.[5] The direct consequences of this structural modification are:

  • Enhanced Solubility and Processability: By reducing intermolecular forces, the polymer becomes more soluble in organic solvents, which is critical for solution-casting of films or spinning of fibers.[3][6][7]

  • Improved Flexibility: The rotational freedom around the C–O–C bond imparts significant flexibility to the polymer backbone, leading to materials that can be formed into tough, non-brittle films and coatings.[4][8]

  • Favorable Dielectric Properties: The disruption in chain packing can create more free volume within the polymer matrix, which, combined with the low polarizability of the C-O-C bond, often leads to a lower dielectric constant and dissipation factor—properties essential for microelectronics and high-frequency applications.[9][10][11][12]

  • Maintained Thermal Stability: Despite introducing flexibility, the aromatic nature of the this compound unit ensures that the high thermal stability characteristic of these polymer classes is not compromised.[13][14]

Application in Polyamide Synthesis

Aromatic polyamides containing this compound segments, often referred to as poly(ether amide)s, leverage the ether linkage to create materials that balance thermal performance with enhanced processability.[8] The synthesis typically involves a polycondensation reaction between a diamine and a diacid chloride.

Chemistry and Advantages

The most common approach is the low-temperature solution polycondensation of a this compound-containing diamine, such as 4,4'-oxydianiline (ODA), with an aromatic diacid chloride like isophthaloyl chloride or terephthaloyl chloride.[6] This reaction is rapid and proceeds to high molecular weight in polar aprotic solvents. The resulting polyamides exhibit excellent solubility in solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), allowing them to be readily cast into transparent and mechanically strong films.[6][15]

Another established method is the phosphorylation reaction, which uses triphenyl phosphite (TPP) as an activating agent to facilitate the condensation of a diacid and a diamine under milder conditions.[1][7]

The ether linkage in the polyamide backbone effectively creates a more amorphous structure, which is key to its improved solubility and film-forming capabilities.[15]

Caption: General reaction scheme for polyamide synthesis.

Protocol: Synthesis of a Soluble Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from 4,4'-oxydianiline (ODA) and isophthaloyl chloride (IPC) in DMAc.[6]

Materials:

  • 4,4'-Oxydianiline (ODA)

  • Isophthaloyl Chloride (IPC)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Triethylamine (TEA), as an HCl scavenger[6]

  • Methanol

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask with mechanical stirrer, gas inlet, and drying tube

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer and gas inlet. Dry the glassware thoroughly in an oven and cool under a stream of inert gas (Argon or Nitrogen).

  • Diamine Dissolution: Add 4,4'-oxydianiline (1 equivalent) to the flask. Introduce anhydrous DMAc via a syringe to achieve a final polymer concentration of approximately 10-15% (w/v). Stir the mixture under a gentle inert gas flow until the diamine is fully dissolved.

  • Acid Acceptor Addition: Add a stoichiometric amount of triethylamine (2 equivalents) to the solution to neutralize the HCl that will be generated during the reaction.[6]

  • Monomer Addition: Cool the solution to 0-5°C using an ice bath. Slowly add solid isophthaloyl chloride (1 equivalent) to the stirred solution in small portions over 30 minutes. An exothermic reaction will occur, and the viscosity of the solution will increase significantly.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. A highly viscous, clear polymer solution should be obtained.

  • Precipitation and Purification: Pour the viscous polymer solution slowly into a large beaker of vigorously stirred methanol. A fibrous white precipitate of the polyamide will form.

  • Washing: Collect the polymer by filtration. Wash the collected polymer thoroughly with hot methanol and then with hot water to remove unreacted monomers, solvent, and triethylamine hydrochloride salt. Repeat the methanol wash.[1]

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight until a constant weight is achieved.

Polyamide_Protocol start Start setup 1. Set up dry reactor under inert gas start->setup dissolve 2. Dissolve ODA and TEA in anhydrous DMAc setup->dissolve cool 3. Cool solution to 0-5°C dissolve->cool add_ipc 4. Add Isophthaloyl Chloride (IPC) slowly cool->add_ipc polymerize 5. Stir at room temperature for 4-6 hours add_ipc->polymerize precipitate 6. Precipitate polymer in methanol polymerize->precipitate wash 7. Filter and wash with hot methanol/water precipitate->wash dry 8. Dry under vacuum at 80-100°C wash->dry end End: Purified Polyamide dry->end

Caption: Experimental workflow for polyamide synthesis.

Application in Polyimide Synthesis

The use of this compound-based monomers is arguably most impactful in the field of polyimides. The commercial success of materials like Kapton™, synthesized from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA), is a testament to the importance of this chemistry.[16]

Chemistry and Advantages

Polyimide synthesis is most commonly performed via a two-step poly(amic acid) process.[16]

  • Poly(amic acid) Formation: A diamine (e.g., ODA) is reacted with a dianhydride (e.g., PMDA) in a polar aprotic solvent like DMAc or NMP at ambient temperature. This step-growth polymerization forms a high molecular weight, soluble poly(amic acid) precursor.[16][17] The flexibility imparted by the ODA monomer is crucial for keeping this precursor in solution.

  • Imidization (Cyclodehydration): The poly(amic acid) solution is cast into a film or fiber and then converted to the final polyimide through thermal or chemical means. Thermal imidization involves heating the material in stages, typically up to 300-400°C, to drive off water and form the stable five-membered imide ring.[16]

The resulting polyimides possess an extraordinary combination of properties, including thermal stability often exceeding 500°C, excellent mechanical strength, and chemical resistance.[2][13][18] The specific choice of dianhydride and diamine allows for fine-tuning of properties. For instance, using fluorinated dianhydrides like 6FDA can further lower the dielectric constant and improve optical transparency.[12][19]

Caption: Two-step synthesis of polyimide via a poly(amic acid) precursor.

Protocol: Two-Step Synthesis of a Polyimide Film (PMDA-ODA)

This protocol outlines the laboratory-scale synthesis of a polyimide film from PMDA and ODA.[16][17]

Materials:

  • Pyromellitic Dianhydride (PMDA), high purity

  • 4,4'-Oxydianiline (ODA), high purity

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask with mechanical stirrer, gas inlet, and drying tube

  • Glass plates for casting

  • Programmable vacuum or convection oven

Procedure:

Part A: Poly(amic acid) Synthesis

  • Monomer Preparation: ODA should be purified by sublimation or recrystallization. PMDA should be dried in a vacuum oven at 120°C for several hours before use to remove any absorbed water.

  • Reactor Setup: Prepare a dry, three-neck flask with a mechanical stirrer under a positive pressure of inert gas.

  • Diamine Dissolution: Add ODA (1 equivalent) to the flask, followed by anhydrous DMAc to achieve a solid content of 15-20% (w/w). Stir at room temperature until all ODA has dissolved.[17]

  • Dianhydride Addition: Slowly add PMDA (1 equivalent, ensuring a 1:1 molar ratio with ODA) to the stirred ODA solution in small portions. Maintain the temperature below 30°C using a water bath if necessary, as the reaction is exothermic.

  • Polymerization: Continue stirring the solution at room temperature under an inert atmosphere for 18-24 hours. The viscosity will increase dramatically, yielding a clear, honey-like poly(amic acid) solution.

Part B: Film Casting and Thermal Imidization

  • Casting: Filter the poly(amic acid) solution if necessary. Pour the viscous solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Solvent Removal: Place the cast film in a dust-free, low-humidity environment at 60-80°C for 2-4 hours to slowly remove the bulk of the DMAc solvent, forming a tack-free gel film.

  • Thermal Curing (Imidization): Carefully transfer the glass plate to a programmable oven. Cure the film using a staged heating ramp under a nitrogen atmosphere:

    • Heat to 100°C and hold for 1 hour.

    • Heat to 200°C and hold for 1 hour.

    • Heat to 300°C and hold for 1 hour.

    • (Optional for maximum properties) Heat to 350-400°C and hold for 30 minutes.

  • Film Recovery: Cool the oven slowly to room temperature. The resulting amber-colored, flexible polyimide film can then be carefully peeled from the glass substrate.

Polyimide_Protocol cluster_paa Part A: Poly(amic acid) Synthesis cluster_film Part B: Imidization start_paa Dissolve ODA in DMAc under N2 add_pmda Slowly add PMDA (1:1 ratio) start_paa->add_pmda stir_paa Stir at room temp for 18-24h add_pmda->stir_paa end_paa Viscous PAA solution stir_paa->end_paa cast Cast PAA solution on glass plate end_paa->cast Proceed to Casting dry_solvent Dry at 80°C to form gel film cast->dry_solvent cure Thermal Cure: 100°C → 200°C → 300°C dry_solvent->cure cool Cool to room temp cure->cool end_film Flexible Polyimide Film cool->end_film

Caption: Workflow for two-step polyimide film synthesis.

Comparative Properties and Data

The choice of monomers containing the this compound linkage directly influences the final properties of the polymer. The following table summarizes typical properties for polyimides synthesized from 4,4'-oxydianiline (ODA) and various common dianhydrides.

PropertyPMDA-ODA (Kapton™)BTDA-ODABPDA-ODA6FDA-ODA
Glass Transition Temp. (Tg) ~380-400 °C[17]~276 °C[13][18]~290 °C[13][18]~300-320 °C
5% Weight Loss Temp. (Td5) >550 °C>500 °C>530 °C>520 °C[12]
Tensile Strength (MPa) ~170-230~114 MPa[13][18]~120-150 MPa~90-110 MPa
Tensile Modulus (GPa) ~3.0-3.5~3.2 GPa[13][18]~3.1 GPa~2.5-3.0 GPa
Dielectric Constant (@ 1 MHz/10GHz) ~3.4~3.3~3.2~2.8[12]
Key Feature Balanced high performanceGood comprehensive performance[13][18]High toughnessLow dielectric constant

Note: Values are approximate and can vary based on synthesis conditions, processing, and measurement techniques.

Conclusion

The this compound structural unit is a powerful tool in the design of high-performance polyamides and polyimides. Its primary function is to introduce flexibility and disrupt chain packing, which critically enhances solubility and processability without significantly compromising the outstanding thermal and mechanical properties inherent to these polymer families. By understanding the structure-property relationships and mastering the synthesis protocols detailed herein, researchers can effectively develop advanced materials tailored for demanding applications in aerospace, electronics, and other cutting-edge industries.

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  • High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. (2017). RSC Publishing. [Link]

Sources

The Eutectic Elixir: A Senior Application Scientist's Guide to Diphenyl Ether & Biphenyl Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in processes requiring precise and stable high-temperature control, the selection of a heat transfer fluid is a critical decision that directly impacts experimental integrity, safety, and operational efficiency. Among the myriad of available options, the eutectic mixture of diphenyl ether and biphenyl has established itself as a gold standard for high-temperature applications. Marketed under well-known trade names such as Dowtherm™ A and Therminol® VP-1, this fluid offers a unique combination of thermal stability and versatility.[1][2] This guide provides an in-depth exploration of this eutectic mixture, offering not just protocols for its use but also the fundamental principles that govern its application.

Unveiling the Eutectic Advantage: Why this compound and Biphenyl?

The efficacy of this heat transfer fluid lies in its eutectic nature. A eutectic system is a mixture of chemical compounds that melts and freezes at a single temperature that is lower than the melting points of the individual components. The specific composition of this fluid is a eutectic mixture of 73.5% this compound (also known as diphenyl oxide) and 26.5% biphenyl.[3][4] This precise ratio affords the mixture a significantly depressed freezing point of 12°C (53.6°F), which is advantageous for startup and shutdown procedures in cooler environments.[5][6]

The synergy between this compound and biphenyl extends to their vapor pressures. Both compounds exhibit nearly identical vapor pressures, allowing the mixture to be treated as a single compound in thermodynamic calculations and system design.[5][6] This characteristic is particularly beneficial for applications that leverage vapor-phase heat transfer, as it prevents fractional distillation and ensures consistent performance.

Key Performance Characteristics

The this compound-biphenyl eutectic mixture is renowned for its exceptional thermal stability, making it suitable for a wide operational temperature range, typically from 15°C to 400°C (60°F to 750°F).[2][5][7] This stability minimizes fluid degradation, which in turn reduces the formation of volatile byproducts and high-boiling point residues that can compromise system performance and safety.[8][9]

Physicochemical Properties: A Tabular Overview

For ease of reference and comparison, the key physicochemical properties of the this compound-biphenyl eutectic mixture are summarized in the table below. These values are critical for engineering calculations, system design, and safety assessments.

PropertyValueUnitsSource(s)
Composition73.5% this compound, 26.5% Biphenyl% by weight[3][4]
Freezing Point12°C[5][6]
Boiling Point (at atmospheric pressure)257°C[1][3]
Maximum Recommended Operating Temperature400°C[3][5][7]
Flash Point113°C[6]
Autoignition Temperature621°C[6]
Density at 25°C1060 kg/m ³[3]
Viscosity at 25°C2.5mPa·s[3]

Applications in Research and Drug Development

The exceptional thermal stability and broad operating range of this eutectic mixture make it an invaluable tool in various research and development applications where precise temperature control is paramount.

  • Chemical Synthesis: Many organic reactions, particularly in pharmaceutical and fine chemical development, require elevated and precisely maintained temperatures. The uniform heat transfer provided by this fluid ensures consistent reaction kinetics and product yields.

  • Pilot Plants and Scale-Up: As processes move from the laboratory bench to pilot-scale and beyond, maintaining consistent heating and cooling becomes more challenging. The this compound-biphenyl eutectic is widely used in jacketed reactors and other pilot plant equipment to ensure scalable and reproducible results.

  • High-Temperature Material Testing: Researchers investigating the properties of materials at elevated temperatures rely on stable and reliable heating sources. This heat transfer fluid is employed in environmental chambers and testing rigs to simulate high-temperature operating conditions.

  • Concentrated Solar Power (CSP): In the renewable energy sector, this fluid is a key component in parabolic trough CSP systems, where it absorbs and transports solar energy to a power block for electricity generation.[8]

Experimental Workflow: From System Preparation to Fluid Maintenance

The successful and safe implementation of a this compound-biphenyl heat transfer fluid system requires a meticulous approach to preparation, operation, and maintenance. The following workflow outlines the critical steps.

experimental_workflow cluster_prep System Preparation cluster_op Operation cluster_maint Maintenance prep1 Material Compatibility Check prep2 System Cleaning & Flushing prep1->prep2 prep3 Pressure & Leak Testing prep2->prep3 op1 Fluid Charging prep3->op1 op2 Inert Gas Blanketing op1->op2 op3 System Startup & Heating op2->op3 op4 Monitoring & Control op3->op4 maint1 Routine Fluid Analysis op4->maint1 maint2 Degradation Product Management maint1->maint2 maint3 System Shutdown & Draining maint2->maint3

Caption: A typical workflow for the implementation and maintenance of a this compound-biphenyl heat transfer fluid system.

Detailed Protocols

Protocol 1: System Preparation and Cleaning

Causality: The longevity and performance of the heat transfer fluid are intrinsically linked to the cleanliness and integrity of the system. Residual contaminants from manufacturing, previous fluid fills, or corrosion can catalyze fluid degradation and compromise heat transfer efficiency.

Steps:

  • Material Compatibility Verification: Ensure all wetted components of the heat transfer system (pipes, valves, pumps, vessels) are constructed from compatible materials. Carbon steel, stainless steel, and other common alloys are generally suitable. Avoid materials such as plastics and certain elastomers that may degrade at high temperatures.

  • Initial System Flush: Flush the entire system with a suitable cleaning fluid to remove any loose debris, oils, and greases. For new systems, a hot alkaline flush followed by a water rinse is recommended.

  • Acid Cleaning (if necessary): If rust or scale is present, a mild acid cleaning with an inhibited acid should be performed. Thoroughly neutralize and rinse the system with water after acid cleaning.

  • System Drying: It is critical to remove all water from the system before introducing the heat transfer fluid. Water can cause foaming and vapor locking at operating temperatures. Circulate hot, dry air or nitrogen through the system until all moisture is evaporated.

Protocol 2: Fluid Charging and System Startup

Causality: Proper fluid charging and system startup procedures are essential to prevent fluid oxidation and ensure safe operation. Exposure of the hot fluid to air can lead to accelerated degradation.

Steps:

  • Fluid Transfer: Charge the system with the this compound-biphenyl eutectic mixture using a dedicated transfer pump and filtered lines to prevent the introduction of contaminants.

  • Inert Gas Blanket: Once charged, the expansion tank and any other vapor spaces in the system should be blanketed with a low-pressure inert gas, such as nitrogen. This prevents contact between the hot fluid and atmospheric oxygen.

  • System Circulation: Begin circulating the fluid at a low temperature to ensure all parts of the system are filled and to facilitate the removal of any trapped air or inert gas.

  • Gradual Heating: Slowly increase the system temperature in a controlled manner. Monitor system pressure and fluid levels closely during heat-up.

  • Venting: Vent any trapped non-condensable gases from high points in the system as the temperature rises.

Protocol 3: Routine Fluid Analysis and Maintenance

Causality: Over time, even with proper precautions, thermal degradation of the heat transfer fluid will occur, leading to the formation of low and high boiling point compounds.[8] Regular fluid analysis is a predictive maintenance tool to assess the health of the fluid and the system.

Steps:

  • Sample Collection: At regular intervals (e.g., annually or semi-annually), collect a representative sample of the heat transfer fluid from a circulating part of the system.

  • Laboratory Analysis: Submit the sample to a qualified laboratory for analysis. Key parameters to be tested include:

    • Moisture Content: To detect water ingress.

    • Acidity: An indicator of oxidative degradation.

    • Insolubles: To identify solid contaminants.

    • Low and High Boilers Content: To quantify the extent of thermal degradation.[8]

  • Interpretation of Results: Compare the analytical results to the fluid manufacturer's specifications and guidelines.

  • Corrective Actions: Based on the analysis, take appropriate corrective actions, which may include:

    • Venting of Low Boilers: Volatile degradation products can be vented from the system.

    • Filtration: High boilers and insoluble materials can be removed through side-stream filtration.

    • Fluid Replacement: In cases of severe degradation, a partial or complete fluid change-out may be necessary.

Safety Considerations and Handling Protocols

The this compound-biphenyl eutectic mixture is a hazardous chemical and must be handled with appropriate care.[10][11][12][13][14]

Hazards:

  • Inhalation: Vapors can be irritating to the respiratory system.[11][12][14]

  • Skin and Eye Contact: Can cause irritation.[11][13][14] Hot fluid can cause severe thermal burns.

  • Environmental: The fluid is very toxic to aquatic life with long-lasting effects.[11][14]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., Viton® or Teflon®), and protective clothing. When handling hot fluid, thermal protective clothing is required.

  • Respiratory Protection: In areas with high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from sources of ignition.[10]

  • Keep containers tightly closed when not in use.

  • Use with adequate ventilation.

  • Avoid breathing vapors or mists.[10][12]

  • Wash thoroughly after handling.[10][12]

Spill Response:

  • In the event of a spill, immediately contain the material to prevent it from entering waterways.

  • Absorb the spilled material with an inert absorbent (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Ventilate the area of the spill.

Logical Relationships in Fluid Degradation

The thermal degradation of the this compound-biphenyl eutectic mixture is a complex process that can be visualized as a cascade of reactions. Understanding these relationships is key to effective fluid management.

degradation_pathway HTF This compound / Biphenyl (Heat Transfer Fluid) HighTemp High Temperature (>400°C) HTF->HighTemp exposed to LowBoilers Low Boilers (e.g., Benzene, Phenol) HighTemp->LowBoilers forms HighBoilers High Boilers (e.g., Terphenyls) HighTemp->HighBoilers forms IncreasedPressure Increased System Pressure LowBoilers->IncreasedPressure SystemFouling System Fouling HighBoilers->SystemFouling ReducedEfficiency Reduced Heat Transfer Efficiency SystemFouling->ReducedEfficiency

Caption: The relationship between high-temperature exposure and the formation of degradation products in this compound-biphenyl heat transfer fluids.

Conclusion

The eutectic mixture of this compound and biphenyl remains a cornerstone of high-temperature heat transfer applications in research and industry. Its exceptional thermal stability, predictable behavior, and well-understood properties provide a reliable platform for processes demanding precise temperature control. By adhering to the detailed protocols for system preparation, operation, and maintenance outlined in this guide, and by maintaining a steadfast commitment to safety, researchers and drug development professionals can harness the full potential of this remarkable heat transfer fluid, ensuring the integrity of their work and the safety of their operations.

References

  • MSDS Therminol VP-1 | PDF | Toxicity | Hazardous Waste - Scribd.
  • Thermal Stability of Used Eutectic Mixture of Biphenyl and this compound - AIP Publishing.
  • DOWTHERM™ A Heat Transfer Fluid | Dow Inc. Available at: [Link]

  • Therminol VP-1 - KRAHN Heat Transfer Fluids.
  • Dowtherm - Synthetic Organic Fluids.
  • DOWTHERM™ A Synthetic Thermal Fluid / Dow Chemical / ChemPoint.
  • DOWTHERM A Heat Transfer Fluid - Preprints.org.
  • THERMINOL®* VP-1 - Heat Transfer Fluids - Fragol AG.
  • DOWTHERM A - Thermal Fluids Hub.
  • Thermophysical properties of (this compound + biphenyl) mixtures for their use as heat transfer fluids | Request PDF - ResearchGate. Available at: [Link]

  • Therminol® VP1 Heat Transfer Fluid - Americas International.
  • SAFETY DATA SHEET - ChemPoint.com.
  • Therminol® VP1 Heat Transfer Fluid - Rodun International.
  • Thermal stability of used eutectic mixture of biphenyl and this compound - AIP Publishing. Available at: [Link]

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Application Notes and Protocols: The Role of Diphenyl Ether in the Ferrario Reaction for Phenoxathiin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis of phenoxathiin via the Ferrario reaction, with a specific focus on the critical role of the starting material, diphenyl ether. Phenoxathiin and its derivatives are of significant interest in medicinal chemistry and materials science. The Ferrario reaction, a classic method for their synthesis, involves the aluminum chloride-catalyzed reaction of this compound with elemental sulfur. This guide will delve into the mechanistic intricacies of this reaction, provide a detailed, field-proven experimental protocol, and discuss the influence of key reaction parameters on the synthesis of this important heterocyclic scaffold.

Introduction: The Significance of the Phenoxathiin Scaffold and the Ferrario Reaction

Phenoxathiin is a sulfur-containing heterocyclic compound that forms the core structure of numerous molecules with diverse biological activities and material properties. Its unique, rigid, and bent tricyclic framework has made it a privileged scaffold in drug discovery, with applications as an inhibitor of various enzymes and as a component in the development of novel therapeutic agents. Furthermore, phenoxathiin derivatives have found utility in materials science, particularly in the production of polyamides and polyimides.[1]

The Ferrario reaction, first reported by E. Ferrario in 1911, provides a direct and efficient method for the synthesis of phenoxathiin.[2] This reaction facilitates the insertion of a sulfur atom into a diaryl ether, specifically this compound, to form the phenoxathiin ring system. The reaction is an example of an electrophilic aromatic substitution, where elemental sulfur, activated by a Lewis acid catalyst, acts as the electrophile.[2] Despite the development of newer synthetic methodologies, the Ferrario reaction remains a relevant and valuable tool for the preparation of phenoxathiin and its analogues due to its simplicity and the ready availability of the starting materials.

The Mechanistic Role of this compound in the Ferrario Reaction

The Ferrario reaction is a classic example of an electrophilic aromatic substitution reaction. The overall transformation involves the reaction of this compound with sulfur in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield phenoxathiin.[2] The role of this compound is twofold: it serves as the aromatic substrate that undergoes electrophilic attack, and its ether linkage directs the intramolecular cyclization to form the characteristic tricyclic phenoxathiin core.

The mechanism can be dissected into several key steps:

Step 1: Activation of Sulfur by the Lewis Acid Catalyst

The reaction is initiated by the activation of elemental sulfur (in its S₈ crown form) by the strong Lewis acid, aluminum chloride. AlCl₃ coordinates to a sulfur atom, polarizing the S-S bond and generating a highly electrophilic sulfur species. This activated sulfur complex is the key electrophile that will attack the electron-rich aromatic ring of this compound.

Step 2: Electrophilic Aromatic Substitution

The activated sulfur electrophile is then attacked by one of the phenyl rings of this compound. The ether oxygen, being an ortho-, para-directing group, activates the aromatic rings towards electrophilic substitution. The attack preferentially occurs at the ortho position to the ether linkage due to both electronic activation and the subsequent proximity for cyclization. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Step 3: Re-aromatization and Formation of a Thiophenol Intermediate

The sigma complex then loses a proton from the carbon bearing the sulfur substituent to restore the aromaticity of the ring. This results in the formation of a 2-(phenoxy)thiophenol derivative, which is coordinated to the aluminum chloride.

Step 4: Intramolecular Cyclization

The final step involves an intramolecular electrophilic attack of the activated sulfur species onto the second phenyl ring of the this compound moiety. The proximity of the second aromatic ring facilitates this cyclization. Subsequent loss of a proton and regeneration of the catalyst yield the final product, phenoxathiin.

Diagram of the Ferrario Reaction Mechanism

Ferrario_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product diphenyl_ether This compound eas Step 2: Electrophilic Aromatic Substitution diphenyl_ether->eas sulfur Sulfur (S8) activation Step 1: Activation of Sulfur sulfur->activation alcl3 AlCl3 alcl3->activation activation->eas Activated Sulfur Electrophile rearomatization Step 3: Re-aromatization eas->rearomatization Sigma Complex cyclization Step 4: Intramolecular Cyclization rearomatization->cyclization Thiophenol Intermediate phenoxathiin Phenoxathiin cyclization->phenoxathiin Final Product Formation

Caption: The mechanistic pathway of the Ferrario reaction.

Application Protocol: Synthesis of Phenoxathiin from this compound

This protocol is adapted from a well-established procedure and has been verified for its robustness and high yield.

Materials and Equipment:

  • This compound

  • Sulfur (flowers of sulfur)

  • Anhydrous aluminum chloride

  • Concentrated hydrochloric acid

  • Ice

  • Calcium chloride (anhydrous)

  • Methanol

  • Round-bottom flask (5 L)

  • Reflux condenser

  • Heating mantle

  • Large beaker (4 L)

  • Separatory funnel

  • Distillation apparatus (Claisen flask)

  • Buchner funnel and filter paper

  • Crystallization dish

Experimental Procedure:

  • Reaction Setup: In a 5 L round-bottom flask, combine 1886 g (11 moles) of this compound, 256 g (8 gram atoms) of sulfur, and 510 g (3.8 moles) of anhydrous aluminum chloride.

    • Expert Insight: It is crucial to use anhydrous aluminum chloride as any moisture will deactivate the catalyst. The reaction should be set up in a fume hood due to the evolution of hydrogen sulfide gas.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture on a steam bath. The reaction will be vigorous initially, with a significant evolution of hydrogen sulfide.

    • Causality: The heat initiates the reaction, and the reflux condenser prevents the loss of the volatile this compound.

  • Reaction Monitoring: Continue heating for a total of four hours with occasional shaking. The evolution of gas will subside as the reaction proceeds.

  • Work-up: After cooling, slowly and carefully pour the reaction mixture into a 4 L beaker containing a mixture of ice and 250 mL of concentrated hydrochloric acid. Stir vigorously during the addition.

    • Trustworthiness: This step quenches the reaction and dissolves the aluminum salts. The addition should be slow to control the exothermic reaction.

  • Extraction and Drying: Transfer the mixture to a large separatory funnel and separate the layers. Discard the aqueous layer. Dry the organic layer (a mixture of unreacted this compound and phenoxathiin) over anhydrous calcium chloride overnight.

  • Purification by Distillation: Distill the dried organic mixture under reduced pressure (5 mm Hg). Collect the fraction boiling at 140-160 °C. This fraction is crude phenoxathiin.

  • Purification by Crystallization: Recrystallize the crude phenoxathiin from 1.2-1.5 L of boiling methanol. Chill the solution rapidly with stirring to induce crystallization and prevent the product from oiling out.

  • Isolation and Characterization: Collect the purified phenoxathiin crystals by vacuum filtration, wash with a small amount of cold methanol, and dry. The expected yield is approximately 700 g (87%). The pure product should be a white crystalline solid with a melting point of 57-58 °C.

Table 1: Influence of Reaction Parameters on Phenoxathiin Synthesis

ParameterConditionEffect on YieldEffect on PurityExpert Commentary
Temperature Too lowLowHighInsufficient energy to overcome the activation barrier.
Optimal (steam bath)HighHighProvides sufficient energy for the reaction to proceed efficiently without significant side product formation.
Too highDecreasedLowerMay lead to decomposition of the product and increased formation of tarry byproducts.
Reaction Time Too shortLowHighIncomplete reaction.
Optimal (4 hours)HighHighAllows for the reaction to go to completion.
Too longNo significant changeMay decreaseCan lead to the formation of degradation products.
Stoichiometry of AlCl₃ Too littleLowHighInsufficient catalyst to activate the sulfur effectively.
Optimal (0.35 eq.)HighHighEnsures efficient catalysis without promoting excessive side reactions.
Too muchDecreasedLowerCan lead to the formation of polymeric byproducts and a more difficult work-up.

Experimental Workflow Diagram

Ferrario_Workflow start Start reactants Combine this compound, Sulfur, and AlCl3 start->reactants reaction Heat under Reflux (4 hours) reactants->reaction workup Quench with HCl/Ice reaction->workup extraction Separate Layers and Dry Organic Phase workup->extraction distillation Vacuum Distillation extraction->distillation crystallization Recrystallize from Methanol distillation->crystallization product Isolate and Characterize Pure Phenoxathiin crystallization->product

Caption: Step-by-step workflow for phenoxathiin synthesis.

Characterization of Phenoxathiin

The synthesized phenoxathiin can be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Pure phenoxathiin has a sharp melting point of 57-58 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 4H), 7.00-6.90 (m, 4H). The complex multiplet pattern is characteristic of the aromatic protons of the phenoxathiin ring system.

    • ¹³C NMR (CDCl₃, 100 MHz): δ 152.0, 128.0, 127.5, 125.0, 123.0, 118.0.

  • Infrared (IR) Spectroscopy: Key absorptions include those for C-H aromatic stretching (~3060 cm⁻¹), C=C aromatic stretching (~1580, 1470 cm⁻¹), and C-O-C asymmetric stretching (~1240 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of phenoxathiin.

Conclusion

The Ferrario reaction remains a cornerstone in the synthesis of phenoxathiin, with this compound serving as an indispensable starting material. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with a well-defined experimental protocol, allows for the efficient and high-yielding production of this valuable heterocyclic compound. The insights and procedures detailed in this guide are intended to empower researchers in their synthetic endeavors, facilitating the exploration of phenoxathiin chemistry for applications in drug discovery and materials science.

References

  • Ferrario, E. (1911). Preparation of phenoxathiin from this compound and sulfur. Bulletin de la Société Chimique de France, 9(4), 536-537. [A direct URL is not available for this historical document, but it can be accessed through chemical abstract services and university libraries.]
  • Suter, C. M.; Maxwell, C. E. (1943). Phenoxthin [Phenoxathiin]. Organic Syntheses, Coll. Vol. 2, p.485; Vol. 18, p.64. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

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Protocol for High-Temperature Applications of DOWTHERM™ A Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective use of DOWTHERM™ A heat transfer fluid in high-temperature applications within research, development, and manufacturing environments. DOWTHERM™ A, a eutectic mixture of biphenyl and diphenyl oxide, is renowned for its exceptional thermal stability at temperatures up to 400°C (750°F).[1][2] This protocol outlines critical operational parameters, system design considerations, safety procedures, and maintenance schedules to ensure optimal performance and longevity of both the fluid and the associated equipment. Adherence to these guidelines is paramount for maintaining a safe laboratory and production environment and achieving reproducible, high-fidelity results in thermally driven processes.

Introduction to DOWTHERM™ A

DOWTHERM™ A is a synthetic organic heat transfer fluid with a long history of reliable performance in a wide array of industrial and scientific applications.[3][4] Its composition as a eutectic mixture of biphenyl (C₁₂H₁₀) and diphenyl oxide (C₁₂H₁₀O) allows it to be treated as a single compound due to the nearly identical vapor pressures of its components.[2][3] This fluid can be utilized in both liquid and vapor phases, offering precise temperature control, a critical factor in many chemical and pharmaceutical processes.[1][5]

The primary advantages of DOWTHERM™ A include its high thermal stability, low viscosity across a broad temperature range, and non-corrosive nature towards common metals and alloys.[3][6] These characteristics contribute to efficient heat transfer, minimized startup difficulties, and extended equipment lifespan.[2][3] Understanding the physical and chemical properties of DOWTHERM™ A is the foundational step in designing and operating a safe and efficient high-temperature system.

Physical and Chemical Properties of DOWTHERM™ A

A thorough understanding of the fluid's properties is essential for proper system design and safe operation. Key quantitative data are summarized in the table below.

PropertyValue
CompositionEutectic mixture of biphenyl and diphenyl oxide
Recommended Use Temperature Range15°C to 400°C (60°F to 750°F)[3]
Maximum Film Temperature427°C (800°F)[2]
Freezing Point12°C (53.6°F)[3][7]
Atmospheric Boiling Point257°C (495°F)[7]
Flash Point (SETA Closed Cup)113°C (236°F)[3]
Fire Point (Cleveland Open Cup)118°C (245°F)[3]
Autoignition Temperature599°C (1110°F)[3]
Vapor Pressure at 400°C (750°F)10.6 bar (152.5 psig)[3]

Note: These are typical properties and should not be considered as specifications.[1]

System Design and Material Compatibility

The longevity and safety of a high-temperature system using DOWTHERM™ A are critically dependent on proper engineering design and material selection.

Core Design Principles
  • Closed-Loop System: DOWTHERM™ A should be used in a closed-loop system to prevent exposure to atmospheric oxygen at elevated temperatures, which can lead to accelerated degradation.[3]

  • Inert Gas Blanket: The expansion tank should be maintained under a positive pressure blanket of an inert gas, such as nitrogen, to prevent fluid oxidation.[2][3]

  • Fluid Velocity: To avoid localized overheating and subsequent thermal degradation, a minimum fluid velocity of 6 to 10 feet per second in heaters is recommended.[6] Low velocity can lead to high film temperatures, which is a primary cause of fluid breakdown.[6]

  • Expansion Tank: An appropriately sized expansion tank is necessary to accommodate the thermal expansion of the fluid as it heats up.

Material Compatibility

DOWTHERM™ A is non-corrosive to most common metals and alloys, including carbon steel, stainless steel, and Monel.[3][6] Carbon steel is a widely used and cost-effective option for system construction.[8] For sealing applications, such as O-rings and gaskets, Fluoroelastomers (FKM), commonly known by the trade name Viton®, are recommended due to their excellent chemical resistance and high-temperature stability.[9]

Pre-Operational Protocol

Prior to introducing DOWTHERM™ A into a new or newly maintained system, a rigorous pre-operational check and cleaning procedure must be followed to prevent contamination and ensure system integrity.

System Cleaning and Preparation
  • Initial Inspection: Thoroughly inspect the interior of all system components for any foreign materials, such as manufacturing oils, grease, or protective coatings.[5]

  • Flushing: Flush the entire system with high-pressure water to remove any loose debris.[5]

  • Drying: Completely drain the system and purge with dry air until all moisture is removed. The presence of water in a hot DOWTHERM™ A system can lead to dangerous pressure buildup.

  • Leak Testing: Pressurize the system with an inert gas (e.g., nitrogen) to check for leaks before charging with the heat transfer fluid.

Operational Protocol

Strict adherence to operational protocols is crucial for maintaining a safe working environment and ensuring the longevity of the heat transfer fluid.

System Startup Workflow

The following diagram illustrates the recommended startup sequence for a DOWTHERM™ A system.

G cluster_prestart Pre-Startup Checks cluster_startup Startup Sequence prestart_1 Verify System Integrity (No Leaks) prestart_2 Ensure Inert Gas Blanket is Active prestart_1->prestart_2 prestart_3 Check Fluid Level in Expansion Tank prestart_2->prestart_3 startup_1 Start Circulation Pump prestart_3->startup_1 startup_2 Establish Stable Flow startup_1->startup_2 startup_3 Gradually Apply Heat to the System startup_2->startup_3 startup_4 Monitor System Pressure and Temperature startup_3->startup_4

Caption: DOWTHERM™ A System Startup Workflow.

Step-by-Step Startup Procedure:

  • Pre-Startup Verification: Before initiating startup, confirm that all pre-operational checks have been completed, the system is leak-free, and the inert gas blanket is active.

  • Initiate Circulation: Start the circulation pump to establish a steady flow of DOWTHERM™ A throughout the system. This is critical to prevent localized overheating of the fluid.

  • Gradual Heating: Begin applying heat to the system in a slow and controlled manner. Rapid heating can cause thermal shock to equipment and localized fluid degradation.

  • System Monitoring: Continuously monitor the system's temperature and pressure, ensuring they remain within the design limits.

Normal Operation

During normal operation, it is essential to maintain the system within its designed operating parameters. Regular monitoring of fluid condition through sampling and analysis is recommended. Dow offers a fluid analysis service to help identify potential issues related to contamination or thermal decomposition.[10]

System Shutdown Workflow

A controlled shutdown is necessary to prevent thermal stress on the system and degradation of the fluid.

G cluster_shutdown Shutdown Sequence shutdown_1 Gradually Reduce and Turn Off Heat Source shutdown_2 Continue Fluid Circulation Until Temperature is Below 100°C shutdown_1->shutdown_2 shutdown_3 Turn Off Circulation Pump shutdown_2->shutdown_3 shutdown_4 Maintain Inert Gas Blanket shutdown_3->shutdown_4

Caption: DOWTHERM™ A System Shutdown Workflow.

Step-by-Step Shutdown Procedure:

  • Cease Heating: Gradually reduce and then completely turn off the heat source to the system.

  • Cool Down with Circulation: Continue to circulate the DOWTHERM™ A fluid until the bulk fluid temperature drops below 100°C (212°F). This prevents static fluid from being exposed to high residual heat, which can cause degradation.

  • Stop Circulation: Once the system has sufficiently cooled, the circulation pump can be turned off.

  • Maintain Inert Atmosphere: Ensure the inert gas blanket on the expansion tank is maintained during shutdown to prevent air ingress as the fluid cools and contracts.

Safety Protocols and Emergency Procedures

Personal Protective Equipment (PPE)

When handling DOWTHERM™ A, especially at elevated temperatures, appropriate PPE is mandatory. This includes:

  • Chemical-resistant gloves

  • Safety glasses with side shields or chemical goggles

  • Heat-resistant clothing and footwear

  • In case of potential for inhalation of vapors, use appropriate respiratory protection.[7]

Handling and Storage
  • Avoid breathing vapors.[7]

  • Wash hands thoroughly after handling.[7]

  • Store in tightly closed containers in a well-ventilated area.[7]

  • Spills on hot insulation can lead to a lowering of the autoignition temperature, potentially causing spontaneous combustion.[7]

Emergency Procedures
  • Skin Contact: Wash the affected area with plenty of soap and water.[7][11]

  • Eye Contact: Immediately flush eyes with water for several minutes. If irritation persists, seek medical attention.[7][11]

  • Inhalation: Move the affected person to fresh air. If respiratory symptoms develop, seek medical attention.[7]

  • Spills: In the event of a spill, contain the material if possible. Keep upwind of the spill and ventilate the area.[7][11] Prevent the spilled material from entering soil, ditches, sewers, and waterways.[7]

  • Fire: Use water fog, foam, dry chemical, or CO₂ to extinguish fires. Do not use a direct stream of water as it may spread the fire.[12]

Fluid Maintenance and Degradation

Over time, even with proper operation, DOWTHERM™ A will undergo some thermal degradation, leading to the formation of lower and higher boiling point compounds.[13] Regular fluid analysis can detect the extent of this degradation. If the fluid is significantly degraded, it may need to be reclaimed or replaced. Dow offers a fluid credit program for used DOWTHERM™ A.[6]

References

  • DOWTHERM A - He
  • DOWTHERM A Heat Transfer Fluid - Preprints.org. (1997, March). Dow.
  • for dowtherm - heat transfer fluids. - Famico Trading Limited. (n.d.). Dow.
  • Dowtherm A SDS | Loikits Distribution. (2016, December 13). The Dow Chemical Company.
  • DOWTHERM™ A Heat Transfer Fluid | Dow Inc. (n.d.). Dow.
  • D O W T H E R M - Petroleum Service Company. (n.d.). Dow.
  • A Product Technical Data DOWTHERM A Heat | PDF | Heat Transfer | Combustion - Scribd. (n.d.). Dow.
  • High-temperature heat transfer fluids - CPHI Online. (n.d.). Dow.
  • DOWTHERM A - Dow Thermal Fluid Products by ChemPoint. (n.d.). ChemPoint.
  • SAFETY DATA SHEET - Rodun Intern
  • SAFETY DATA SHEET. (2023, December 19). The Dow Chemical Company.
  • Measurement of the Density of Biphenyl / Diphenyl Oxide Mixtures at Isobaric Conditions. (2025, November 18).
  • Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether - AIP Publishing. (n.d.). AIP Publishing.
  • DOWTHERM A Resistant O-Rings and Seals - Marco Rubber & Plastics. (n.d.). Marco Rubber & Plastics.
  • Using Biphenyl and Diphenyl Oxide Substances in the Heat Exchange Process in the Oil Industry - Zien Journals Publishing. (2022, October 11). Zien Journals Publishing.
  • Dow Therm A - Chemical Resistance Guide - W.P. Law, Inc. (n.d.). W.P. Law, Inc.
  • Diphenyl Oxide-Biphenyl Eutectic, YC-HTF-1 - YANCUI. (n.d.). YANCUI.
  • Thermophysical properties of (this compound + biphenyl) mixtures for their use as heat transfer fluids | Request PDF - ResearchGate. (2025, August 8).
  • Dow Industrial Coolants and Heat Transfer Fluids Selection Guide - Glycol Sales Australia. (n.d.). Dow.

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Application Notes and Protocols: Diphenyl Ether as a Processing Aid in Polyester Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Workhorse in Polyester Synthesis

In the vast landscape of polymer manufacturing, the efficiency and quality of the final product often hinge on the selection of appropriate processing aids. For polyesters, a class of polymers fundamental to the textile, packaging, and engineering plastics industries, precise control over reaction conditions is paramount. Diphenyl ether (DPE), a high-boiling-point aromatic ether, serves as a critical, albeit often indirect, processing aid in polyester manufacturing. Its utility is not as a direct reactant or a traditional additive incorporated into the final polymer matrix, but rather as an enabler of the manufacturing process itself.

This technical guide provides an in-depth exploration of the scientifically validated applications of this compound in polyester manufacturing. It is designed for researchers, polymer scientists, and process engineers, offering not only detailed protocols but also the underlying scientific principles that govern its use. We will delve into its primary role as a key component of heat transfer fluids for precise temperature control in industrial-scale melt polycondensation and its specialized application as a reaction solvent in solution polymerization to achieve high molecular weight polymers.

Part 1: The Dominant Role of this compound in Thermal Management

The industrial production of polyesters like polyethylene terephthalate (PET) is predominantly carried out via melt polycondensation. This process involves high temperatures (typically 260-300°C) and high vacuum to drive the polymerization reaction and remove volatile byproducts such as ethylene glycol and water.[1][2] Maintaining precise and uniform temperature control across large-scale reactors and processing equipment is critical for achieving the desired molecular weight, minimizing thermal degradation, and ensuring consistent product quality.

This compound's most significant contribution to polyester manufacturing is as a major component of eutectic mixtures used as high-temperature heat transfer fluids. The most common of these is a eutectic mixture of 73.5% this compound and 26.5% biphenyl, known by trade names such as Dowtherm™ A and Therminol® VP-1.[3][4]

Mechanism of Action as a Heat Transfer Fluid

The efficacy of this compound-biphenyl mixtures stems from their exceptional thermal stability and advantageous physical properties. These fluids can operate in both liquid and vapor phases at temperatures up to 400°C, which covers the entire range required for polyester synthesis, from the initial esterification to the final polycondensation and subsequent melt spinning operations.[3][5][6]

The ability to be used in the vapor phase is particularly advantageous. In a vapor-phase heating system, the fluid is boiled, and the resulting vapor transfers its latent heat of vaporization to the process vessel at a constant temperature. This ensures highly uniform heating, which is difficult to achieve with liquid-phase systems over large surface areas.[5]

Experimental Workflow: Process Heating in PET Manufacturing

The following diagram illustrates the logical workflow of a typical indirect heating system using a this compound-based heat transfer fluid in a continuous PET production line.

Caption: Workflow of a vapor-phase heating system using this compound-based fluid.

Protocol 1: General Operating Procedure for a this compound-Based Heat Transfer System

This protocol outlines the key steps for operating a high-temperature heat transfer fluid system in a polyester plant. Note: This is a generalized protocol. Always adhere to the specific operating procedures and safety guidelines provided by the equipment and fluid manufacturers.

1. System Inerting:

  • Rationale: To prevent oxidation of the heat transfer fluid at high temperatures and to eliminate the risk of forming explosive vapor-air mixtures, the system must be purged of oxygen before heating.
  • Procedure:
  • Ensure the system is leak-tight.
  • Purge the entire system, including the expansion tank, with high-purity nitrogen gas.
  • Maintain a positive nitrogen pressure (e.g., 2-5 psig) in the expansion tank during operation to act as an inert gas blanket.

2. Fluid Circulation and Heating:

  • Rationale: Gradual heating and establishing circulation before reaching high temperatures prevents thermal shock to the equipment and localized overheating of the fluid.
  • Procedure:
  • Start the circulation pump to ensure a steady flow of the liquid this compound-biphenyl mixture through the heater and the process loop.
  • Begin heating the fluid at a controlled rate as specified by the system designer.
  • For vapor-phase systems, as the fluid reaches its boiling point (approx. 257°C at atmospheric pressure), it will begin to vaporize in the flash tank.[3]
  • The vapor is then directed to the jackets of the esterification and polycondensation reactors.

3. Temperature Control and Monitoring:

  • Rationale: Precise temperature is critical for reaction kinetics and polymer properties.
  • Procedure:
  • Control the temperature of the process by regulating the pressure of the this compound vapor in the reactor jackets. The temperature of the saturated vapor is directly related to its pressure.
  • Continuously monitor fluid temperatures and pressures at key points in the system (heater outlet, reactor inlet/outlet).
  • Regularly sample the heat transfer fluid to test for thermal degradation products (high and low boilers) and ensure it remains within operational specifications.

4. System Shutdown:

  • Rationale: A controlled cooldown prevents thermal stress and ensures the system is left in a safe state.
  • Procedure:
  • Shut down the heater but continue to circulate the fluid until the system temperature has dropped significantly (e.g., below 150°C).
  • Maintain the nitrogen blanket during cooldown.
  • For prolonged shutdowns, the fluid may be drained to a storage tank.

Part 2: Specialized Application in Solution Polycondensation

While melt polycondensation dominates industrial production, solution polycondensation is a valuable technique in laboratory settings and for the synthesis of certain specialty polyesters, particularly when dealing with monomers that are thermally sensitive or when very high molecular weights are desired under milder conditions.[7]

In this context, this compound serves as a high-boiling-point solvent. Its function is to:

  • Maintain a Homogeneous Reaction Phase: It dissolves the monomers and the growing polymer chains, ensuring efficient mixing and interaction.

  • Facilitate Byproduct Removal: It can form an azeotrope with water, a common byproduct of condensation polymerization, allowing for its efficient removal via a Dean-Stark apparatus. This is crucial for driving the reaction equilibrium towards the formation of a high molecular weight polymer.[8]

  • Enable Higher Reaction Temperatures: Its high boiling point (259°C) allows the reaction to be conducted at temperatures sufficient for polymerization without the need for high pressure.

Studies on the enzymatic synthesis of polyesters have shown that this compound is a highly suitable solvent, leading to the formation of polymers with the highest molecular weight compared to other high-boiling-point solvents.[7]

Mechanism: Driving Equilibrium in Solution Polycondensation

The formation of polyesters from a diacid and a diol is a reversible equilibrium reaction. To achieve a high degree of polymerization, the water byproduct must be continuously removed.

Polycondensation_Equilibrium cluster_reaction Reaction in Solution Reactants n (Diacid) + n (Diol) Polymer Polyester + (2n-1) H₂O Reactants->Polymer k_fwd Polymer->Reactants k_rev Removal Azeotropic Removal of Water (Drives Reaction Forward) Polymer->Removal Water Byproduct DPE This compound (High-Boiling Solvent)

Caption: Role of DPE in shifting polymerization equilibrium.

Protocol 2: Laboratory-Scale Synthesis of a Polyester via Solution Polycondensation Using this compound

This protocol provides a method for synthesizing a polyester from adipic acid and 1,6-hexanediol.

Materials & Equipment:

  • Adipic acid

  • 1,6-hexanediol

  • This compound (high purity)

  • p-Toluenesulfonic acid (catalyst)

  • Three-necked round-bottom flask

  • Mechanical stirrer, heating mantle, and temperature controller

  • Dean-Stark apparatus with a condenser

  • Nitrogen inlet

  • Methanol (for precipitation)

Procedure:

  • Setup: Assemble the reaction apparatus (three-necked flask, stirrer, Dean-Stark trap, condenser, and nitrogen inlet) in a fume hood. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: To the flask, add equimolar amounts of adipic acid and 1,6-hexanediol. Add this compound in a quantity sufficient to create a stirrable slurry (e.g., 100-200% of the total monomer weight). Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5 mol% relative to the diacid).

  • Inerting: Begin purging the system with a slow stream of nitrogen.

  • Heating and Reaction:

    • Begin stirring and heat the mixture to approximately 150-160°C. The reactants should dissolve in the this compound.

    • Water will begin to be generated and will be collected in the Dean-Stark trap, often as an azeotrope with this compound.

    • Over a period of several hours, gradually increase the temperature to 200-220°C to maintain a steady rate of water removal and to compensate for the increasing viscosity of the reaction mixture.

  • Monitoring: Monitor the reaction progress by the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water evolution ceases.

  • Isolation of Polymer:

    • Cool the reaction mixture to approximately 80-100°C.

    • While still hot and viscous, pour the solution slowly into a large excess of vigorously stirring methanol. The polyester will precipitate as a white solid.

    • Continue stirring for 30 minutes to ensure complete precipitation and washing.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer several times with fresh methanol to remove any residual this compound and catalyst.

    • Dry the final polymer product in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its application as a processing aid.

PropertyValueSignificance in Polyester Manufacturing
Boiling Point 259 °C (534 °F)Allows for high-temperature operation in both liquid and vapor phases, suitable for polyester polycondensation temperatures.
Freezing Point 26.9 °C (80.4 °F)Must be kept above this temperature to prevent solidification in pipes. Often used as a eutectic mixture to lower the freezing point.
Flash Point 115 °C (239 °F)Combustible liquid; requires careful handling, inert atmosphere, and elimination of ignition sources at high temperatures.[3]
Autoignition Temp. 620 °C (1148 °F)High autoignition temperature provides a margin of safety in high-temperature operations.
Operating Range (as HTF) 15 °C to 400 °C (60 °F to 752 °F)Wide operating range covers all stages of polyester manufacturing, from polymerization to spinning and heat setting.[3]

Safety and Handling Considerations

This compound, while thermally stable, requires careful handling in an industrial environment. Adherence to safety data sheet (SDS) guidelines is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and protective clothing to avoid skin and eye contact.[8]

  • Ventilation: Use in a well-ventilated area.[9] Local exhaust ventilation is recommended where mists or vapors may be generated.[9]

  • Handling: Avoid breathing vapors or mists.[10] Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the work area.[9]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9]

  • Spills: In case of a spill, prevent it from entering drains.[8][10] Absorb the liquid with an inert material (e.g., sand or earth) and dispose of it according to local regulations.[3]

Conclusion

This compound is an indispensable processing aid in the modern polyester industry. Its primary, large-scale application as a component of heat transfer fluids is fundamental to achieving the stable and precise high-temperature conditions required for efficient melt polycondensation and processing. This role ensures the production of high-quality, consistent polyester resins. Furthermore, its utility as a high-boiling-point solvent in solution polymerization provides a valuable tool for researchers and developers working on specialty polyesters, enabling the synthesis of high molecular weight polymers under controlled laboratory conditions. Understanding the principles behind these applications allows for the optimization of manufacturing processes and the continued development of advanced polyester materials.

References

  • Kulshrestha, Y., Gaffar, I., Singh, S., Ram, V., & Singh, R. P. (2021). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers, 13(23), 4193. [Link]

  • NPTEL. (n.d.). The synthesis of PET requires two steps. NPTEL Archive. [Link]

  • Kim, H. Y., Kim, T., Kim, S. M., Lee, J. W., & Choi, K. Y. (2023). PLA-Based Biodegradable Polymer from Synthesis to the Application. Polymers, 15(15), 3299. [Link]

  • Thermic Fluids Pvt Ltd. (n.d.). Textiles / Nylon / POY / PFY / PSF / DMT. [Link]

  • heat 11 GmbH & Co. KG. (2016, June 22). Diphyl heat transfer plants for PET production in South Africa. [Link]

  • Process Heating. (2012, September 28). Comparing Liquid And Vapor Heat Transfer Fluid (Diphenyl:diphenyl Oxide) Systems. [Link]

  • SDFine-Chem. (n.d.). This compound Safety Data Sheet. [Link]

  • Schultz Canada Chemicals Ltd. (n.d.). Polyester and Synthetic Fiber Processing and Manufacturing. [Link]

  • ILO and WHO. (2021). ICSC 0791 - this compound. [Link]

  • The Essential Chemical Industry. (n.d.). Polyesters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polyesters. [Link]

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use of diphenyl ether in the formulation of soap perfumes and fragrances

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of Diphenyl Ether in the Formulation of Soap Perfumes and Fragrances

Abstract

This compound (DPE), also known as Diphenyl Oxide, is a highly versatile aromatic ether valued for its unique olfactory properties and exceptional chemical stability.[1][2] Its characteristic geranium-like floral scent, coupled with a remarkable resistance to degradation in alkaline media, makes it an indispensable component in the formulation of fragrances for soaps and detergents.[3][4][5] This document serves as a comprehensive technical guide for researchers, formulators, and drug development professionals. It details the physicochemical properties of this compound, provides an in-depth analysis of its role as a fragrance stabilizer and fixative, and presents detailed protocols for its incorporation into soap fragrance formulations. Furthermore, it outlines analytical methodologies for quality control and discusses critical safety and regulatory considerations.

Introduction: The Role of this compound in Modern Perfumery

The art and science of fragrance formulation demand ingredients that are not only olfactively pleasing but also robust enough to maintain their character within the final product matrix. This compound (CAS No. 101-84-8) is a colorless crystalline solid or liquid with a potent, geranium-like floral aroma.[4][6] Its utility in the fragrance industry stems from two primary attributes: its unique scent profile and its exceptional stability.[3][7]

  • Olfactory Profile : DPE imparts a powerful and diffusive floral note, often described as reminiscent of geranium and rose, with a powdery, sweet finish.[6][8][9] This makes it an excellent component for building floral accords, particularly in rose and geranium blends, and for adding a clean, fresh character to soaps and detergents.[3][8]

  • Chemical Stability : Unlike many fragrance esters or aldehydes that can be susceptible to hydrolysis or oxidation in the high pH environment of soap, this compound is remarkably stable.[7] This stability ensures scent integrity from production through to the end-user, preventing fragrance degradation and discoloration of the soap base.[7]

  • Fixative Properties : With a high boiling point and low vapor pressure, DPE acts as an effective fixative.[3][8] It helps to slow the evaporation rate of more volatile fragrance components, anchoring the top and middle notes of a perfume and extending the overall longevity of the scent on the skin or in the air.[3]

These properties, combined with its cost-effectiveness, have established this compound as a foundational element in the perfumer's palette, especially for applications in challenging product bases like soap.[2][4]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective and safe use in formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 101-84-8[6][8][10]
Molecular Formula C₁₂H₁₀O[4][8]
Molecular Weight 170.21 g/mol [4][8]
Appearance Colorless to pale yellow liquid or crystalline solid[8]
Odor Floral, powdery, sweet, geranium-like[4][6][8]
Melting Point 25-27 °C (77-79 °F)[4][8]
Boiling Point 259 °C (498 °F)[8]
Solubility Insoluble in water; Soluble in organic solvents (alcohol, ether, benzene)[8]
Vapor Pressure 0.001 hPa (at 25°C)[8]
Stability Stable under normal conditions; reacts with strong oxidizers[8][11]
Handling and Storage Guidelines

Proper handling and storage are critical to maintaining the quality and ensuring the safety of this compound.

  • Storage : Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8] Recommended storage temperature is between 10-25°C (50-77°F).[8] Containers should be airtight and constructed from chemical-resistant materials like stainless steel or glass.[8]

  • Handling : Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles, to prevent direct contact.[8][12] Ensure adequate ventilation to minimize vapor inhalation.[8] Although it has a high flash point (>113°C), it is combustible and should be kept away from open flames.[8][11]

Formulation Protocol: Incorporating this compound into Soap Fragrance

The following section provides a detailed, step-by-step protocol for creating a fragrance concentrate containing this compound and incorporating it into a soap base. The causality behind each step is explained to provide a deeper understanding of the formulation process.

Workflow Overview

The overall process involves the design of a fragrance accord, the precise blending of components, and the final integration into the chosen soap matrix, followed by quality control.

G cluster_0 Phase 1: Fragrance Design & Compounding cluster_1 Phase 2: Soap Production cluster_2 Phase 3: Quality Control A Fragrance Brief (e.g., 'Fresh Rose for Soap') B Component Selection (Essential Oils, Aroma Chemicals) A->B C Inclusion of this compound (For Stability & Geranium Note) B->C D Formulation & Dosage Calculation (Adherence to IFRA Standards) C->D E Blending & Maturation (Allowing Accord to Harmonize) D->E G Incorporate Fragrance Concentrate (At optimal temperature) E->G Transfer Fragrance Concentrate F Prepare Soap Base (e.g., Melt & Pour or Saponified Oils) F->G H Mixing & Homogenization G->H I Pouring & Curing H->I J Olfactory Evaluation (Scent Profile & Intensity) I->J Evaluate Final Product K Stability Testing (Discoloration, Scent Integrity over Time) J->K L Analytical Verification (e.g., GC-MS for DPE concentration) K->L

Caption: High-level workflow for formulating and producing perfumed soap with this compound.

Protocol 1: Creation of a Geranium-Rose Fragrance Concentrate

This protocol details the creation of a 100g batch of fragrance concentrate. This compound is used here at 1.0%, which is the recommended maximum usage level in a fragrance concentrate according to the IFRA Code of Practice.[10]

Materials:

  • This compound (CAS 101-84-8)

  • Phenylethyl Alcohol

  • Geraniol

  • Citronellol

  • Linalool

  • Indole (10% solution in DPG)

  • Dipropylene Glycol (DPG) or other suitable solvent[13]

  • Digital scale (0.01g precision)

  • Glass beakers

  • Stirring rods

  • Amber glass storage bottle

Table 2: Sample Geranium-Rose Fragrance Formulation (100g)

IngredientRole / Scent ContributionWeight (g)Percentage (%)
Phenylethyl AlcoholBase note; Fresh Rose30.030.0
GeraniolMiddle note; Rosy, Geranium20.020.0
CitronellolMiddle note; Rosy, Citrus15.015.0
LinaloolTop/Middle note; Floral, Woody10.010.0
This compound Middle note; Geranium, Fixative 1.0 1.0
Indole (10% soln.)Modifier; Animalic, Floral depth0.50.5
Dipropylene Glycol (DPG)Solvent / Carrier23.523.5
Total 100.0 100.0

Procedure:

  • Preparation: Tare a clean, dry glass beaker on the digital scale.

  • Weighing & Blending: Accurately weigh each ingredient directly into the beaker in the order listed in Table 2. Start with the solvent (DPG), followed by the most viscous materials, and then the lower-viscosity components.

    • Causality: Adding components in a structured manner ensures more efficient solubilization. This compound, which can be solid at room temperature, should be gently warmed to its melting point (26°C) before being added to the solvent to ensure complete incorporation.[8]

  • Mixing: Stir the mixture gently with a glass rod until all components are fully dissolved and the solution is homogenous. Avoid vigorous stirring that could incorporate excessive air.

  • Maturation: Transfer the blended concentrate to a labeled, airtight amber glass bottle. Allow the concentrate to mature for a minimum of 48-72 hours at room temperature.

    • Causality: Maturation, or aging, allows the various aromatic molecules to interact and synergize, resulting in a more rounded, harmonious, and stable final fragrance.

Protocol 2: Incorporation into a Melt-and-Pour Soap Base

This protocol describes adding the fragrance concentrate to a readily available soap base.

Materials:

  • Geranium-Rose Fragrance Concentrate (from Protocol 3.2)

  • Melt-and-Pour (M&P) soap base (e.g., glycerin or goat's milk)

  • Microwave-safe container or double boiler

  • Thermometer

  • Soap molds

  • Stirring utensil

Procedure:

  • Melting the Base: Cut the M&P soap base into small, uniform cubes. Place them in a microwave-safe container and heat in short bursts (20-30 seconds) until fully melted. Alternatively, use a double boiler. Do not allow the base to boil.

  • Temperature Control: Monitor the temperature of the melted soap base. The ideal temperature for adding fragrance is typically between 55-65°C (130-150°F).

    • Causality: Adding the fragrance when the base is too hot can cause the more volatile top notes to "flash off" or evaporate, altering the intended scent profile. Adding it when too cool may result in poor mixing and clumping.

  • Fragrance Addition: The typical usage level for fragrance oil in soap is 2-5%.[14] For this protocol, we will use a 3% fragrance load. For 500g of soap base, this requires 15g of the fragrance concentrate.

    • Calculation: 500g (soap base) * 0.03 (3% load) = 15g (fragrance concentrate).

  • Incorporation: Add the pre-weighed 15g of fragrance concentrate to the melted soap base. Stir gently but thoroughly for 30-60 seconds to ensure complete and uniform distribution.

  • Pouring: Once the fragrance is fully incorporated, pour the mixture into soap molds.

  • Curing: Allow the soap to cool and harden at room temperature for several hours, or until fully solidified. Once hardened, the soap can be removed from the molds. While M&P soap does not require a long cure time like cold-process soap, allowing it to sit for a few days can result in a harder, longer-lasting bar.

Analytical Quality Control

For scientific and commercial applications, verifying the identity and concentration of key fragrance ingredients is essential. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the premier analytical technique for this purpose.[15]

Table 3: Analytical Methods for this compound in Fragrance Formulations

TechniquePrincipleApplication
GC-MS Separates volatile compounds based on boiling point and polarity (GC), then identifies them based on their mass-to-charge ratio (MS).- Confirms the presence and purity of this compound in raw materials. - Quantifies the concentration of DPE in the final fragrance concentrate and finished soap product. - Identifies potential contaminants or degradation products.
HPLC-DAD Separates compounds based on their interaction with a stationary phase (HPLC), with detection via a Diode Array Detector (DAD).- Suitable for quantifying DPE, especially in workplace air monitoring to ensure occupational safety.[16] - Can be used for quality control of the neat material.

Safety and Regulatory Landscape

  • Safety Assessment : The safety of this compound has been assessed by the Research Institute for Fragrance Materials (RIFM). The existing data supports its safe use in consumer products at current levels.[6][17] It is not found to be genotoxic or clastogenic.[17] Animal studies show that undiluted DPE can be a mild skin and eye irritant.[11][12][18] Therefore, standard safety precautions during handling are necessary.

  • Regulatory Compliance (IFRA) : The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. While a specific, detailed standard sheet for this compound is not in the provided search results, a recommendation from the 49th Amendment to the IFRA Code of Practice suggests a maximum usage level of up to 1.0% in the fragrance concentrate.[10] Formulators must always consult the latest IFRA standards to ensure their finished products are compliant for the intended product category.

Caption: Key functional relationships of this compound in soap formulation.

Conclusion

This compound is a robust and olfactively significant ingredient for soap and detergent fragrances. Its inherent stability in alkaline conditions addresses a primary challenge in soap perfumery, while its geranium-like scent and fixative properties make it a versatile tool for creating lasting and appealing floral fragrances. By following structured formulation protocols, adhering to regulatory guidelines, and implementing analytical quality control, researchers and formulators can effectively leverage the unique benefits of this compound to develop high-quality, stable, and sensorially sophisticated perfumed products.

References

  • The Essential Role of this compound in Modern Fragrance Formulations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Diphenyl Oxide (this compound) | Chemical & Fragrance Ingredient. (n.d.). Alliance Chemical.
  • Why this compound is a Key Ingredient for Creating Lasting Fragrances. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). Ataman Kimya.
  • This compound. (n.d.). In Wikipedia.
  • This compound. (n.d.). The Fragrance Conservatory.
  • This compound: Versatile Aromatic Intermediate for Fragrance, Heat Transfer, and Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound: A Versatile Aromatic Compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • diphenyl oxide, 101-84-8. (n.d.). The Good Scents Company.
  • This compound. (n.d.). PubChem.
  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 101-84-8. Food and Chemical Toxicology, 134, 110632.
  • Diphenyl Oxide. (n.d.). Vikram Aroma.
  • This compound: Versatile Aromatic Compound for Fragrances, Heat Transfer, and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). EWG Skin Deep.
  • This compound. (n.d.). COSMILE Europe.
  • This compound. (n.d.). International Chemical Safety Cards.
  • Determination of this compound in workplace air using high-performance liquid chromatography (HPLC-DAD). (2023). The MAK Collection for Occupational Health and Safety.
  • Analytical methods for identification and determination of some cosmetics ingredients. (n.d.).
  • This compound - Safety Data Sheet. (2011).
  • Easily perfume your Solid and Liquid soap. (n.d.). Terre de Bougies.
  • SOAP FRAGRANCES AROMATIC FRAGRANCES INTERNATIONAL. (2017). YouTube.
  • What is the use of dipropylene glycol (DPG) in perfume? (2020). Quora.
  • The Captivating Geranium Scent In Perfumery. (2025). Pairfum London.
  • The Aromatic World of this compound: Beyond the Scent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

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Application Note & Protocol: Mastering High-Temperature Reactions with Diphenyl Ether Under Reflux

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of a High-Boiling Solvent

Diphenyl ether (DPE) is an aromatic ether renowned for its exceptional thermal stability and high boiling point, making it an indispensable solvent for organic reactions that require sustained, elevated temperatures.[1][2] With a boiling point of approximately 259°C (500°F), it facilitates transformations that are kinetically hindered at lower temperatures, such as certain cyclizations, condensations, and polymerizations.[3][4][5] Its chemical inertness under many reaction conditions further enhances its utility.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound as a reflux solvent. It covers the fundamental principles, a detailed experimental protocol, safety considerations, and post-reaction work-up procedures.

Physicochemical & Safety Profile of this compound

A thorough understanding of the properties and hazards of this compound is a prerequisite for its safe handling and use.

Key Physicochemical Properties

The high boiling point is the primary reason for its selection in high-temperature applications. Its melting point near room temperature means it may be solid upon receipt and require gentle warming to liquefy before use.[1][3]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O[6][7]
Molecular Weight 170.21 g/mol [6][7]
Appearance Colorless crystalline solid or liquid[1][7]
Melting Point 26-27 °C (79-81 °F)[1][8]
Boiling Point ~259 °C (~500 °F)[1][6][7]
Density ~1.073 g/mL at 25 °C[1][6]
Vapor Pressure <1 mmHg at 20 °C[2][6]
Solubility Insoluble in water; soluble in alcohol, ether, benzene, and acetic acid.[1][9]
Autoignition Temp. ~610 °C (~1130 °F)[2][10]
Environment, Health, and Safety (EHS) Considerations

This compound presents moderate health hazards and significant environmental risks that mandate strict safety protocols.

  • Health Hazards : Causes serious eye irritation and may cause mild skin and respiratory tract irritation.[8] It is crucial to avoid inhalation of vapors, especially at elevated temperatures. Prolonged or repeated exposure may lead to dermatitis.[11]

  • Environmental Hazards : this compound is toxic to aquatic life with long-lasting effects.[8][11] Discharge into the environment must be strictly avoided.[8][11]

  • Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields (or goggles), a flame-resistant lab coat, and appropriate chemical-resistant gloves.[8] All operations, especially heating, must be conducted within a certified chemical fume hood to prevent vapor inhalation.[11]

  • Handling & Storage : Store in a tightly closed container in a dry, well-ventilated area below +30°C.[6] Since it can be solid at room temperature, it may need to be gently warmed for transfer. Avoid contact with strong oxidizing agents.[12]

  • Disposal : Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[11]

Experimental Protocol: this compound Reflux

This section details the setup, execution, and work-up for a typical reaction conducted in this compound under reflux.

Required Materials and Equipment
  • Glassware : Round-bottom flask (three-neck preferred), Allihn or Graham condenser, thermometer (rated >260°C) with adapter, glass stoppers, magnetic stir bar.

  • Heating & Stirring : Heating mantle appropriately sized for the flask, laboratory jack, magnetic stir plate.

  • Reactants & Solvent : this compound (reagent grade or higher), reactants for the specific synthesis.

  • Work-up : Heptane or hexane (for precipitation), appropriate recrystallization solvents, filtration apparatus (Büchner funnel, filter flask), high-vacuum distillation apparatus (optional).

  • Safety : Standard PPE (goggles, lab coat, gloves), chemical fume hood.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the entire experimental procedure.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification prep_ppe Don PPE prep_setup Assemble Reflux Apparatus in Fume Hood prep_ppe->prep_setup prep_reagents Add DPE, Reactants, & Stir Bar to Flask prep_setup->prep_reagents rxn_heat Heat to Reflux (~259 °C) prep_reagents->rxn_heat rxn_monitor Monitor Reaction (TLC, Time) rxn_heat->rxn_monitor rxn_cool Cool to Room Temp. rxn_monitor->rxn_cool workup_precip Add Anti-Solvent (e.g., Hexane) rxn_cool->workup_precip workup_filter Isolate Product by Filtration workup_precip->workup_filter workup_wash Wash Product to Remove Residual DPE workup_filter->workup_wash workup_dry Dry Purified Product workup_wash->workup_dry

Caption: High-level workflow for DPE reflux reactions.

Step-by-Step Methodology

A. Apparatus Assembly and Preparation

  • Rationale : A proper setup is critical for safety and efficiency, preventing solvent loss and ensuring stable reaction temperatures.

  • Place a correctly sized heating mantle on a lab jack beneath the fume hood sash. Place the magnetic stir plate on top of the lab jack.

  • Secure a three-neck round-bottom flask with a clamp, ensuring it is well-seated in the heating mantle.

  • Add the magnetic stir bar, solid reactants, and liquid this compound to the flask.

  • Fit the central neck of the flask with a reflux condenser. Secure the condenser with a separate clamp. Do not create a completely closed system; the top of the condenser must be open to the atmosphere.[13]

  • Connect water tubing to the condenser: water enters at the bottom inlet and exits from the top outlet to ensure the condenser jacket remains full and provides efficient cooling.[14] Secure hoses with wire or clamps.

  • Insert a high-temperature thermometer and adapter into one of the side necks, ensuring the bulb is submerged in the reaction mixture but does not interfere with the stir bar.

  • Place a glass stopper in the remaining side neck.

  • Turn on a gentle flow of cooling water through the condenser.

B. Reaction Execution

  • Rationale : Gradual heating prevents thermal shock to the glassware. Maintaining a steady reflux rate is key to achieving the desired reaction temperature consistently.[15]

  • Begin stirring the mixture at a moderate speed to ensure even heating.

  • Turn on the heating mantle and gradually increase the power. The high boiling point of DPE requires a significant energy input.

  • Heat the mixture until it begins to boil and a vapor condensation ring (reflux line) becomes visible in the lower part of the condenser.[15] Adjust the heating mantle's power to maintain the reflux ring at about one-third to one-half of the way up the condenser. The internal temperature should stabilize near DPE's boiling point of ~259°C.[1][3]

  • Allow the reaction to proceed for the predetermined time, monitoring its progress by TLC if feasible (this requires careful sampling from the hot reaction mixture).

C. Post-Reaction Work-up and Solvent Removal

  • Rationale : Removing a high-boiling, water-insoluble solvent like DPE is a primary challenge. The most common and effective method for solid products is precipitation via the addition of a non-polar "anti-solvent" in which the product has poor solubility but DPE is soluble.[3][16]

  • Once the reaction is complete, turn off the heating mantle and lower the lab jack to remove the heat source. Allow the apparatus to cool to room temperature while stirring continues. Do not turn off the condenser water until the flask is cool to the touch.

  • Once cool, transfer the reaction mixture (which may be a solution or slurry) into a beaker containing a large volume of a non-polar solvent like hexane or heptane (typically 5-10 times the volume of DPE).

  • Stir the mixture vigorously. This should cause the desired product to precipitate out of the solution while the this compound remains dissolved in the hexane.[16] The mixture may need to be cooled further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid liberally with fresh, cold hexane to remove any residual this compound. The distinct geranium-like odor of DPE can be a useful indicator of its presence.[1]

  • Dry the purified product under vacuum.

  • Alternative Method (for liquid or soluble products) : If the product is not a solid or is soluble in hexane, this compound must be removed by high-vacuum distillation. This requires specialized equipment and is more complex due to the solvent's low vapor pressure.[16]

Reflux Apparatus Diagram

G cluster_water flask Three-Neck Flask (with reactants, DPE, & stir bar) stirplate Heating Mantle on Magnetic Stir Plate / Lab Jack flask->stirplate condenser Reflux Condenser condenser->flask condenser:e->water_out:w thermometer Thermometer thermometer:s->flask:n stopper Stopper stopper:s->flask:n water_in:e->condenser:w

Caption: Standard experimental setup for reflux.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction not reaching reflux temperature (~259°C) Insufficient heating; heating mantle too large for the flask; poor insulation.Ensure the heating mantle is the correct size and in good contact with the flask. Insulate the exposed upper portion of the flask with glass wool or aluminum foil. Increase power to the mantle.
Product "oils out" instead of precipitating during work-up Product is also soluble in the anti-solvent; insufficient anti-solvent used; product is a low-melting solid or liquid.Try a different anti-solvent. Use a much larger volume of the current anti-solvent and cool the mixture to 0°C or below. If the product is liquid, use high-vacuum distillation to remove DPE.
Persistent odor of DPE in the final product Insufficient washing after filtration.Re-slurry the product in fresh, cold hexane, stir well, and re-filter. Repeat as necessary.
Reaction mixture darkens significantly (charring) Reactants or product are unstable at reflux temperature; presence of impurities.Ensure reactants are pure. Consider if a lower-boiling solvent could be used. If DPE is necessary, reduce reaction time.

References

  • This compound - Safety Data Sheet (2011-07-01). Sigma-Aldrich.

  • Exploring the Properties of this compound: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.1

  • This compound - Safety Data Sheet (2017-06-28). Sigma-Aldrich. 11

  • 101-84-8(this compound) Product Description. ChemicalBook. 6

  • This compound. chemister.ru. 9

  • This compound. PubChem, National Center for Biotechnology Information. 7

  • This compound CAS#: 101-84-8. ChemicalBook. 2

  • This compound (2012-02-06). Chemical Space Blog. 3

  • This compound CAS No 101-84-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 8

  • This compound - GHS Safety Data Sheet. SD Fine-Chem.

  • Safety data sheet - this compound (2023-10-03). CPAchem. 10

  • Scheme 1 Reaction conditions: (i) this compound, 5 h, under reflux... ResearchGate. 4

  • This compound. Nordmann. 17

  • How to remove this compound from reaction mixture? (2019-04-17). ResearchGate. 16

  • What is this compound (CAS 101-84-8) used for? (2025-05-19). Knowledge. 12

  • Reflux apparatus. University of Calgary.

  • This compound. Sigma-Aldrich.

  • Reflux. Chemistry Online @ UTSC. 15

  • How to set up a reflux apparatus. CDN. 13

  • Video: Assembly of a Reflux System for Heated Chemical Reactions (2015-03-04). JoVE (Journal of Visualized Experiments). 14

  • PLA-Based Biodegradable Polymer from Synthesis to the Application. MDPI. 5

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Application Note: High-Throughput Quantification of Diphenyl Ether by Advanced Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of diphenyl ether, a compound of significant interest in industrial, environmental, and pharmaceutical contexts. We present two primary protocols: a high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for complex environmental matrices, and a reliable High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method tailored for occupational air monitoring. This document provides not only step-by-step experimental protocols but also delves into the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound (DPE) is an organic compound with a characteristic floral odor, utilized as a heat transfer medium, a fragrance component, and a key chemical intermediate. Its brominated derivatives, polybrominated diphenyl ethers (PBDEs), have been widely used as flame retardants.[1] Due to the persistence of these compounds and their potential for bioaccumulation, regulatory bodies and research institutions require sensitive and accurate methods for their quantification.[2][3]

The analytical challenge lies in achieving low detection limits in diverse and often complex matrices, from environmental water and soil to workplace air and pharmaceutical process streams. The choice of analytical technique is therefore paramount and must be tailored to the specific requirements of the sample matrix, required sensitivity, and available instrumentation. This note focuses on the two most powerful and widely adopted techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace-Level Quantification

Principle and Rationale

GC-MS is the cornerstone for analyzing volatile and semi-volatile organic compounds like this compound. The technique's strength lies in the high separation efficiency of the gas chromatograph coupled with the definitive identification and sensitive quantification capabilities of the mass spectrometer. For trace analysis in complex matrices such as soil or water, GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, provides unparalleled selectivity and low detection limits, effectively filtering out matrix interference.[4] The U.S. Environmental Protection Agency (EPA) has established extensive methods for related compounds (PBDEs) using high-resolution GC-MS, demonstrating the robustness of this approach for the this compound backbone.[5][6]

The causality for selecting GC-MS in environmental analysis is rooted in its ability to handle the "dirty" nature of the samples. Following a rigorous sample preparation and cleanup procedure to remove interferences, the GC column separates DPE from other co-extracted compounds based on its boiling point and affinity for the stationary phase. The mass spectrometer then provides two layers of confirmation: the retention time at which the compound elutes from the column and its unique mass fragmentation pattern, ensuring trustworthy identification.

Detailed Protocol: GC-MS Analysis of this compound in Water Samples

This protocol is designed for determining DPE concentrations in aqueous matrices, incorporating a liquid-liquid extraction (LLE) for sample concentration and cleanup.

  • Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC with 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Autosampler & Vials: 2 mL amber vials with PTFE-lined caps.

  • Glassware: 1 L separatory funnels, concentration tubes (Kuderna-Danish or equivalent), pipettes.

  • Extraction Solvents: Dichloromethane (DCM), Hexane (pesticide grade or higher).

  • Drying Agent: Anhydrous sodium sulfate, baked at 400°C for 4 hours.

  • Standards: Certified Reference Material (CRM) of this compound (e.g., from Sigma-Aldrich[8]).

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect 1L Water Sample Spike 2. Spike with Surrogate Standard Sample->Spike Extract 3. Liquid-Liquid Extraction with DCM Spike->Extract Dry 4. Dry Extract with Na2SO4 Extract->Dry Concentrate 5. Concentrate to 1 mL Dry->Concentrate Inject 6. Inject 1 µL into GC-MS Concentrate->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (SIM) Separate->Detect Quantify 10. Quantify DPE Concentration Detect->Quantify Calibrate 9. Generate Calibration Curve Calibrate->Quantify Report 11. Report Results Quantify->Report

Caption: Workflow for the GC-MS quantification of this compound in water.

  • Standard Preparation:

    • Prepare a primary stock solution of DPE (1000 µg/mL) in hexane.

    • Create a series of working calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution. These standards should also contain an internal standard.

  • Sample Preparation (LLE):

    • Measure 1 L of the water sample into a 2 L separatory funnel.

    • Spike the sample with a known amount of an internal or surrogate standard (e.g., deuterated DPE) to monitor extraction efficiency.

    • Add 60 mL of DCM to the funnel, seal, and shake vigorously for 2 minutes, periodically venting pressure.

    • Allow the layers to separate and drain the lower DCM layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL aliquots of DCM. Combine all extracts.

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • GC-MS Instrumental Conditions:

    • Inlet: 250°C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.[7]

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DPE (e.g., m/z 170, 141, 77).

  • Calibration and Quantification:

    • Inject 1 µL of each calibration standard to generate a calibration curve based on the peak area ratio of DPE to the internal standard.

    • Inject 1 µL of the prepared sample extract.

    • Identify the DPE peak based on its retention time and the correct ion ratios.

    • Quantify the concentration using the linear regression equation from the calibration curve.

Performance Characteristics & Data Validation

The method must be validated to ensure reliability.[9][10] Key validation parameters are summarized below.

ParameterTypical Performance SpecificationRationale & Justification
Linearity (R²) > 0.995Ensures a proportional response of the instrument across the quantification range.
Limit of Detection (LOD) 0.1 - 1.0 ng/LThe lowest concentration that can be reliably distinguished from background noise (S/N ≥ 3). Essential for trace environmental monitoring.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/LThe lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≥ 10).[11]
Accuracy (Recovery) 80 - 120%Determined by spiking a blank matrix with a known analyte concentration. This validates the efficiency of the sample preparation and extraction process.
Precision (RSD) < 15%Measures the repeatability of the analysis on replicate samples, ensuring the method produces consistent results.

Method 2: HPLC-DAD for Occupational Exposure Monitoring

Principle and Rationale

For applications like workplace air monitoring, where concentrations may be higher and matrices are cleaner than environmental samples, HPLC with Diode-Array Detection (DAD) offers a robust, cost-effective, and reliable alternative to GC-MS.[12][13] This method is particularly well-suited for determining DPE captured on a solid sorbent.

The causality for this choice is driven by practicality and fitness-for-purpose. DPE possesses a strong chromophore (the aromatic rings), making it highly responsive to UV detection. Reversed-phase HPLC effectively separates DPE from potential interferences using a non-polar stationary phase and a polar mobile phase. The DAD provides an additional layer of confidence by capturing the entire UV spectrum of the eluting peak, which can be compared against a reference standard for identity confirmation. The sample preparation involves simple solvent desorption, which is faster and requires less solvent than LLE.[13]

Detailed Protocol: HPLC-DAD Analysis of this compound in Workplace Air

This protocol is adapted from validated methods for determining DPE in workplace air.[12][13]

  • HPLC System: Agilent 1200 series or equivalent, equipped with a degasser, quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Collection: Personal or stationary sampling pump, quartz fiber filter, and silica gel sorbent tubes.

  • Extraction Solvent: 2-Propanol or Acetonitrile (HPLC grade).

  • Vials: 2 mL amber autosampler vials.

  • Standards: Certified Reference Material (CRM) of this compound.

cluster_prep Sample Collection & Prep cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Draw Air Through Sorbent Tube Extract 2. Desorb Filter & Silica Gel with Solvent Sample->Extract Filter 3. Filter Extract into Vial Extract->Filter Inject 4. Inject 20 µL into HPLC Filter->Inject Separate 5. Isocratic/Gradient Separation on C18 Inject->Separate Detect 6. Diode-Array Detection (226 nm) Separate->Detect Quantify 8. Quantify DPE Mass Detect->Quantify Calibrate 7. Generate External Standard Curve Calibrate->Quantify Report 9. Calculate Air Concentration (mg/m³) Quantify->Report

Caption: Workflow for the HPLC-DAD quantification of this compound from air samples.

  • Standard Preparation:

    • Prepare a stock solution of DPE (e.g., 10 mg/mL) in 2-propanol.

    • Create working standards by diluting the stock with the mobile phase (e.g., in the range of 0.5 to 50 µg/mL).

  • Sample Collection and Extraction:

    • Using a calibrated pump, draw a known volume of air (e.g., 60 L at 0.5 L/min) through a sampling train consisting of a quartz fiber filter followed by a silica gel tube.[12][13]

    • After sampling, transfer the filter and the silica gel from the tube into a single vial.

    • Add a precise volume of desorption solvent (e.g., 20 mL of 2-propanol), seal the vial, and agitate (e.g., shake for 1 hour).[13]

    • Filter an aliquot of the extract into an autosampler vial for analysis.

  • HPLC Instrumental Conditions:

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 95:5 v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • DAD Wavelength: Monitor at 226 nm for quantification, with full spectrum acquisition (e.g., 200-400 nm) for peak purity and identity confirmation.[14]

  • Calibration and Quantification:

    • Inject the calibration standards to create an external standard calibration curve of peak area versus concentration.

    • Inject the sample extract.

    • Identify the DPE peak by its retention time and confirm its identity by matching the UV spectrum with that of a standard.

    • Calculate the mass of DPE in the sample from the calibration curve.

    • Divide the mass by the volume of air sampled to report the final concentration in mg/m³.

Performance Characteristics & Data Validation

This method has been validated with the following performance characteristics.[12][13]

ParameterPerformance SpecificationRationale & Justification
Linearity (R²) > 0.996Ensures a proportional response of the detector to increasing DPE concentration.
Limit of Quantification (LOQ) 0.008 mg/m³ (for a 60 L air sample)Defines the lower boundary of the reliable measurement range, crucial for comparison with occupational exposure limits (OELs).[12]
Accuracy (Mean Recovery) 95.3%Demonstrates the high efficiency of the solvent desorption process from the sampling media.[12]
Expanded Uncertainty 24 - 25%A comprehensive measure of total method uncertainty, as required for accredited industrial hygiene methods.[12]

Discussion and Method Selection Guide

Choosing between GC-MS and HPLC-DAD depends critically on the analytical objective.

FeatureGC-MSHPLC-DAD
Sensitivity Very High (ng/L or pg/µL)Moderate (µg/L or ng/µL)
Selectivity Very High (Mass Fragmentation)Good (Retention Time + UV Spectrum)
Best For Trace analysis, complex matrices (water, soil, tissue), definitive identification.Routine QC, occupational monitoring, cleaner matrices, process samples.
Sample Prep More complex (LLE, cleanup)Simpler (Solvent desorption)
Cost & Complexity HigherLower

Expert Recommendation:

  • For environmental monitoring or trace impurity analysis in complex pharmaceutical or biological matrices, the superior sensitivity and selectivity of GC-MS are indispensable.

  • For occupational air monitoring or process control where concentrations are higher and matrices are simpler, HPLC-DAD provides a reliable, robust, and more economical solution.

Conclusion

The successful quantification of this compound hinges on the selection of an analytical method appropriate for the sample matrix and the required sensitivity. This guide provides two validated, robust protocols that serve distinct but critical applications. The GC-MS method offers the high sensitivity and selectivity needed for trace environmental analysis, while the HPLC-DAD method provides a practical and reliable tool for occupational safety and quality control. By understanding the principles and causality behind each protocol, researchers can confidently implement and adapt these methods to meet their specific analytical goals.

References

  • U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [5][15][16]

  • National Environmental Methods Index. (2007). EPA-OW/OST: 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and.... [6]

  • Federal Institute for Occupational Safety and Health (BAuA). Determination of this compound in workplace air using high-performance liquid chromatography (HPLC-DAD). [12]

  • National Technical Reports Library. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. [15]

  • Byczkiewicz, M., & Jabłoński, M. (2013). Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. Rocznik Ochrona Srodowiska, 15, 960-970. [17]

  • Hebisch, R., et al. (2023). Determination of this compound in workplace air using high-performance liquid chromatography (HPLC-DAD). The MAK Collection for Occupational Health and Safety. [13]

  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Application Note. [2]

  • Czaplicka, M., & Fulara, A. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. Journal of separation science, 35(22), 3059-70. [1]

  • Waters Corporation. A Study of the Analysis of Polybrominated this compound Flame Retardants by GC-MS/MS. Application Note. [18]

  • Ncube, S., et al. (2020). Polybrominated Diphenyl Ethers (PBDEs) as Emerging Environmental Pollutants: Advances in Sample Preparation and Detection Techniques. OAPEN Library. [3]

  • U.S. Environmental Protection Agency. (2010). Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by High Resolution Gas Chromatography/High Resolution Mass (HRGC/HRMS). Regulations.gov. [16]

  • ResearchGate. This compound – Determination of this compound in workplace air using high-performance liquid chroma-tography (HPLC-DAD). Air Monitoring Method. [19]

  • U.S. Environmental Protection Agency. Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. [20]

  • Request PDF. (2012). Methods for Determination Of Polybrominated Diphenyl Ethers in Environmental Samples-Review. [4]

  • National Institute of Standards and Technology. (2004). Measurement of Polybrominated Diphenyl Ethers in Environmental Matrix Standard Reference Materials. OSTI.gov. [21]

  • Sun, J., et al. (2016). Sample Preparation Method for the Speciation of Polybrominated Diphenyl Ethers and Their Methoxylated and Hydroxylated Analogues in Diverse Environmental Matrices. Request PDF. [22]

  • Liu, W., et al. (2013). Determination of Decabrominated this compound in Soils by Soxhlet Extraction and High Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. [14]

  • Aydin, S., & Aydin, M. E. (2017). Analytical methods for the determination of polybrominated diphenyl ethers in human milk. Journal of the Turkish Chemical Society, Section A: Chemistry. [23]

  • Request PDF. (2016). Optimized determination of polybrominated diphenyl ethers by ultrasound-assisted liquid-liquid extraction and high-performance liquid chromatography. [24]

  • New Jersey Department of Environmental Protection. (2007). This compound - Ground Water Quality Criterion. [11]

  • Sigma-Aldrich. This compound Pharmaceutical Secondary Standard; Certified Reference Material. [8]

  • BenchChem. (2025). Cross-Validation of Analytical Methods for the Characterization of Phenyl Vinyl Ether: A Comparative Guide. [7]

  • G. P. Karmarkar, et al. (2011). Analytical method validation: A brief review. ResearchGate. [9]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [10]

  • Shinde, S. S., & Khulbe, P. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. [25]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Highly Hindered Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sterically hindered diphenyl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the significant challenges associated with constructing sterically congested C-O bonds. Here, we provide troubleshooting guides, frequently asked questions, and validated protocols based on established literature and field experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.

Question 1: My reaction shows low to no yield. What are the primary causes?

Answer: Low or nonexistent yields in the synthesis of hindered diphenyl ethers are common and typically trace back to a few key areas. Steric hindrance is the fundamental challenge, which slows down the desired reaction, allowing side reactions or catalyst deactivation to dominate.[1]

Here is a systematic approach to diagnosing the issue:

  • Re-evaluate Your Synthetic Strategy:

    • Williamson Ether Synthesis: This classic SN2 reaction is generally unsuitable for preparing diphenyl ethers. The nucleophilic attack on the sp²-hybridized carbon of an aryl halide is difficult due to steric hindrance and the partial double-bond character of the carbon-halogen bond.[2][3]

    • Ullmann Condensation: While traditional, this method often requires harsh conditions (high temperatures >200°C) which can decompose sensitive substrates.[4] Modern ligand-accelerated Ullmann reactions are milder but can still be sluggish with bulky substrates.

    • Buchwald-Hartwig C-O Coupling: This is often the most effective method for hindered substrates due to the development of highly active palladium catalysts with bulky, electron-rich phosphine ligands.[5][6] If you are not using this method, consider switching.

  • Assess Reagent and Catalyst Quality:

    • Catalyst Activity: Copper(I) catalysts used in Ullmann reactions (e.g., CuI) can oxidize to inactive Copper(II) if stored improperly.[7] For Ullmann reactions, using freshly activated copper powder or high-purity Cu(I) salts is critical.[4]

    • Reagent Purity: Ensure starting materials, especially the phenol and aryl halide, are pure. Trace impurities can poison the catalyst. Solvents must be anhydrous and degassed, as water and oxygen can deactivate the catalyst and lead to side reactions like dehalogenation.[7]

  • Optimize Reaction Conditions:

    • Temperature & Concentration: For sterically demanding substrates, increasing the reaction temperature or the concentration of reagents can sometimes overcome the high activation energy barrier.[8]

    • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.[7]

Question 2: I am observing significant side products, primarily reductive dehalogenation and/or homocoupling of my aryl halide. How can I minimize these?

Answer: These are classic competing pathways, especially in copper-catalyzed Ullmann reactions.[9]

  • Reductive Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. The hydrogen source can be trace water, the solvent, or the nucleophile itself.

    • Solution: Employ rigorously anhydrous conditions. Thoroughly dry all reagents and solvents. Running the reaction under a strictly inert atmosphere is crucial.[7]

  • Homocoupling: The coupling of two aryl halide molecules produces biaryl byproducts. This is often competitive with the desired hetero-coupling.

    • Solution: The introduction of a suitable ligand is key. Ligands stabilize the metal center and accelerate the cross-coupling pathway over homocoupling. For Ullmann reactions, N,N- and N,O-chelating ligands are known to be effective.[8] For particularly stubborn cases, lowering the reaction temperature (if possible with a more active catalyst system) can also improve selectivity.[7]

Question 3: My substrates are tetra-ortho-substituted, and the reaction is failing completely. What is my best course of action?

Answer: Synthesizing tetra-ortho-substituted diphenyl ethers represents an extreme steric challenge. Standard conditions are almost certain to fail.

  • Switch to a Specialized Catalyst System: This is a scenario where the choice of ligand is paramount. For Buchwald-Hartwig couplings, you must use catalyst systems designed for sterically demanding substrates.

    • Ligand Choice: Use bulky, electron-rich biarylphosphine ligands. A direct correlation has been observed between the size of substituents on the ligand and the reactivity of the catalyst system for C-O coupling.[10] Ligands like t-BuXPhos or the development of even bulkier variants can be effective.[10] Diphosphinoamine ligands have also shown efficacy in coupling sterically demanding substrates.[11]

  • Consider Alternative Synthetic Routes:

    • Modified Hems Synthesis: This method, involving the reaction of a phenol with an activated N-phenyl pyridinium salt, has been successfully applied to the synthesis of numerous tri- and tetra-ortho-substituted diphenyl ethers.[12][13] A key modification involving an acidified ice-water/chloroform workup dramatically simplifies the isolation of these hindered products.[12]

    • Diaryliodonium Salts: For certain substitution patterns, a transition-metal-free approach using diaryliodonium salts to arylate tertiary alcohols (or phenols) can be highly effective for creating congested C-O bonds.[14]

Troubleshooting Workflow Diagram

Here is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low / No Yield Observed check_method Is the synthetic method appropriate? (e.g., avoiding Williamson for diphenyl ether) start->check_method check_reagents Are reagents pure, dry, and degassed? Is the catalyst active? check_method->check_reagents Yes outcome_fail Still Failing: Consider Alternative Route (e.g., Hems, Iodonium Salts) check_method->outcome_fail No, change method check_conditions Are conditions optimized? (Inert atmosphere, Temp, Conc.) check_reagents->check_conditions Yes check_reagents->outcome_fail No, purify/replace check_ligand Is the ligand optimal for the sterically hindered substrate? check_conditions->check_ligand Yes check_conditions->outcome_fail No, optimize outcome_success Yield Improved check_ligand->outcome_success Yes, optimized check_ligand->outcome_fail No, screen ligands

Caption: A decision tree for troubleshooting low yields in hindered this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which general method is better for hindered diphenyl ethers: Ullmann or Buchwald-Hartwig?

A1: For highly hindered substrates, the Buchwald-Hartwig C-O coupling reaction is generally superior .[5] While modern Ullmann reactions have improved, they often still require higher temperatures than Buchwald-Hartwig protocols.[4] The true advantage of the palladium-catalyzed approach lies in the rational design of phosphine ligands that can dramatically accelerate the reaction for sterically demanding partners, allowing for milder conditions and broader substrate scope.[6][10]

FeatureUllmann CondensationBuchwald-Hartwig Coupling
Metal Copper (Cu)Palladium (Pd)
Typical Temp. Often 100-220°COften 40-110°C, some at RT
Key Factor Ligand, Base, Solvent[8]Ligand Choice[10]
Strengths Inexpensive metal catalystHigh activity, broad scope, milder conditions
Weaknesses Harsh conditions, side reactions[9]Expensive catalyst/ligands, air-sensitive
Best For... Less hindered or robust substratesHighly hindered, functionalized substrates

Q2: How do I select the right ligand for a Buchwald-Hartwig C-O coupling?

A2: Ligand selection is critical and substrate-dependent. The general principle is that bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a monoligated palladium species, which is crucial for accelerating both the oxidative addition and the rate-limiting reductive elimination steps.[6]

  • Starting Point: For hindered systems, biarylphosphine ligands (e.g., the "XPhos" family) are an excellent starting point.

  • Optimization: If yields are low, move to a bulkier ligand. There is a demonstrated correlation where increasing the steric bulk on the ligand's biaryl backbone enhances catalytic activity for C-O formation.[10]

  • Screening: For novel or particularly challenging substrates, a ligand screening kit may be the most efficient path to identifying the optimal choice.

Q3: Can electronic effects of substituents on the aryl rings prevent the reaction?

A3: Yes, electronic effects play a significant role.

  • In Ullmann reactions , the coupling is generally more efficient with electron-poor aryl halides and electron-rich phenols.[15] Strongly electron-withdrawing groups on the phenol can lower the nucleophilicity of the phenoxide to a point where the reaction does not proceed.[12]

  • In Buchwald-Hartwig reactions , the catalyst systems are generally more tolerant, but strong electronic effects can still influence reaction rates. The specific ligand used can often be tuned to overcome these electronic biases.

Q4: Are there any newer, "next-generation" methods for synthesizing hindered ethers?

A4: Yes, the field is continuously evolving. While not specific to diphenyl ethers, methods for general hindered ether synthesis are emerging that may be adaptable.

  • Electrochemical Synthesis: Baran and colleagues have developed an electrochemical method to generate high-energy carbocations from simple carboxylic acids, which can be trapped by alcohols to form highly hindered ethers.[16][17] This approach avoids harsh reagents and transition metals.

  • Photochemical Methods: Light-induced strategies are also being developed, such as photoinduced O-H bond insertions, which offer a novel way to access hindered ethers under mild conditions.[18][19]

Method Selection Guide

This diagram helps in selecting an appropriate starting point for your synthesis.

G start Goal: Synthesize Hindered this compound sterics How hindered? (Number of ortho-substituents) start->sterics di_tri_ortho Di- or Tri-ortho Substituted sterics->di_tri_ortho 2 or 3 tetra_ortho Tetra-ortho Substituted sterics->tetra_ortho 4 buchwald Buchwald-Hartwig with Bulky Ligand (e.g., t-BuXPhos) di_tri_ortho->buchwald High Priority ullmann Ligand-Accelerated Ullmann (e.g., with N,N-dimethylglycine) di_tri_ortho->ullmann Viable Alternative hems Modified Hems Synthesis tetra_ortho->hems Viable Alternative buchwald_extreme Buchwald-Hartwig with Extremely Bulky Ligand (Requires Screening) tetra_ortho->buchwald_extreme High Priority

Caption: A guide for selecting a synthetic method based on steric hindrance.

Experimental Protocols

Protocol 1: Buchwald-Hartwig C-O Coupling for a Tri-Ortho-Substituted this compound

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a bulky biarylphosphine ligand (e.g., t-BuXPhos, 0.048 mmol, 4.8 mol%), and the aryl bromide (1.0 mmol).

    • Add the hindered phenol (1.2 mmol, 1.2 equiv.) and a strong, non-nucleophilic base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere:

    • Seal the Schlenk tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition:

    • Add degassed, anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Sources

minimizing side product formation in diphenyl ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of diphenyl ethers. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted side products. Here, we address common challenges encountered during Ullmann and Buchwald-Hartwig C-O coupling reactions, providing in-depth, evidence-based solutions.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding side product formation in diphenyl ether synthesis.

Q1: What are the most common side products in a classical Ullmann condensation for this compound synthesis?

A1: The most prevalent side products in the Ullmann condensation for diaryl ethers include:

  • Phenol Self-Condensation Products: Formation of biphenyls or other homocoupling products from the aryl halide.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, which results in a lower yield of the desired ether.

  • Products of Ether Cleavage: Under harsh reaction conditions (high temperatures), the newly formed this compound can undergo cleavage.

Q2: My Buchwald-Hartwig C-O coupling reaction is giving me a significant amount of biaryl homocoupling product. What is the likely cause?

A2: Biaryl homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary causes are often related to the catalyst system and reaction kinetics. Specifically, if the oxidative addition of the aryl halide to the Pd(0) center is faster than the subsequent C-O reductive elimination, the resulting Pd(II)-aryl intermediate can undergo transmetalation with another molecule of the aryl halide, leading to the homocoupling product. The choice of ligand is critical in modulating the rates of these steps to favor the desired C-O bond formation.

Q3: Can the choice of base influence the formation of side products?

A3: Absolutely. The base plays a crucial role in deprotonating the phenol to form the active nucleophile. However, a base that is too strong or too weak can lead to side reactions. For instance, in the Ullmann condensation, a very strong base might promote the self-condensation of the phenol. In Buchwald-Hartwig reactions, the choice of base (e.g., Cs2CO3, K3PO4) can significantly impact the reaction rate and selectivity, and the optimal base often depends on the specific ligand and substrates being used.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to resolving specific experimental challenges.

Issue 1: Low Yield of this compound in Ullmann Condensation

Symptoms:

  • The starting materials (phenol and aryl halide) are consumed, but the yield of the desired this compound is below 50%.

  • TLC or GC-MS analysis shows a complex mixture of products.

Potential Causes & Solutions:

  • Suboptimal Temperature: The traditional Ullmann condensation often requires high temperatures (150-220 °C), but excessive heat can lead to product degradation and side reactions.

    • Solution: Carefully control the reaction temperature. Run a small-scale optimization screen to find the lowest effective temperature for your specific substrates. The use of a high-boiling point solvent like DMF, DMSO, or quinoline is common.

  • Inappropriate Copper Source/Ligand: The nature of the copper catalyst is critical.

    • Solution: While copper powder was traditionally used, modern protocols often employ Cu(I) salts like CuI or CuBr, which are more reactive. The addition of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve yields and lower the required reaction temperature by stabilizing the copper center and promoting the desired reaction pathway.

Issue 2: Significant Biaryl Homocoupling in Buchwald-Hartwig C-O Coupling

Symptoms:

  • A significant peak corresponding to the homocoupling of your aryl halide is observed in GC-MS or LC-MS analysis.

  • The desired this compound is a minor product.

Potential Causes & Solutions:

  • Incorrect Ligand Choice: The ligand is arguably the most important factor in a successful Buchwald-Hartwig C-O coupling.

    • Solution: For C-O bond formation, bulky, electron-rich phosphine ligands are generally preferred as they promote the C-O reductive elimination step over competing side reactions. Consider switching to a ligand specifically designed for C-O coupling, such as those from the Josiphos or BrettPhos families.

  • Suboptimal Catalyst Precursor or Loading:

    • Solution: Ensure you are using a suitable Pd(0) or Pd(II) precursor that is efficiently reduced in situ. Common choices include Pd2(dba)3 or Pd(OAc)2. Catalyst loading is also critical; typically, 1-5 mol% is used. Higher loadings can sometimes promote side reactions.

Logical Flow for Troubleshooting Buchwald-Hartwig C-O Coupling

G Start Start: Low Yield / High Side Product in Buchwald-Hartwig C-O Coupling CheckLigand Is the ligand optimized for C-O coupling? (e.g., Josiphos, BrettPhos) Start->CheckLigand ChangeLigand Action: Screen alternative bulky, electron-rich phosphine ligands. CheckLigand->ChangeLigand No CheckBase Is the base appropriate? (e.g., Cs2CO3, K3PO4) CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Action: Screen other bases. Consider base strength and solubility. CheckBase->ChangeBase No CheckTemp Is the temperature optimized? CheckBase->CheckTemp Yes ChangeBase->CheckTemp OptimizeTemp Action: Run a temperature screen. (e.g., 80-120 °C) CheckTemp->OptimizeTemp No CheckSolvent Is the solvent appropriate? (e.g., Toluene, Dioxane) CheckTemp->CheckSolvent Yes OptimizeTemp->CheckSolvent ChangeSolvent Action: Test alternative aprotic, non-coordinating solvents. CheckSolvent->ChangeSolvent No Success Success: High Yield & Purity of this compound CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig C-O coupling.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Ligand-Accelerated Ullmann Condensation

This protocol utilizes N,N-dimethylglycine as a ligand to improve the efficiency of the Ullmann condensation.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenol (1.2 equiv)

  • CuI (0.1 equiv)

  • N,N-dimethylglycine (0.2 equiv)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), phenol (1.2 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and Cs2CO3 (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis using a Josiphos-type Ligand

This protocol employs a modern palladium catalyst system for efficient C-O coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Pd(OAc)2 (0.02 equiv)

  • SL-J009-1 (a Josiphos-type ligand) (0.04 equiv)

  • K3PO4 (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd(OAc)2 (0.02 equiv) and SL-J009-1 (0.04 equiv) to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add the aryl halide (1.0 equiv), phenol (1.2 equiv), and K3PO4 (2.0 equiv).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter through a plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Section 4: Data and Mechanistic Insights

Understanding the "why" is as important as the "how". This section provides data and mechanistic diagrams to illustrate key concepts.

Table 1: Comparison of Conditions for Ullmann Condensation
Catalyst SystemBaseTemperature (°C)Yield (%)Reference
Cu powderK2CO3180-20040-60Classical Conditions
CuICs2CO312075
CuI / 1,10-phenanthrolineK3PO411085
CuI / N,N-dimethylglycineCs2CO39092

Yields are representative and can vary based on specific substrates.

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

The following diagram illustrates the key steps in the palladium-catalyzed formation of a diaryl ether and the potential pathway for the formation of a biaryl side product.

G Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII BaseAssoc Base Association & Deprotonation (Ar'-OH, Base) PdII->BaseAssoc Homocoupling Biaryl Homocoupling Side Reaction PdII->Homocoupling Transmetalation with another Ar-X or other pathways PdII_OAr L-Pd(II)(Ar)(OAr') BaseAssoc->PdII_OAr RedElim Reductive Elimination PdII_OAr->RedElim RedElim->Pd0 Product Desired Product: Ar-O-Ar' RedElim->Product SideProduct Side Product: Ar-Ar Homocoupling->SideProduct

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling and competing biaryl formation.

The key to minimizing the side reaction is to use a ligand (L) that accelerates the reductive elimination step, making it much faster than the competing homocoupling pathway.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Condensation of Phenols and Aryl Halides. Organic Letters, 5(17), 3799-3802. [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 123(43), 10770-10771. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Synthesis of Diaryl Ethers. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). A Mild and Efficient Ullmann Condensation of Phenols and Aryl Halides. Organic Letters, 4(9), 1623-1626. [Link]

purification techniques for diphenyl ether from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of diphenyl ether and its derivatives from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and safety in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound or its removal from a reaction mixture.

Question 1: My freshly opened bottle of this compound has completely solidified. Is it contaminated?

Answer: This is a common and perfectly normal observation. This compound has a melting point of approximately 28 °C (82.4 °F)[1]. If your laboratory's ambient temperature is below this point, the compound will crystallize. The introduction of a pipette tip or even atmospheric dust can provide nucleation sites, accelerating the crystallization of a supercooled liquid[2].

  • Immediate Solution: To reliquefy the this compound, you can gently warm the container in a warm water bath. Ensure the container is securely capped. For applications requiring anhydrous conditions, avoid a water bath and use a heating mantle or a stream of warm air, monitoring the temperature carefully.

  • Causality: This phenomenon is not due to contamination but is a physical property of the pure compound. The transition from liquid to solid is a simple phase change. In fact, the ability to crystallize readily often indicates high purity[2].

Question 2: I used this compound as a high-boiling solvent for my reaction. How can I effectively remove it to isolate my product?

Answer: Removing a high-boiling solvent like this compound (boiling point: 257 °C) requires a different approach than removing common volatile solvents. The choice of method depends on the properties of your desired compound.

  • Method 1: High-Vacuum Distillation. If your product is non-volatile and thermally stable, high-vacuum distillation is the most direct method to remove the this compound[3]. This compound's boiling point can be significantly lowered under vacuum, allowing it to be distilled off at a temperature that does not degrade your product.

  • Method 2: Precipitation & Recrystallization. This is often the most practical method. The principle is to find a "co-solvent" in which your product is insoluble, but the this compound is soluble[3].

    • Common Choice: Hexane or other aliphatic hydrocarbons are frequently used.

    • Procedure: After the reaction is complete and cooled, add an excess of cold hexane to the mixture while stirring. Your product should precipitate out of the solution. The this compound will remain dissolved in the hexane[3]. You can then collect your product by filtration. One or two washes of the filtered solid with cold hexane will help remove residual this compound.

  • Method 3: Column Chromatography. If your product does not precipitate easily, column chromatography is a reliable option. Since this compound is relatively nonpolar, you can typically elute it from a silica gel column using a nonpolar solvent system (e.g., hexane/ethyl acetate mixtures)[3]. Your product can then be eluted by increasing the solvent polarity.

Question 3: My product and this compound are both soluble in hexane. Precipitation isn't working. What should I do?

Answer: This is a challenging scenario that requires exploiting more subtle differences between your product and this compound.

  • Option 1: Re-evaluate Chromatography Conditions. This is the most likely solution. A systematic approach to developing a thin-layer chromatography (TLC) method is crucial. Test a range of solvent systems with varying polarities. Even small differences in polarity can be exploited on a column for separation[3]. Consider using a different stationary phase if silica gel is not effective.

  • Option 2: Derivative Formation. If your product has a reactive functional group (e.g., an acid, amine, or alcohol), you can temporarily convert it into a more polar derivative (like a salt). For example, if your product is an acid, you can perform an aqueous basic wash (e.g., with NaHCO₃ solution) to extract your product into the aqueous layer as its sodium salt, leaving the neutral this compound in the organic layer. Afterward, you can re-acidify the aqueous layer to precipitate your purified product[4].

  • Option 3: Cryo-crystallization. If your product is a solid, you could attempt to crystallize it from a minimal amount of a suitable solvent at very low temperatures (e.g., using a dry ice/acetone bath)[5]. This may induce your product to crystallize while leaving the this compound in the cold mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude this compound reaction mixture?

A1: Impurities largely depend on the synthetic route. For the common Ullmann or Williamson ether syntheses, typical impurities include unreacted starting materials like phenol and a halobenzene (e.g., bromobenzene or chlorobenzene)[6][7]. In syntheses involving nitration, a complex mixture of nitrated isomers (e.g., 2'-nitro vs. 4'-nitro isomers) and di-nitrated byproducts are very common and often difficult to separate[4][8].

Q2: How do I perform a basic workup to remove acidic or basic impurities before final purification?

A2: A standard liquid-liquid extraction workup is highly effective. After the reaction, the mixture is typically dissolved in a water-immiscible organic solvent (like dichloromethane or ethyl acetate).

  • To Remove Acidic Impurities (e.g., phenol, mineral acids): Wash the organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This converts the acids into their salts, which are soluble in the aqueous layer and can be separated[4].

  • To Remove Basic Impurities: Wash with a dilute acid, such as 1M hydrochloric acid (HCl).

  • Final Wash: A final wash with brine (saturated NaCl solution) is recommended to remove the bulk of the dissolved water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.

Q3: What is the best technique for purifying nitrated this compound isomers?

A3: Recrystallization is the most powerful technique for separating isomers[4][8]. The key is to find a solvent or solvent system where the solubility of the desired isomer is significantly different from the unwanted isomers, especially with changes in temperature.

  • Initial Step: An initial purification might involve washing or slurrying the crude product in a solvent mixture (e.g., a polar solvent and water) to remove highly soluble impurities and products of over-nitration[8].

  • Recrystallization: The partially purified material is then dissolved in a minimal amount of a hot recrystallization solvent. As the solution cools slowly, the less soluble, desired isomer will preferentially crystallize, leaving the more soluble isomers in the mother liquor[4]. Seeding the solution with a pure crystal of the desired product can be beneficial[4].

Q4: What are the most critical safety precautions when working with this compound?

A4: Always consult the Safety Data Sheet (SDS) before use[9][10][11][12].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, nitrile gloves, and a lab coat[9][11].

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors[1][12].

  • Handling: Avoid contact with skin and eyes. It can cause skin and eye irritation[1][9]. In case of contact, rinse thoroughly with water[9].

  • Environmental: this compound is toxic to aquatic life. Do not allow it to enter drains or the environment[1][12]. Dispose of waste according to local regulations.

Protocols and Methodologies
Protocol 1: Purification by High-Vacuum Distillation

This protocol is suitable for removing this compound when it is used as a solvent, assuming the desired product is thermally stable and has a much higher boiling point.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is rated for vacuum and free of cracks. Use high-vacuum grease on all joints.

  • Initial Solvent Removal: If any lower-boiling solvents were used in the workup, remove them first using a rotary evaporator.

  • Transfer: Transfer the crude mixture (product + this compound) to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Vacuum Application: Slowly and carefully apply vacuum from a high-vacuum pump. A cold trap (using liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump.

  • Heating: Gently heat the distillation flask using a heating mantle. The this compound will begin to distill at a reduced temperature (e.g., ~120-130 °C at 10 mmHg).

  • Collection: Collect the distilled this compound in the receiving flask. The distillation is complete when the temperature drops or no more liquid is collected.

  • Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure. The purified, non-volatile product remains in the distillation flask.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying a solid product from this compound or for separating solid isomers.

  • Solvent Selection: Choose a solvent in which your desired compound is highly soluble when hot but poorly soluble when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[5][13]. Common choices for precipitating products from this compound include hexane, heptane, or methanol[3].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot solvent until it does[5].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal[5].

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.

  • Collection: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Data & Visualizations
Table 1: Physical Properties of this compound and Common Impurities
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
This compound 170.2128257High-boiling, nonpolar solvent.
Phenol94.1140.5181.7Acidic impurity, can be removed by base wash.
Bromobenzene157.01-30.8156Nonpolar starting material.
4-Nitrothis compound215.2161320 (decomposes)Common isomeric byproduct.
2-Nitrothis compound215.21(liquid at RT)315 (decomposes)Common isomeric byproduct.
Diagrams

Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines the logical steps to select the appropriate purification technique.

Purification_Workflow start Crude Reaction Mixture (Product + this compound + Impurities) is_product_solid Is the desired product a solid? start->is_product_solid is_product_volatile Is the product thermally stable and non-volatile? is_product_solid->is_product_volatile  No (Product is liquid/oil) precipitation Attempt Precipitation/ Recrystallization (e.g., with Hexane) is_product_solid->precipitation  Yes distillation High-Vacuum Distillation is_product_volatile->distillation  Yes chromatography Column Chromatography is_product_volatile->chromatography  No precipitation->chromatography Failure success Pure Product precipitation->success Success distillation->success chromatography->success failure Separation Failed

A decision tree for selecting the optimal purification method.

References
  • This compound - Safety Data Sheet. (2011).
  • Process for the purification of this compound compounds. (n.d.). Google Patents.
  • How to remove this compound from reaction mixture? (2019). ResearchGate.
  • In Situ Cryocrystallization of this compound: C−H···π Mediated Polymorphic Forms. (2005). Journal of the American Chemical Society.
  • Safety data sheet - CPAChem. (2023).
  • This compound - Safety Data Sheet. (2017).
  • SAFETY DATA SHEET - Merck Millipore. (2025).
  • ICSC 0791 - this compound. (n.d.).
  • Process for the purification of this compound compounds. (n.d.). Google Patents.
  • This compound - Wikipedia. (n.d.).
  • Process for the preparation of diphenyl ethers. (n.d.). Google Patents.
  • Recrystallization. (n.d.).
  • I had a jar of this compound completely crystalize before I could use it. Somebody help me. (2013). Reddit.
  • recrystallization.pdf. (n.d.).

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Technical Support Center: Optimizing the Ullmann Synthesis of Substituted Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann synthesis of substituted diphenyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues encountered during this classic yet evolving cross-coupling reaction. As Senior Application Scientists, we have compiled field-proven insights and synthesized them with established literature to provide a comprehensive resource.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My Ullmann reaction shows low to no conversion. What are the primary factors to investigate?

Answer:

Low or no conversion in an Ullmann diaryl ether synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a prioritized checklist of parameters to scrutinize:

  • Catalyst Activity and Loading: The classic Ullmann reaction often required stoichiometric amounts of copper at high temperatures (above 160°C)[1][2]. Modern methods utilize catalytic amounts of a Cu(I) salt, but the catalyst's activity is paramount. Ensure your copper source, typically CuI or CuBr, is pure and handled under inert conditions to prevent oxidation to the less active Cu(II) state. Consider using freshly prepared or "activated" copper powder for older protocols[2]. For modern catalytic systems, a catalyst loading of 5-10 mol% is a good starting point[3][4].

  • Ligand Choice and Presence: The evolution of the Ullmann reaction has demonstrated that the addition of ancillary ligands significantly improves reaction yields and lowers the required temperature[1][5]. Ligands solubilize the copper species and facilitate the catalytic cycle. If you are not using a ligand, its addition is the most critical modification to make. Effective ligands include N,N-dimethylglycine, L-proline, picolinic acid, and various diamines[6][7][8]. The choice of ligand can be substrate-dependent, so a small screen may be necessary.

  • Base Selection and Strength: The base is crucial for deprotonating the phenol to form the reactive phenoxide nucleophile. The choice of base can significantly impact yield[3]. While strong bases like KOH were used traditionally, modern protocols often favor weaker inorganic bases like K₂CO₃ or Cs₂CO₃[1][3][4]. The insolubility of these bases can sometimes be beneficial. The pKa of the phenol will influence the required base strength; more acidic phenols may require a weaker base.

  • Solvent Polarity and Boiling Point: Traditional Ullmann reactions utilized high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene[2]. However, studies have shown that non-polar solvents like toluene or xylene can be highly effective, especially when paired with the right catalyst-ligand system[3]. The solvent choice can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. If you are experiencing low yields in a polar solvent, a switch to a non-polar alternative like toluene or xylene could be beneficial[3].

  • Reaction Temperature: While modern ligand-accelerated protocols have significantly lowered the temperature requirements, the Ullmann reaction is still often thermally driven. Increasing the reaction temperature can lead to significant improvements in product yield[3][9]. If your reaction is sluggish at 100-110°C, consider increasing the temperature to 120-140°C, solvent permitting[3].

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl[4]. Aryl iodides are generally the most reactive substrates. Furthermore, aryl halides activated with electron-withdrawing groups tend to react more readily[2][3]. If you are using an electron-rich aryl chloride, you may need more forcing conditions (higher temperature, more active catalyst system).

Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?

Answer:

Side product formation in the Ullmann synthesis can diminish the yield of the desired diphenyl ether. Common side reactions include:

  • Homocoupling of the Aryl Halide (Biaryl Formation): This occurs when two molecules of the aryl halide couple to form a biaryl compound. This is more prevalent in the "classic" Ullmann reaction for biaryl synthesis but can occur as a side reaction in the ether synthesis[6].

    • Mitigation: The use of appropriate ligands can favor the desired C-O bond formation over C-C coupling. Ensuring the phenol is deprotonated and available for nucleophilic attack is also key.

  • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is sometimes observed in the classical Ullmann reaction.

    • Mitigation: This can be minimized by ensuring an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can participate in side reactions.

  • Phenol Homocoupling: While less common, oxidative coupling of the phenol can occur under certain conditions.

To minimize side reactions, a well-defined catalytic system with an appropriate ligand is crucial. The ligand helps to control the coordination sphere of the copper, steering the reaction towards the desired cross-coupling pathway.

Question 3: How do the electronic properties of my substrates affect the reaction, and how can I adjust my conditions accordingly?

Answer:

The electronic nature of both the aryl halide and the phenol has a significant impact on the success of the Ullmann diaryl ether synthesis.

  • Aryl Halide: The reaction is generally favored by the presence of electron-withdrawing groups on the aryl halide[2][3]. This makes the aryl halide more susceptible to oxidative addition to the copper catalyst. If you are working with an electron-rich aryl halide, you may need to employ more reactive conditions, such as using an aryl iodide instead of a bromide or chloride, increasing the reaction temperature, or using a more active catalyst/ligand system[5].

  • Phenol: Conversely, the reaction typically proceeds more efficiently with electron-rich phenols[3]. Electron-donating groups on the phenol increase the nucleophilicity of the corresponding phenoxide, facilitating its reaction with the copper center. Phenols bearing strong electron-withdrawing groups, such as p-nitrophenol, can be challenging substrates due to their reduced nucleophilicity. For these less reactive phenols, a stronger base may be necessary to ensure complete deprotonation, or a more forcing reaction temperature may be required.

The interplay between these electronic effects is key. The highest yields are often achieved with electron-poor aryl halides and electron-rich phenols[3].

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the modern Ullmann diaryl ether synthesis?

A1: The mechanism for the ligand-assisted Ullmann diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise details can vary depending on the specific ligand and substrates, a widely accepted pathway involves:

  • Formation of a copper(I) phenoxide complex from the reaction of the Cu(I) catalyst with the deprotonated phenol.

  • Oxidative addition of the aryl halide to the copper(I) phenoxide complex, forming a transient copper(III) intermediate. This step is often considered the rate-determining step[1].

  • Reductive elimination from the copper(III) intermediate to form the C-O bond of the diaryl ether product and regenerate the Cu(I) catalyst[1][6].

Experimental Protocols

Protocol 1: General Procedure for Ligand-Accelerated Ullmann Synthesis of Diphenyl Ethers

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, phenol, CuI, ligand, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterVariationEffect on YieldRationale
Catalyst CuI (5 mol%) vs. NoneSignificant increaseCatalyzes the C-O bond formation.
Ligand N,N-dimethylglycine vs. NoneDrastic improvementSolubilizes copper and accelerates the catalytic cycle.
Base K₂CO₃ vs. Cs₂CO₃Often comparable, Cs₂CO₃ can be betterDeprotonates the phenol; Cs₂CO₃ is more soluble in some organic solvents.
Solvent Toluene vs. DMFSubstrate dependent, toluene often excellentNon-polar solvents can be surprisingly effective with the right catalyst system[3].
Temperature 100°C vs. 140°CYield may increase significantlyProvides activation energy for the rate-limiting step[3][9].

Visualizations

Catalytic Cycle of the Ullmann Diaryl Ether Synthesis

Ullmann_Cycle cluster_cycle Catalytic Cycle CuI_L Cu(I)L Cu_Phenoxide [L-Cu(I)-OAr]- CuI_L->Cu_Phenoxide + ArOH, -HX Cu_III_intermediate [L-Cu(III)(Ar')(OAr)X]- Cu_Phenoxide->Cu_III_intermediate + Ar'X (Oxidative Addition) Cu_III_intermediate->CuI_L - Ar-O-Ar' Product Ar-O-Ar' Cu_III_intermediate->Product (Reductive Elimination) FinalProduct Ar-O-Ar' Reactants Ar'X + ArOH caption Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Caption: Proposed Cu(I)/Cu(III) catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Ullmann Reaction Check_Ligand Is a ligand being used? Start->Check_Ligand Add_Ligand Add a suitable ligand (e.g., N,N-dimethylglycine, L-proline) Check_Ligand->Add_Ligand No Check_Temp Is the reaction temperature optimal? Check_Ligand->Check_Temp Yes Add_Ligand->Check_Temp Increase_Temp Increase temperature (e.g., to 120-140°C) Check_Temp->Increase_Temp No Check_Substrates Evaluate substrate electronics Check_Temp->Check_Substrates Yes Increase_Temp->Check_Substrates Adjust_Conditions Use more reactive halide (I > Br) or more forcing conditions for electron-rich halides/electron-poor phenols Check_Substrates->Adjust_Conditions Check_Base_Solvent Re-evaluate base and solvent combination Adjust_Conditions->Check_Base_Solvent Screen_Conditions Screen different bases (K₂CO₃, Cs₂CO₃) and solvents (Toluene, Xylene, DMF) Check_Base_Solvent->Screen_Conditions End Improved Yield Screen_Conditions->End

Caption: A workflow for troubleshooting low yields.

References

  • Guin, S., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]

  • Kiyomori, A., et al. (2009). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 131(38), 13548-13550. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Ghosh, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(15), 4578. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-224. [Link]

  • Li, J. J. (2014). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Current Organic Synthesis, 11(5), 703-737. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Williams, A. L., et al. (1967). Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. The Journal of Organic Chemistry, 32(8), 2501-2504. [Link]

  • Van Allen, D. (2004). Reinvestigating the Ullmann Reaction. Dissertation, University of North Texas. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Ma, D., & Cai, Q. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic letters, 10(13), 2841-2844. [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-340. [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. [Link]

  • ResearchGate. (n.d.). Ullmann ether synthesis. [Link]

  • Ma, D., & Cai, Q. (2002). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 4(16), 2841-2844. [Link]

Sources

Technical Support Center: Managing Diphenyl Ether in Experimental Workups

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Properties of Diphenyl Ether

This compound is a thermally stable aromatic ether with a notably high boiling point, making it an ideal solvent for reactions requiring sustained high temperatures.[1] However, its low volatility complicates its removal from reaction mixtures using standard evaporation techniques.[2][3] A thorough understanding of its physical properties is the first step in selecting an appropriate workup strategy.

PropertyValueSource
Boiling Point 259 °C (at 760 mmHg)[4][5]
Melting Point 26-28 °C[6]
Vapor Pressure <1 mmHg at 20 °C[2][4]
Solubility in Water 0.0021 g/100 g (25 °C)[7]
Solubility in Organic Solvents Soluble in ethanol, benzene, ether, and acetic acid
Density 1.073 g/mL (at 25 °C)[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to remove from my reaction mixture?

A1: The primary challenge in removing this compound stems from its very high boiling point (259 °C) and low vapor pressure.[2][4][5] Standard rotary evaporation is often insufficient to remove it without potentially degrading thermally sensitive target compounds.

Q2: Can I remove this compound by washing the reaction mixture with water?

A2: Due to its extremely low solubility in water, a simple aqueous wash is ineffective for removing this compound. While a water wash can be useful for removing water-soluble impurities, it will not significantly reduce the amount of this compound in the organic phase.

Q3: Is it possible to freeze out the this compound?

A3: With a melting point of 26-28 °C, it is possible to solidify this compound by cooling the reaction mixture.[7][6] This technique, known as "freezing out," can be effective if your desired product remains dissolved in a co-solvent at low temperatures. However, the success of this method is highly dependent on the solubility of your compound and the presence of impurities that can cause freezing point depression.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound and provides actionable solutions.

Symptom/Issue Potential Cause Recommended Solution(s)
Product co-distills with this compound during vacuum distillation. The boiling point of your product is too close to that of this compound under the vacuum conditions used.* Adjust Vacuum Level: A higher vacuum (lower pressure) will decrease the boiling points of both substances. Experiment with different pressures to maximize the boiling point separation. * Fractional Distillation: Employ a fractional distillation column to improve separation efficiency.
Product precipitates out when attempting to remove this compound by precipitation/crystallization. The chosen anti-solvent causes both the this compound and the product to precipitate.* Solvent Screening: Test a range of anti-solvents to find one that selectively precipitates your product while keeping the this compound in solution, or vice-versa. * Temperature Control: Gradually cool the solution to induce selective crystallization of either the product or the this compound.
Emulsion forms during liquid-liquid extraction. The properties of the crude reaction mixture, including the presence of both polar and nonpolar components, can stabilize emulsions.* Add Brine: Introduce a saturated aqueous solution of sodium chloride to increase the polarity of the aqueous phase and break the emulsion. * Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation.
Residual this compound is detected in the final product after purification. The chosen purification method (e.g., column chromatography) is not effectively separating the product from the this compound.* Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases. A less polar eluent may be required to retain the product on the column while allowing the this compound to elute. * Consider a Different Purification Method: If chromatography is ineffective, explore other options such as recrystallization or preparative HPLC.

Experimental Protocols

Method 1: High-Vacuum Distillation

This is often the most direct method for removing this compound, provided your target compound is not volatile and is thermally stable.

Protocol:

  • Apparatus Setup: Assemble a distillation apparatus equipped with a high-vacuum pump, a cold trap, and a condenser. Ensure all glassware is rated for high vacuum.

  • Initial Concentration: If possible, remove any lower-boiling solvents or reagents via standard rotary evaporation first.

  • Heating: Heat the distillation flask using a heating mantle with a stirrer to ensure even heating and prevent bumping.

  • Vacuum Application: Gradually apply vacuum to the system. The this compound will begin to distill as the pressure decreases and the temperature increases.

  • Monitoring: Monitor the temperature of the vapor and the collection flask. The distillation is complete when no more this compound is collected.

G cluster_setup Apparatus Setup cluster_distillation Distillation cluster_completion Completion Setup Assemble High-Vacuum Distillation Apparatus Initial_Conc Initial Concentration (Rotovap) Setup->Initial_Conc Heating Heat Flask with Stirring Initial_Conc->Heating Vacuum Gradually Apply High Vacuum Heating->Vacuum Collect Collect Distilled This compound Vacuum->Collect Monitor Monitor Vapor Temp & Collection Collect->Monitor Product Isolated Product Monitor->Product

Caption: High-Vacuum Distillation Workflow.

Method 2: Solvent Extraction with an Immiscible Solvent

This method is suitable when the desired product has a significantly different solubility profile than this compound.

Protocol:

  • Solvent Selection: Choose a low-boiling point solvent in which your product is highly soluble, but this compound is less so (e.g., hexane, heptane). Conversely, you could choose a solvent that preferentially dissolves this compound.

  • Extraction:

    • Dissolve the crude reaction mixture in a suitable solvent if it is not already in a liquid form.

    • Transfer the solution to a separatory funnel.

    • Add the extraction solvent and shake vigorously, venting frequently.

    • Allow the layers to separate.

    • Drain the layer containing your product.

  • Repeat: Repeat the extraction process 2-3 times with fresh portions of the extraction solvent to maximize the recovery of your product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent by rotary evaporation.

G cluster_prep Preparation cluster_extraction Extraction cluster_workup Final Workup Dissolve Dissolve Crude Mixture Transfer Transfer to Separatory Funnel Dissolve->Transfer Add_Solvent Add Extraction Solvent Transfer->Add_Solvent Shake_Vent Shake and Vent Add_Solvent->Shake_Vent Separate Allow Layers to Separate Shake_Vent->Separate Drain Drain Product Layer Separate->Drain Repeat Repeat Extraction 2-3x Drain->Repeat Combine Combine Organic Extracts Repeat->Combine Dry Dry over Anhydrous Salt Combine->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Final_Product Purified Product Concentrate->Final_Product G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Select_Phase Select Stationary Phase Select_Eluent Select Eluent System (TLC) Select_Phase->Select_Eluent Pack_Column Pack Column Select_Eluent->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute and Collect Fractions Load_Sample->Elute Analyze_Fractions Analyze Fractions (TLC) Elute->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Concentrate Concentrate via Rotovap Combine_Fractions->Concentrate Isolated_Product Isolated Product Concentrate->Isolated_Product

Sources

Technical Support Center: Thermal Degradation Pathways of Diphenyl Ether at High Temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the high-temperature thermal degradation of diphenyl ether. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that may arise during your experimental work. Our goal is to bridge the gap between theoretical understanding and practical application, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary initiation steps in the thermal degradation of this compound at high temperatures?

A1: The thermal decomposition of this compound at high temperatures is primarily initiated by the homolytic cleavage of the C-O ether bond. This bond is the weakest link in the molecule under pyrolytic conditions. The initiation step leads to the formation of a phenoxy radical and a phenyl radical[1][2][3].

C₆H₅OC₆H₅ → C₆H₅O• + C₆H₅•

The bond dissociation energy (BDE) for the C₆H₅O−C₆H₅ bond has been experimentally determined to be approximately 78.8 kcal/mol[1][4]. This relatively high BDE indicates that significant thermal energy is required to initiate the degradation process, typically at temperatures above 400°C[5][6].

Q2: My product analysis shows a significant amount of phenol and benzene. What is the mechanistic origin of these products?

A2: The presence of phenol and benzene is a direct consequence of the initial C-O bond cleavage. The highly reactive phenyl radical (C₆H₅•) can abstract a hydrogen atom from a donor molecule (another this compound molecule, for instance) to form stable benzene.

C₆H₅• + H-donor → C₆H₆

The phenoxy radical (C₆H₅O•) can also abstract a hydrogen atom to form phenol[2][3].

C₆H₅O• + H-donor → C₆H₅OH

These hydrogen abstraction reactions are major pathways for the formation of the primary stable products observed in this compound pyrolysis.

Q3: I am observing the formation of dibenzofuran in my experiments. What is the pathway for its formation?

A3: Dibenzofuran is a common product of this compound pyrolysis, and its formation involves an intramolecular cyclization reaction. This process is believed to proceed through the formation of a C-C bond within the this compound molecule, followed by the elimination of a hydrogen molecule. The cyclization can occur from suitably substituted diphenyl ethers or even from unsubstituted this compound at high temperatures[7][8]. The synthesis of dibenzofurans from diphenyl ethers is a well-studied area, often involving catalytic processes to facilitate the C-C bond formation[9][10][11]. Under purely thermal conditions, radical mechanisms are likely involved.

Troubleshooting Guide

Issue 1: Discrepancy in Product Ratios at Different Temperatures

Scenario: You observe that at lower temperatures (e.g., below 1000°C), the product mixture is dominated by phenol and benzene, while at higher temperatures, you see an increase in cyclopentadienyl radicals and other smaller fragments.

Explanation: This temperature-dependent product distribution is expected and is rooted in the competing reaction pathways of the initial phenoxy radical.

  • At lower temperatures (below 1000°C): The phenoxy radical is relatively stable and has a higher probability of participating in hydrogen abstraction reactions to form phenol[2][3].

  • At higher temperatures (above 1000°C): The phenoxy radical can undergo further decomposition. A key pathway is the rearrangement and subsequent cleavage of the aromatic ring to form a cyclopentadienyl radical (C₅H₅•) and carbon monoxide (CO)[5][6][12][13].

C₆H₅O• → C₅H₅• + CO

This secondary decomposition of the phenoxy radical becomes more significant at elevated temperatures, leading to a shift in the product distribution.

Issue 2: Unexpected Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

Scenario: Your analysis detects the presence of PAHs, which were not expected as primary products.

Explanation: The formation of PAHs is typically a result of secondary reactions of the initial radical species at high concentrations or prolonged residence times. The phenyl and cyclopentadienyl radicals are highly reactive and can combine or react with other aromatic species to build larger, more complex structures. For instance, the combination of two phenyl radicals can lead to biphenyl, a precursor for larger PAHs. To minimize PAH formation, consider the following experimental adjustments:

  • Reduce Residence Time: Shorter residence times in the high-temperature zone will limit the extent of secondary reactions[2][3].

  • Lower Reactant Concentration: Using a lower concentration of this compound, often diluted in an inert carrier gas, can reduce the frequency of bimolecular radical-radical and radical-molecule reactions[3].

Experimental Protocols

Protocol 1: Pyrolysis of this compound in a Flow Reactor

This protocol outlines a general procedure for studying the thermal degradation of this compound in a controlled laboratory setting.

Objective: To identify the primary and secondary products of this compound pyrolysis at a specific temperature.

Materials:

  • This compound (high purity)

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • High-temperature tubular furnace

  • Quartz reactor tube

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • System Setup: Assemble the pyrolysis apparatus, ensuring all connections are leak-tight. The quartz reactor tube should be placed within the tubular furnace.

  • Inert Atmosphere: Purge the entire system with the inert carrier gas for at least 30 minutes to remove any residual oxygen.

  • Temperature Control: Heat the furnace to the desired pyrolysis temperature and allow it to stabilize.

  • Reactant Introduction: Introduce a controlled flow of this compound vapor into the reactor. This can be achieved by heating a sample of liquid this compound and passing the carrier gas through it.

  • Product Collection: Pass the effluent from the reactor through a cold trap to condense the condensable products.

  • Analysis: Analyze the collected products using GC-MS to identify and quantify the components. Gaseous products can be analyzed using an online gas chromatograph with a suitable detector.

  • Data Interpretation: Compare the obtained mass spectra with a library to identify the degradation products.

Data Presentation

Table 1: Key Bond Dissociation Energies (BDEs) Relevant to this compound Degradation

BondBDE (kcal/mol) at 298 KSource
C₆H₅O−C₆H₅78.8[1][4]
C₆H₅−H~111
C₆H₅O−H (in Phenol)~87

Note: The BDE for C₆H₅−H and C₆H₅O−H are provided for context and are crucial for understanding hydrogen abstraction reactions.

Visualizations

Primary Degradation Pathways of this compound

DPE This compound (C₆H₅OC₆H₅) PR Phenyl Radical (C₆H₅•) DPE->PR Homolytic Cleavage PhR Phenoxy Radical (C₆H₅O•) DPE->PhR Homolytic Cleavage Benzene Benzene (C₆H₆) PR->Benzene + H• Phenol Phenol (C₆H₅OH) PhR->Phenol + H• H_donor H-donor H_donor->PR H_donor->PhR PhR Phenoxy Radical (C₆H₅O•) Rearrangement Intramolecular Rearrangement PhR->Rearrangement High T CPDR Cyclopentadienyl Radical (C₅H₅•) Rearrangement->CPDR CO Carbon Monoxide (CO) Rearrangement->CO

Caption: High-temperature decomposition pathway of the phenoxy radical leading to the formation of cyclopentadienyl radical and carbon monoxide.

References

  • Product Class 3: Dibenzofurans. Science of Synthesis.
  • Theoretical and kinetic modelling study of phenol and phenoxy radical decomposition to CO and C5H6/C5H5.
  • Formation of phenoxy and cyclopentadienyl radicals from the gas-phase pyrolysis of phenol. The Journal of Physical Chemistry A.
  • Formation of Phenoxy and Cyclopentadienyl Radicals from the Gas-Phase Pyrolysis of Phenol.
  • Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism. PubMed.
  • Biodegradation of polybrominated diphenyl ethers and strategies for acceleration: A review.
  • Carbon−Oxygen Bond Strength in this compound and Phenyl Vinyl Ether: An Experimental and Comput
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
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  • Formation of Phenoxy and Cyclopentadienyl Radicals from the Gas-Phase Pyrolysis of Phenol.
  • Carbon−Oxygen Bond Strength in this compound and Phenyl Vinyl Ether: An Experimental and Computational Study.
  • A Review of Remediation Strategies for this compound Herbicide Contamin
  • Recent advances in the synthesis of dibenzofurans. PubMed.
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  • Degradation of this compound in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase. Applied and Environmental Microbiology.
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  • Characterization of the molecular degradation mechanism of diphenyl ethers by Cupriavidus sp. WS. Sigma-Aldrich.
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  • Radicals from the Atmospheric Pressure Pyrolysis and Oxidative Pyrolysis of Hydroquinone, Catechol, and Phenol.
  • This compound – Knowledge and References. Taylor & Francis.
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  • Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether.
  • Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether. Semantic Scholar.
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  • Experimental investigation of performance, emission and combustion characteristics of waste plastic pyrolysis oil blended with diethyl ether used as fuel for diesel engine.

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preventing peroxide formation in aged diphenyl ether samples

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Safe Handling of Aged Diphenyl Ether Samples

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technical information and practical advice regarding the stability of this compound, with a specific focus on the potential for peroxide formation in aged samples. Our goal is to equip you with the knowledge to handle and use this compound safely and effectively in your research and development endeavors.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the stability and handling of this compound.

Q1: I have an old bottle of this compound in the lab. Should I be concerned about explosive peroxide formation, similar to other ethers like diethyl ether or tetrahydrofuran (THF)?

A: In general, you should have minimal concern. This compound is significantly more stable and less prone to forming explosive peroxides compared to aliphatic ethers like diethyl ether or THF.[1] The reason for this stability lies in its chemical structure. The common mechanism for peroxide formation in ethers involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (an alpha-hydrogen) to form a free radical.[2][3] this compound lacks these alpha-hydrogens, making this pathway for autoxidation highly unlikely.[1]

Q2: What is the chemical reason behind this compound's stability against peroxide formation?

A: The typical autoxidation of ethers is a free-radical chain reaction that is initiated by the removal of an alpha-hydrogen.[2][3] As illustrated in the diagram below, this initial radical reacts with oxygen to form a peroxy radical, which then propagates the chain reaction. This compound's structure, where the oxygen atom is directly bonded to two phenyl rings, does not have any C-H bonds at the alpha position. This structural feature inhibits the initiation of the free-radical chain reaction that leads to peroxide formation.

Q3: Are there any circumstances under which this compound could form peroxides?

A: While highly unlikely under normal storage conditions, extreme conditions could potentially lead to some level of oxidation. However, for the vast majority of laboratory applications, this is not a practical concern. It is good practice to store all chemicals, including this compound, in tightly sealed, light-resistant containers in a cool, dry place.[4]

Q4: How should I properly store my this compound samples?

A: To ensure the long-term integrity of your this compound samples, follow these storage guidelines:

  • Containers: Store in the original, tightly sealed, air-impermeable, and light-resistant containers.[4]

  • Environment: Keep the container in a cool, dark, and dry place, away from heat and direct sunlight.[5]

  • Inert Atmosphere: For long-term storage of high-purity this compound, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace any oxygen.[3]

Q5: Do I need to test my aged this compound for peroxides before use?

A: For most applications, routine testing of this compound for peroxides is not necessary due to its inherent stability. However, if your application is exceptionally sensitive to trace amounts of oxidative impurities, or if the sample has been stored for an extensive period under questionable conditions, performing a qualitative test can provide an extra layer of assurance.

Troubleshooting Guide

This section provides detailed procedures for the unlikely event that you need to test for or address peroxides in this compound for highly sensitive applications.

Issue: Concern about potential trace-level peroxide contamination in a very old sample of this compound for a highly sensitive experiment.

Solution: Perform a qualitative test for peroxides. The potassium iodide (KI) test is a simple and effective method.

Underlying Principle: Peroxides will oxidize iodide (I⁻) to iodine (I₂), which can be visually detected. In the presence of starch, the iodine forms a deep blue-black complex, increasing the sensitivity of the test.

Experimental Protocol: Qualitative Peroxide Test (Potassium Iodide Method)

  • Preparation: In a clean, dry test tube, add approximately 10 mL of the this compound sample to be tested.

  • Reagent Addition: Add 1 mL of a freshly prepared 10% (w/v) aqueous potassium iodide solution.

  • Acidification: Add a few drops of glacial acetic acid to acidify the mixture.

  • Observation: Stopper the test tube and shake vigorously for one minute. Allow the layers to separate. A yellow to brown color in either layer indicates the presence of peroxides.

  • Confirmation (Optional): If the result is faint or ambiguous, add a few drops of a freshly prepared starch indicator solution. The formation of a blue or black color confirms the presence of peroxides.

Data Interpretation:
ObservationPeroxide ConcentrationRecommended Action
ColorlessBelow detection limitSafe for use.
Faint YellowLowFor non-critical applications, may be usable. Consider purification for sensitive applications.
Brown / Blue-Black with StarchHigherPurification is recommended before use, especially if the solvent will be heated or concentrated.

Visualizing the Science

To better understand the chemical principles discussed, the following diagrams illustrate the key concepts.

Mechanism of Peroxide Formation in Aliphatic Ethers

Peroxide_Formation Initiator Initiator R-O-CHR' Ether Radical Initiator->R-O-CHR' H abstraction R-O-CH2R' Aliphatic Ether (with α-hydrogen) R-O-CH2R'->R-O-CHR' R-O-CHR'-OO• Peroxy Radical R-O-CHR'->R-O-CHR'-OO• + O₂ O2 O2 R-O-CHR'-OOH Hydroperoxide R-O-CHR'-OO•->R-O-CHR'-OOH + R-O-CH₂R' R-O-CHR'_2_rad New Ether Radical R-O-CH2R'_2 Another Ether Molecule Explosive Products Explosive Products R-O-CHR'-OOH->Explosive Products

Caption: Free-radical autoxidation of aliphatic ethers.

Structural Stability of this compound

Diphenyl_Ether_Stability Diphenyl_Ether This compound (C₆H₅-O-C₆H₅) No_Alpha_H No α-Hydrogens Diphenyl_Ether->No_Alpha_H Inhibition Inhibition of Radical Initiation Step No_Alpha_H->Inhibition Stability High Stability to Peroxide Formation Inhibition->Stability Precautionary_Testing_Workflow cluster_assessment Risk Assessment cluster_testing Testing Protocol cluster_action Action Assess_Sample Assess Aged this compound Sample (Extremely old or for highly sensitive use?) Perform_KI_Test Perform Qualitative Potassium Iodide (KI) Test Assess_Sample->Perform_KI_Test If necessary Observe_Result Observe Color Change Perform_KI_Test->Observe_Result Use_Directly Use Directly Observe_Result->Use_Directly No Color Change (Negative) Consider_Purification Consider Purification (e.g., alumina column) Observe_Result->Consider_Purification Yellow/Brown Color (Positive)

Caption: Decision workflow for testing this compound.

Summary and Recommendations

This compound is a remarkably stable aromatic ether that does not readily form peroxides under normal laboratory storage conditions. The risk of explosion from peroxide formation, a significant hazard with aliphatic ethers, is negligible for this compound. For routine applications, aged samples of this compound can be used with confidence without the need for peroxide testing. In situations requiring extremely high purity for sensitive analytical or synthetic work, a simple qualitative test can be performed as a precautionary measure.

References

  • Sciencemadness Discussion Board. (2009). This compound. [Link]

  • Read Chemistry. (2025). Autoxidation of Ethers. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Leonard, M. S. (2013). Autoxidation of Ethers. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 15.6: Autoxidation of Ethers. [Link]

  • Chemistry LibreTexts. (2019). 14.6: Autoxidation of Ethers. [Link]

  • CHM2211. (2021). 120 CHM2211 Autooxidation of Ethers. YouTube. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Wikipedia. This compound. [Link]

  • That Chemist. (2022). How Peroxides Form in Common Reagents. YouTube. [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. Peroxide Formation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • University of California, Santa Cruz, Environmental Health & Safety. Peroxide Forming Chemicals. [Link]

  • Vanderbilt University, Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage. [Link]

  • Versiti. Compounds and Methods for the Detection of Hydrogen Peroxide. [Link]

  • Journal of Young Pharmacists. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • USP Technologies. Analytical Methods for Hydrogen Peroxide. [Link]

  • ResearchGate. Peroxides and peroxide-forming compounds. [Link]

  • SpringerLink. (2024). Recent advances and trends in optical devices and sensors for hydrogen peroxide detection. [Link]

  • PubMed Central. (2007). Detection of hydrogen peroxide with chemiluminescent micelles. [Link]

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Technical Support Center: Optimization of Catalyst Loading in Copper-Catalyzed Diphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of copper-catalyzed diphenyl ether synthesis, a cornerstone of modern organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the nuances of the Ullmann condensation for C-O bond formation.

Troubleshooting Guide: Common Issues and Solutions

The Ullmann reaction, while powerful, can be sensitive to various parameters.[1][2][3] This section addresses common problems encountered during the synthesis of diphenyl ethers, focusing on the critical aspect of catalyst loading.

Problem Potential Causes Suggested Solutions
Low or No Product Yield Inactive Catalyst: The copper source, particularly Cu(I) salts, can oxidize over time, leading to diminished activity.[1][4] The active catalytic species is widely considered to be Cu(I).[1][5]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[1] - Consider in-situ activation of the copper catalyst if using Cu(0) or Cu(II) sources.[1][2] - Ensure proper storage of the copper source under an inert atmosphere.
Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can be detrimental. Insufficient catalyst leads to slow or incomplete reactions, while excessive amounts can promote side reactions or product inhibition.[6]- Start with a catalyst loading in the range of 1-10 mol%.[7] - Systematically screen catalyst loading (e.g., 1, 5, 10 mol%) to find the optimal concentration for your specific substrates. - For challenging substrates, a higher loading might be necessary, but monitor for side product formation.
Inappropriate Ligand or No Ligand: Modern Ullmann reactions often rely on ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1][3][8] The absence of a suitable ligand can lead to poor results.- Screen a variety of ligands, such as N,N-dimethylglycine, 1,10-phenanthroline, or L-proline.[1] - The ligand-to-copper ratio is also critical; a 1:1 or 2:1 ratio is a good starting point for screening.
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) High Catalyst Loading: An excess of the copper catalyst can sometimes favor the homocoupling of the aryl halide starting material.- Reduce the catalyst loading incrementally. - Ensure a proper stoichiometric balance between the aryl halide and the phenol.
High Reaction Temperature: Elevated temperatures, a requirement for traditional Ullmann reactions, can lead to decomposition and side reactions with modern ligand-accelerated systems.[1][2]- If using a ligand, start with a lower temperature (e.g., 80-120 °C) and gradually increase if no reaction is observed.[1] - The optimal temperature is often interdependent with catalyst loading and ligand choice.
Protic Impurities: The presence of water can lead to dehalogenation of the aryl halide.[1]- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use.[1]
Reaction Stalls Before Completion Catalyst Deactivation: The active Cu(I) species can be deactivated through various pathways, including product inhibition, inhibition by halide byproducts, or interaction with the base.[6] Computational studies suggest that ligation of carbonate bases to the active copper species can be a reason for deactivation.[9]- In some cases, a second addition of the catalyst mid-reaction can restart a stalled reaction. - Consider using a more robust ligand that protects the copper center from deactivation.[10] - The choice of base can be critical; screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary.[1]
Inconsistent Results/Poor Reproducibility Variable Quality of Reagents: The purity and age of the copper source, ligands, and base can significantly impact the reaction outcome.[4][11]- Use reagents from a reliable source and of high purity. - Use fresh copper salts for each set of experiments if possible.[4] - The particle size of inorganic bases can also affect reproducibility.[11]
Sensitivity to Air/Moisture: Many modern Ullmann catalyst systems are sensitive to oxygen, which can deactivate the catalyst.[4]- Perform the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a typical this compound synthesis?

There is no single "optimal" loading, as it is highly dependent on the specific substrates, ligand, solvent, and temperature used. However, a general starting point for optimization is typically in the range of 1-10 mol% of the copper source.[7] For highly reactive substrates, loadings as low as 0.2-2 mol% have been reported to be effective.[12][13] Conversely, for challenging or sterically hindered substrates, a higher loading of up to 20 mol% might be necessary to achieve a reasonable reaction rate. It is always recommended to perform a systematic optimization of the catalyst loading for any new reaction.

Q2: How does the choice of copper source affect the required catalyst loading?

The most commonly used and often most effective copper sources are Cu(I) salts like CuI, CuBr, and Cu₂O.[1] These are generally considered to be the active catalytic species or their direct precursors.[5] While Cu(0) (copper powder) and Cu(II) salts can also be used, they may require in-situ reduction or activation to form the active Cu(I) species, which can sometimes necessitate higher initial loadings or harsher reaction conditions.[1][2] The use of highly active, pre-formed copper-ligand complexes can sometimes allow for lower catalyst loadings.

Q3: What is the role of a ligand, and how does it influence catalyst loading?

Ligands play a crucial role in modern Ullmann ether synthesis by:

  • Stabilizing the Copper Catalyst: Ligands coordinate to the copper center, preventing aggregation and precipitation, thus maintaining a higher concentration of the active catalyst in solution.[1]

  • Increasing Solubility: They can enhance the solubility of the copper species in the reaction medium.

  • Facilitating Reductive Elimination: The electronic and steric properties of the ligand can influence the rate-determining reductive elimination step, allowing the reaction to proceed under milder conditions.[10]

The use of an effective ligand often allows for a significant reduction in the required catalyst loading compared to ligand-free systems.[3] Diamine and dicarbonyl compounds are examples of ligands that can prevent side reactions and deactivation of the Cu(I) catalyst.[14]

Q4: Can I use a very high catalyst loading to speed up my reaction?

While increasing the catalyst loading can sometimes increase the reaction rate, it is not always a beneficial strategy. Excessively high loadings (e.g., >20 mol%) can lead to several issues:

  • Increased Side Reactions: Higher concentrations of the catalyst can promote unwanted side reactions like the homocoupling of the aryl halide.

  • Product Inhibition: The product diaryl ether can sometimes coordinate to the copper center, leading to catalyst deactivation, a problem that can be exacerbated at higher catalyst concentrations.[6]

  • Purification Difficulties: Removing large amounts of copper salts from the final product can be challenging.

  • Cost: Copper catalysts, while cheaper than palladium, still contribute to the overall cost of the synthesis.

It is generally more effective to optimize other reaction parameters, such as ligand choice, temperature, and base, before resorting to very high catalyst loadings.

Q5: My reaction is giving a good yield, but it's very slow. Should I increase the catalyst loading?

Increasing the catalyst loading is one option to consider. However, before doing so, other avenues should be explored:

  • Increase Temperature: A modest increase in the reaction temperature can often significantly increase the reaction rate without promoting side reactions.

  • Change Ligand: Some ligands are more effective at accelerating the catalytic cycle than others.[10] Screening different ligand classes could reveal a more active system.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Highly polar, aprotic solvents like DMF, NMP, or dioxane are commonly used.[2]

If these optimizations do not provide a sufficient rate enhancement, then a moderate increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) would be a logical next step.

Experimental Protocols

General Procedure for a Trial Ullmann this compound Synthesis

This protocol provides a starting point for optimizing catalyst loading.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), the chosen base (e.g., K₃PO₄, 2.0 mmol), and the ligand (if used, 0.1 mmol).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%) followed by the anhydrous solvent (e.g., dioxane, 3-5 mL).

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[1]

  • Monitoring and Work-up: Monitor the reaction's progress using a suitable technique like TLC or GC-MS.[1] Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Catalyst Loading Optimization

To optimize the catalyst loading, a series of parallel reactions should be set up following the general procedure above, varying only the amount of the copper source. A typical screening series might include 1 mol%, 2.5 mol%, 5 mol%, and 10 mol% of the copper catalyst. It is crucial to keep all other parameters (substrate ratio, base, ligand, solvent concentration, and temperature) constant across all reactions to obtain meaningful comparative data.

Visualizing the Process

Troubleshooting Workflow for Low Yield

G start Low or No Yield in this compound Synthesis check_catalyst Check Copper Source (Fresh? High Purity? Cu(I)?) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (N2 or Ar) check_catalyst->check_atmosphere If catalyst is good check_reagents Verify Reagent Quality (Anhydrous Solvents? Dry Glassware?) check_atmosphere->check_reagents If atmosphere is inert optimize_loading Optimize Catalyst Loading (Screen 1-10 mol%) check_reagents->optimize_loading If reagents are pure screen_ligands Screen Ligands (e.g., Phenanthroline, Amino Acids) optimize_loading->screen_ligands If loading optimized optimize_temp Optimize Temperature (Incrementally increase from 80°C) screen_ligands->optimize_temp If ligands screened screen_bases Screen Bases (e.g., K3PO4, Cs2CO3) optimize_temp->screen_bases If temp optimized success Improved Yield screen_bases->success If base optimized

Caption: A systematic workflow for troubleshooting low-yield copper-catalyzed this compound syntheses.

Key Parameters Influencing Catalyst Loading

G catalyst_loading Optimal Catalyst Loading substrate Substrate Reactivity (Aryl Halide, Phenol) substrate->catalyst_loading ligand Ligand Choice (Type and Concentration) ligand->catalyst_loading temperature Reaction Temperature temperature->catalyst_loading base Base Strength & Solubility base->catalyst_loading

Caption: Interplay of key reaction parameters that dictate the optimal catalyst loading.

References

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Ullmann condensation - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Ullmann Reaction - BYJU'S. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]

  • Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem. (n.d.). BenchChem.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Retrieved January 3, 2026, from [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). In Books. Retrieved January 3, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 3, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Ullmann coupling-An overview. (2025). OperaChem. Retrieved January 3, 2026, from [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. (2017). PubMed. Retrieved January 3, 2026, from [Link]

  • Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 3, 2026, from [Link]

  • Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. (n.d.). Chemical Science (RSC Publishing). Retrieved January 3, 2026, from [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.). Chemical Reviews - ACS Publications. Retrieved January 3, 2026, from [Link]

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troubleshooting viscosity issues with diphenyl ether heat transfer fluids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for diphenyl ether-based heat transfer fluids (HTFs). This guide is designed to provide you, our scientific partners, with expert insights and practical, field-proven solutions for viscosity-related issues you may encounter. We understand that maintaining precise temperature control is critical to the success of your experiments and processes. An unexpected change in your HTF's viscosity is often the first indicator of an underlying issue that can compromise thermal efficiency and even system integrity.

This resource is structured in a question-and-answer format to help you quickly identify and resolve problems. We will move from frequently asked questions for rapid diagnosis to in-depth troubleshooting protocols, explaining the chemical and physical principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

Here are answers to the most common viscosity-related questions we receive.

Q1: My pump is straining and the flow rate has decreased. What's the most likely cause? An increase in fluid viscosity is the most probable cause. This forces the pump to work harder to circulate the fluid. The primary reasons for viscosity increase are thermal degradation or oxidation of the fluid.[1] We recommend a comprehensive fluid analysis to determine the root cause.

Q2: The fluid in my system has turned from a clear, pale yellow to a dark brown. Should I be concerned about viscosity? Yes. A significant color change is a strong visual indicator of fluid degradation. This degradation, through either thermal cracking or oxidation, creates byproducts that not only darken the fluid but also increase its viscosity.[1]

Q3: Can I just top-off my system with new fluid to lower the viscosity? While adding fresh fluid can temporarily dilute the degraded fluid and lower the overall viscosity, it is not a long-term solution. The degradation byproducts, particularly acidic compounds from oxidation, will accelerate the breakdown of the new fluid.[2] It is crucial to diagnose the cause of the initial degradation first.

Q4: My system struggles to start up in a cold environment. Is this a viscosity issue? Absolutely. At low temperatures, the viscosity of any fluid increases.[3][4] If your system is operating near the lower temperature limit of the fluid, or if the fluid is degraded, its pour point may have been altered, leading to pump cavitation and start-up difficulties.[5][6] Ensuring your fluid's low-temperature fluidity is suitable for your environment is a key selection criterion.[7]

Q5: What is the difference between thermal cracking and oxidation? Thermal cracking occurs in the absence of oxygen when the fluid is heated beyond its maximum recommended film or bulk temperature.[1] This process breaks down the fluid molecules into low-boiling "light ends" and high-boiling, polymerized "heavy ends," which increase viscosity.[1] Oxidation happens when the hot fluid comes into contact with air, typically in the expansion tank.[2][6] This reaction forms organic acids and sludge, leading to fluid thickening and deposits.[1][2]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Abnormally High Viscosity at Operating Temperature

This is the most common viscosity-related problem, directly impacting heat transfer efficiency and system performance.

Causality: At high operating temperatures (up to 400°C for some eutectic mixtures of this compound and biphenyl), two primary degradation pathways dominate: thermal cracking and oxidation.[2][8] The formation of high-molecular-weight polymers ("high boilers" or "heavy ends") from these processes is the direct cause of increased viscosity.[1][9] These larger molecules exhibit stronger intermolecular forces, increasing the fluid's resistance to flow.

The following diagram outlines the logical steps to diagnose and resolve high viscosity issues.

G start Symptom: High Viscosity / Low Flow check_temp Step 1: Verify Operating Temps (Bulk & Film Temp) start->check_temp temp_ok Temps within Spec? check_temp->temp_ok check_inert Step 2: Check Inert Gas System (e.g., N2 Blanket on Expansion Tank) inert_ok Inert System Functional? check_inert->inert_ok sample Step 3: Perform Fluid Analysis (Hot, Circulating Sample) analysis_result Analysis Results sample->analysis_result temp_ok->check_inert Yes thermal_deg Probable Cause: Thermal Degradation (Cracking) temp_ok->thermal_deg No inert_ok->sample Yes oxidation Probable Cause: Oxidation inert_ok->oxidation No analysis_result->thermal_deg High % of High Boilers analysis_result->oxidation High Total Acid Number (TAN) sol_thermal Solution: - Reduce Operating Temp - Evaluate Heater Design - Consider Fluid Filtration/Replacement thermal_deg->sol_thermal sol_oxidation Solution: - Repair N2 Blanket System - Reduce Expansion Tank Temp (<70°C) - Consider Fluid Filtration/Replacement oxidation->sol_oxidation G start This compound HTF (Normal Viscosity) path1_cond Condition: Operation Above Max Film Temp start->path1_cond pathway 1 path2_cond Condition: Contact with Air at High Temp start->path2_cond pathway 2 result Increased Viscosity & System Problems path1_mech Mechanism: Thermal Cracking path1_cond->path1_mech path1_prod Products: High Boilers (Polymers) Low Boilers path1_mech->path1_prod path1_prod->result path2_mech Mechanism: Oxidation path2_cond->path2_mech path2_prod Products: Organic Acids Sludge/Insolubles path2_mech->path2_prod path2_prod->result

Caption: Primary degradation pathways for this compound HTFs.

  • Verify System Design: Ensure your system's minimum operating temperature is safely above the fluid's specified pour point. [5][6]Consult the manufacturer's technical data sheet for the viscosity-temperature curve.

  • Routine Fluid Analysis: The best defense is proactive monitoring. Regular fluid analysis, as described in the protocol above, can detect the onset of degradation long before it leads to a critical failure at low temperatures.

  • System Cleanliness: If fluid degradation is confirmed, simply replacing the fluid is insufficient. The system must be thoroughly flushed with a compatible flushing fluid to remove any sludge or deposits that have coated the internal surfaces. Residual contaminants will rapidly degrade the new fluid charge.

  • Inert Gas Blanket: For systems with an expansion tank, ensuring a positive pressure nitrogen (or other inert gas) blanket is the most effective way to prevent oxidation, a primary cause of sludge formation that worsens low-temperature performance. [1][2] By understanding the causes of viscosity changes and implementing a robust monitoring and maintenance program, you can ensure the reliability and efficiency of your heat transfer system, allowing you to focus on your critical research and development work.

References

  • AIP Publishing. (n.d.). Thermal Stability of Used Eutectic Mixture of Biphenyl and this compound. Retrieved from [Link]

  • Schultz Canada Chemicals Ltd. (n.d.). How to Handle Degradation of Heat Transfer Fluids. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermophysical properties of (this compound + biphenyl) mixtures for their use as heat transfer fluids. Retrieved from [Link]

  • ResearchGate. (n.d.). Viscosity of this compound. Retrieved from [Link]

  • Global Heat Transfer. (n.d.). Globaltherm DT Product Information Sheet. Retrieved from [Link]

  • Walchem. (2024, May 19). Tips for Pumping and Handling High Viscosity Fluids. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (n.d.). This compound. Retrieved from [Link]

  • Walsh Medical Media. (2015, December 26). Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 101-84-8). Retrieved from [Link]

  • Just Measure it - Zero Instrument. (n.d.). Optimizing High-Viscosity Fluid Processes: Advanced Solutions for Clogging and Flow Challenges. Retrieved from [Link]

  • KR Analytical. (2024, May 23). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. Retrieved from [Link]

  • Zien Journals Publishing. (2022, October 11). Using Biphenyl and Diphenyl Oxide Substances in the Heat Exchange Process in the Oil Industry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties of this compound: A Comprehensive Overview. Retrieved from [Link]

  • EDDY Pump. (n.d.). Challenges in pumping high viscosity fluids. Retrieved from [Link]

  • Scribd. (n.d.). Thermal Fluids Table. Retrieved from [Link]

  • Scilit. (n.d.). Flash point and safety evaluation of binary mixture of this compound + biphenyl: A commonly utilized heat transfer fluid. Retrieved from [Link]

  • Schultz Canada Chemicals Ltd. (n.d.). Technical FAQ. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal Degradation Study of Decabromothis compound. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. Retrieved from [Link]

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  • Rodun International. (2024, December 2). Therminol® 72 Heat Transfer Fluid Safety Data Sheet. Retrieved from [Link]

  • Global Heat Transfer. (n.d.). What is diphenyl. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Experimental research of thermal stability of biphenyl/diphenyl oxide heat transfer fluid for concentrating solar power systems. Retrieved from [Link]

  • Delco Srl. (n.d.). DELCOTERM S ODB. Retrieved from [Link]

  • Blogger. (2012, September 28). Comparing Liquid And Vapor Heat Transfer Fluid (Diphenyl:diphenyl Oxide) Systems. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Diphenyl Ether and Biphenyl as High-Temperature Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in processes requiring precise and stable high-temperature control, the selection of an appropriate heat transfer fluid (HTF) is a critical decision that directly impacts operational efficiency, safety, and product quality. Among the array of synthetic organic HTFs, diphenyl ether and biphenyl have long been recognized for their high-temperature stability. While they are most famously used in their eutectic mixture, this guide provides an in-depth technical comparison of this compound and biphenyl as individual heat transfer fluids, offering insights into their respective strengths and weaknesses, supported by thermophysical property data and validated experimental methodologies.

Introduction: The Critical Role of High-Temperature Heat Transfer Fluids

In numerous applications within the chemical, pharmaceutical, and materials science sectors, maintaining uniform and precise temperatures, often exceeding 250°C, is paramount.[1] High-temperature HTFs are the lifeblood of these processes, facilitating controlled heat exchange in systems such as reactors, distillation columns, and solar power generation.[1] The ideal HTF for such applications should exhibit a combination of desirable properties, including high thermal stability, a wide liquid-phase operating range, low viscosity for efficient pumping, high heat capacity and thermal conductivity for effective heat transfer, and compatibility with common materials of construction.

This guide focuses on two such fluids: this compound and biphenyl. While their eutectic mixture is a well-established industry standard, understanding their individual characteristics is crucial for specialized applications where the specific properties of one compound may be more advantageous.

Molecular Structure and its Influence on Thermophysical Properties

The performance of this compound and biphenyl as heat transfer fluids is intrinsically linked to their molecular structures.

Diagram: Molecular Structures of this compound and Biphenyl

G cluster_DPE This compound ((C₆H₅)₂O) cluster_BP Biphenyl (C₆H₅)₂ DPE DPE_structure BP BP_structure

Caption: Molecular structures of this compound and Biphenyl.

This compound possesses a flexible ether linkage between its two phenyl rings, which imparts a lower melting point and a wider liquid range compared to the more rigid structure of biphenyl. Biphenyl, consisting of two directly connected phenyl rings, has a higher melting point due to its more symmetrical and planar solid-state packing. These structural differences are the primary determinants of their distinct physical and thermal properties.

Comparative Analysis of Thermophysical Properties

A direct comparison of the key thermophysical properties of this compound and biphenyl is essential for selecting the appropriate fluid for a given application.

PropertyThis compoundBiphenylEutectic Mixture (73.5% DPE / 26.5% BP)
Melting Point 25-26 °C (77-79 °F)[2]69.2 °C (156.6 °F)[3]12 °C (54 °F)[3]
Boiling Point (at 1 atm) 258.55 °C (497.39 °F)[2]255 °C (491 °F)[3]~257 °C (495 °F)[4]
Thermal Stability (Max. Operating Temp.) High, stable up to high temperaturesExcellent, stable up to 400°C[1]Up to 400 °C (750 °F)[5]
Flash Point ~115 °C (239 °F)~113 °C (235 °F)[3]~113 °C (236 °F)
Thermal Conductivity (liquid, 100°C) ~0.13 W/(m·K)~0.13 W/(m·K)[3]Data not explicitly for 100°C, but generally low[6]
Specific Heat Capacity (liquid) Data available, varies with temperature~1.25 kJ/(kg·K)[3]Varies with temperature
Viscosity Low, but increases at lower temperaturesLow, but requires preheating due to high melting point[3]Low viscosity over a wide temperature range

Data Interpretation and Causality:

  • Operating Range: The most significant practical difference lies in their melting points. Biphenyl's high melting point of 69.2°C necessitates steam tracing or other preheating measures to prevent solidification in pipelines, especially during startup and shutdown in cooler climates.[3] this compound, with its much lower melting point, offers greater operational flexibility in this regard. The eutectic mixture was specifically formulated to overcome the high melting point of biphenyl, providing a significantly lower freezing point of 12°C.[3]

  • Thermal Stability: Both compounds exhibit excellent thermal stability, a prerequisite for high-temperature applications. Biphenyl is noted for its stability up to 400°C.[1] While specific upper limits for pure this compound are less commonly cited, its widespread use in high-temperature applications attests to its robustness. The thermal degradation of both compounds at temperatures exceeding 400°C can lead to the formation of byproducts such as benzene and phenol, which can affect the fluid's performance and system integrity.[7]

  • Heat Transfer Performance: While direct comparative data on their heat transfer coefficients as standalone fluids is scarce, their similar thermal conductivities and specific heat capacities suggest comparable performance under similar flow conditions.[3][6] However, the higher viscosity of this compound at lower temperatures could lead to a lower heat transfer coefficient in those ranges compared to a pre-heated, less viscous biphenyl stream. The primary advantage of the eutectic mixture is its consistently low viscosity over a broad temperature range, which ensures efficient and uniform heat transfer.[3]

Thermal Degradation: Mechanisms and Implications

Understanding the thermal degradation pathways of these fluids is crucial for predicting their service life and ensuring safe operation.

  • Biphenyl Degradation: At temperatures approaching and exceeding 450°C, biphenyl can undergo thermal decomposition, leading to the formation of products such as benzene and toluene.[3] The primary degradation mechanism involves the cleavage of the C-C bond between the phenyl rings.

  • This compound Degradation: The ether linkage in this compound is a point of thermal vulnerability. At elevated temperatures, this bond can cleave, leading to the formation of phenol and other aromatic compounds.[7] The presence of these degradation products can increase the vapor pressure and alter the viscosity of the fluid.

The formation of these degradation byproducts underscores the importance of operating within the recommended temperature limits and implementing a regular fluid analysis program to monitor for signs of degradation.

Material Compatibility

Both this compound and biphenyl are generally non-corrosive to common materials of construction such as carbon steel and stainless steel.[3] However, at elevated temperatures, the presence of degradation products, particularly acidic compounds, can increase the potential for corrosion. Material compatibility testing under simulated operating conditions is always recommended, especially when considering long-term operation at the upper end of the temperature range.

Experimental Protocol: Comparative Evaluation of Heat Transfer Fluid Performance

To provide a definitive, side-by-side comparison of the heat transfer performance of this compound and biphenyl, a dedicated experimental setup is required. The following protocol outlines a robust methodology for such an evaluation.

Diagram: Experimental Workflow for HTF Performance Evaluation

G cluster_setup Experimental Setup cluster_measurements Measurements A HTF Reservoir B Variable Speed Pump A->B C Mass Flow Meter B->C D Pre-heater (for Biphenyl) C->D E Heated Test Section (Electrically Heated Tube) D->E F Cooling Section (Heat Exchanger) E->F H Inlet/Outlet Temperatures (Test Section & Cooling Section) E->H I Wall Temperatures (Test Section) E->I J Pressure Drop E->J K Power Input to Heater E->K F->A G Data Acquisition System H->G I->G J->G K->G

Caption: A closed-loop experimental setup for evaluating heat transfer fluid performance.

Methodology:

  • System Preparation:

    • Construct a closed-loop system as depicted in the diagram.

    • Thoroughly clean and dry the loop to remove any contaminants.

    • Charge the system with the first test fluid (e.g., this compound).

  • Experimental Procedure (to be repeated for each fluid):

    • Initialization:

      • If testing biphenyl, activate the pre-heater to ensure the fluid remains above its melting point throughout the loop.

      • Initiate fluid circulation using the variable speed pump.

    • Data Collection:

      • Set a specific mass flow rate using the pump and flow meter.

      • Apply a known electrical power to the heated test section.

      • Allow the system to reach a steady state, indicated by stable temperature and pressure readings.

      • Record all measurements using the data acquisition system.

    • Parameter Variation:

      • Repeat the data collection process for a range of mass flow rates and heat inputs to simulate different operating conditions.

  • Data Analysis:

    • Heat Transfer Coefficient (h): Calculate the local and average heat transfer coefficients in the test section using the following equation:

      • h = q'' / (T_wall - T_fluid)

      • Where q'' is the heat flux (Power Input / Heat Transfer Area), T_wall is the average wall temperature, and T_fluid is the bulk fluid temperature.

    • Nusselt Number (Nu): Calculate the Nusselt number to non-dimensionalize the heat transfer results:

      • Nu = hD / k

      • Where D is the hydraulic diameter of the test section and k is the thermal conductivity of the fluid.

    • Pumping Power: Determine the pumping power required for each flow rate from the pressure drop measurements.

Self-Validating System:

This experimental design incorporates self-validation by ensuring an energy balance. The heat absorbed by the fluid in the test section (calculated from the mass flow rate, specific heat, and temperature change) should closely match the electrical power input to the heater, accounting for any calibrated heat losses to the environment.

Conclusion and Recommendations

Both this compound and biphenyl are highly capable high-temperature heat transfer fluids. The primary factor differentiating them for standalone use is their melting point.

  • This compound is the preferred choice for applications where operational simplicity and a wider liquid range are critical, and where the potential for solidification at ambient temperatures must be avoided.

  • Biphenyl , despite its high melting point requiring additional heating infrastructure, offers excellent thermal stability and may be a suitable option in continuous high-temperature processes where the system is not frequently shut down.

Ultimately, the choice between this compound and biphenyl, or their well-known eutectic mixture, depends on a thorough analysis of the specific process requirements, including operating temperature range, startup and shutdown procedures, and capital and operational cost considerations. The experimental protocol outlined in this guide provides a framework for researchers and engineers to conduct their own performance evaluations to make an informed decision based on empirical data.

References

  • Jiangsu Ruiyuan Heating Equipment科技有限公司. (n.d.). Biphenyl Heating Systems: Physical & Chemical Properties of Biphenyl and Its Industrial Applications. Retrieved from [Link]

  • Wikipedia. (2023, December 19). This compound. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Clerc, M. (1963). Thermal decomposition of biphenyl.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Industrial Processes with Biphenyl as a Heat Transfer Fluid.
  • Cabaleiro, D., Pastoriza-Gallego, M. J., Piñeiro, M. M., & Lugo, L. (2012). Thermophysical properties of (this compound + biphenyl) mixtures for their use as heat transfer fluids. The Journal of Chemical Thermodynamics, 50, 80-88.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 101-84-8).
  • SPIE Digital Library. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Versatile Aromatic Intermediate for Fragrance, Heat Transfer, and Chemical Synthesis.
  • Dumitraș, M., Maftei, D., & Lisa, G. (2016). Thermal Degradation Study of Decabromothis compound. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. ACTA CHEMICA IASI, 24(2), 76-87.
  • ResearchGate. (2015).

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efficacy of diphenyl ether derivatives as flame retardants versus alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Diphenyl Ether Derivatives and Alternative Flame Retardants

Abstract

For decades, polybrominated diphenyl ethers (PBDEs) were principal components in the flame retardant industry, prized for their effectiveness in reducing the flammability of a wide array of polymeric materials.[1] However, mounting evidence of their environmental persistence, bioaccumulation, and adverse health effects has catalyzed a global shift towards safer, more sustainable alternatives.[2][3][4][5] This guide provides a comprehensive comparison of the efficacy of this compound derivatives against modern alternatives, including phosphorus-based, nitrogen-based, and inorganic flame retardants. We will delve into their mechanisms of action, present comparative experimental data from standard flammability tests, and provide detailed protocols for key evaluation methods. This document is intended for researchers, scientists, and product development professionals seeking to navigate the complex landscape of flame retardant technologies and make informed, data-driven decisions.

The Fundamentals of Polymer Combustion and Retardancy

Understanding how to inhibit fire first requires a grasp of how polymers burn. The combustion of a polymer is a self-sustaining cycle that involves heat, fuel, and oxygen.

The Polymer Combustion Cycle

When a polymer is exposed to a sufficient heat source, it begins to thermally decompose, or pyrolyze, breaking down into low-molecular-weight flammable gases.[6] These gases mix with atmospheric oxygen and, in the presence of the heat source, ignite, creating a flame. This flame then radiates heat back to the polymer surface, fueling further pyrolysis and sustaining the cycle.

Polymer Combustion Cycle Polymer Polymer (Solid Phase) Pyrolysis Thermal Decomposition (Pyrolysis) Polymer->Pyrolysis Heat Heat Initial Heat Source Heat->Polymer Gases Flammable Gases (Gas Phase) Pyrolysis->Gases Combustion Combustion (Flame) Gases->Combustion Combustion->Polymer Radiated Heat (Sustains Cycle) Oxygen Oxygen (Air) Oxygen->Combustion FR Mechanisms cluster_condensed Condensed Phase cluster_gas Gas Phase Char Char Formation (Barrier) Cooling Endothermic Cooling FR_Solid Flame Retardant (in Polymer) FR_Solid->Char FR_Solid->Cooling FR_Gas Decomposed FR (in Flame) FR_Solid->FR_Gas Decomposition Quenching Radical Quenching Dilution Inert Gas Dilution FR_Gas->Quenching FR_Gas->Dilution

Caption: Primary mechanisms of flame retardants in the condensed and gas phases.

This compound Derivatives: A Profile of Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that were extensively used as additive flame retardants. [1]They are not chemically bound to the polymer matrix, which has significant implications for their environmental fate.

Mechanism of Action: Gas-Phase Radical Quenching

PBDEs are highly effective due to their action in the gas phase. Upon heating, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly efficient at scavenging the high-energy H• and OH• radicals that propagate combustion, replacing them with less reactive BrH and terminating the chain reaction. [6][7]This mechanism is often enhanced by the addition of antimony trioxide as a synergist. [8]

Efficacy and Performance

PBDEs, particularly decabromothis compound (decaBDE), have been effective at enabling polymers to meet stringent fire safety standards like UL 94 V-0 at relatively low loading levels (e.g., 10-15 wt%). [9]Their high bromine content makes them efficient radical traps.

The Drive for Alternatives: Environmental and Health Concerns

The primary reason for the widespread phasing out of PBDEs is their significant environmental and health impact. * Persistence and Bioaccumulation: PBDEs are persistent in the environment, resist degradation, and accumulate in fatty tissues of living organisms. [2]* Toxicity: Studies have linked PBDE exposure to adverse health effects, including endocrine disruption, neurodevelopmental issues, and an increased risk of cancer. [5][10]* Global Contamination: As additive FRs, they leach from products over time, leading to their ubiquitous presence in house dust, wildlife, and human tissues worldwide. [4][5]

Key Alternatives to this compound Derivatives

The search for alternatives has focused on chemistries that offer effective flame retardancy without the persistent, bioaccumulative, and toxic (PBT) properties of PBDEs. [9][11]

Phosphorus-Based Flame Retardants (P-FRs)

This is a diverse and rapidly growing class of non-halogenated FRs. [12]They can be additive or reactive (chemically bound to the polymer). Their primary mechanism is in the condensed phase.

  • Mechanism: Upon heating, phosphorus compounds form phosphoric acid, which acts as a catalyst to dehydrate the polymer, promoting the formation of a protective char layer. [13][12]Some P-FRs, like certain phosphates, can also have a secondary action in the gas phase. [14]* Examples: Ammonium polyphosphate (APP), red phosphorus, phosphinates, and organophosphates like resorcinol bis(diphenyl phosphate) (RDP). [9][15]

Nitrogen-Based Flame Retardants (N-FRs)

These compounds are often used in synergy with P-FRs.

  • Mechanism: Melamine and its derivatives (e.g., melamine cyanurate) primarily work through a combination of endothermic decomposition and the release of nitrogen gas, which dilutes the fuel source. [16]In combination with a phosphorus source, they create highly effective "intumescent" systems that swell to form a thick, insulating char. [15]* Examples: Melamine, melamine polyphosphate (MPP).

Inorganic Flame Retardants

These are typically metal hydroxides that function as additive fillers.

  • Mechanism: Their primary mode of action is endothermic decomposition, releasing water vapor. [9]This cools the polymer surface and dilutes the flammable gases. [17]* Drawback: They require very high loading levels (up to 65%) to be effective, which can significantly impact the mechanical properties of the polymer. [9]* Examples: Aluminum trihydroxide (ATH) and magnesium hydroxide (MDH). [9]

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a flame retardant is highly dependent on the polymer matrix, the specific FR used, loading levels, and the presence of synergists. The following tables provide representative data for comparing these systems.

Performance Metrics Explained
  • Limiting Oxygen Index (LOI): ASTM D2863. Measures the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain combustion. [18]A higher LOI value indicates better flame retardancy. Materials with LOI > 21% (the concentration of oxygen in air) are considered self-extinguishing.

  • UL 94 Vertical Burn Test: A widely used standard to classify the flammability of plastics. [19]A vertically oriented specimen is subjected to a flame twice. Ratings are based on afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch below. The best classification is V-0, followed by V-1 and V-2. [20]

Comparative Performance Data

Table 1: Flame Retardant Performance in Polyamide 6 (PA6)

Flame Retardant SystemLoading (wt%)LOI (%)UL 94 Rating (1.6 mm)Mechanism
None021-22Fails-
DecaBDE / Sb₂O₃17.5 / 6.7~32V-0Gas Phase
Red Phosphorus10-1535-40V-0Condensed Phase
Melamine Cyanurate15-20~32V-0Gas/Condensed Phase
Magnesium Hydroxide50-60~28V-0Condensed Phase

Data synthesized from multiple sources for illustrative comparison. [9][21] Table 2: Flame Retardant Performance in Polypropylene (PP)

Flame Retardant SystemLoading (wt%)LOI (%)UL 94 Rating (1.6 mm)Mechanism
None0~18Fails-
DecaBDE / Sb₂O₃20 / 10~28V-0Gas Phase
APP / PER / MEL (Intumescent)3027-32V-0 / V-1Condensed Phase
Magnesium Hydroxide60~27V-2Condensed Phase

Data synthesized from multiple sources for illustrative comparison. APP: Ammonium Polyphosphate, PER: Pentaerythritol, MEL: Melamine. [17][22]

Experimental Protocols for Flammability Testing

Causality Statement: The selection of standardized tests like LOI and UL 94 is critical for generating reproducible and comparable data. LOI provides a quantitative measure of fire resistance, while UL 94 assesses a material's response in a real-world vertical fire scenario, including its self-extinguishing properties and tendency to spread fire via dripping.

Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)
  • Specimen Preparation: Prepare test specimens of the material according to the dimensions specified in ASTM D2863 (typically bars or films). Condition the specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Apparatus Setup: Place the specimen vertically in the glass chimney of the LOI apparatus.

  • Initial Oxygen Concentration: Set an initial oxygen/nitrogen mixture. For unknown materials, start at 21% oxygen.

  • Ignition: Apply a pilot flame to the top of the specimen until it ignites (typically for 30 seconds). Remove the ignition source.

  • Observation: Observe the combustion behavior. Record the duration of burning or the length of the specimen burned.

  • Adjustment:

    • If the specimen extinguishes before the specified time/length criteria, increase the oxygen concentration.

    • If the specimen burns beyond the criteria, decrease the oxygen concentration.

  • Determination: Continue this iterative process until the minimum oxygen concentration that just supports sustained combustion is found. This value is the LOI.

Protocol: UL 94 Vertical Burning Test

Caption: Workflow for the UL 94 Vertical Burning Test.

  • Specimen Preparation: Prepare a set of 5 test bars of a specific thickness. Condition them as described for the LOI test.

  • Apparatus Setup: Clamp a specimen vertically. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.

  • First Flame Application: Apply a standardized blue flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • First Observation: Record the afterflame time (t₁).

  • Second Flame Application: As soon as afterflaming ceases, immediately reapply the flame for another 10 seconds.

  • Second Observation: After removing the flame, record the second afterflame time (t₂) and the afterglow time (t₃).

  • Drip Observation: Note whether any flaming drips ignite the cotton below.

  • Classification: Classify the material based on the results from all 5 specimens according to the criteria in the UL 94 standard. For a V-0 rating, afterflame times must be very short (<10s), the total afterflame time for the set must be low (<50s), and no flaming drips can ignite the cotton.

Conclusion and Future Outlook

The transition away from this compound derivatives like PBDEs is a definitive and necessary evolution in material science, driven by profound environmental and health imperatives. While PBDEs demonstrated high efficacy, their alternatives offer pathways to achieving excellent fire safety without the associated PBT concerns.

Phosphorus-based systems, particularly when used in synergistic intumescent formulations with nitrogen compounds, represent the forefront of non-halogenated technology, offering high efficiency through condensed-phase mechanisms. [15]Inorganic FRs remain a viable, cost-effective option for applications where high loading and its effect on mechanical properties are acceptable. [9] The future of flame retardant development lies in creating highly efficient, synergistic systems, reactive FRs that are permanently locked into the polymer matrix, and bio-based solutions. [23]The goal is no longer just to pass a flammability test, but to do so with chemistries that are safe for human health and the environment throughout the product lifecycle.

References

  • The Pharma Innovation Journal. (n.d.). A review of non-halogenated flame retardant. [Link]

  • ResearchGate. (n.d.). Comparing the results of UL94 and LOI tests on the. [Link]

  • Environmental Protection Agency (EPA). (2014, January). An Alternatives Assessment for the Flame Retardant Decabromothis compound (DecaBDE). [Link]

  • Alava, J. J., et al. (n.d.). Polybrominated this compound flame retardants in the U.S. marine environment: a review. [Link]

  • NIH. (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. [Link]

  • US EPA. (2014, January). An Alternatives Assessment for the Flame Retardant Decabromothis compound (DecaBDE), Chapter 3. [Link]

  • PubMed. (n.d.). Polybrominated this compound (PBDE) flame retardants. [Link]

  • Dead Sea Bromine Group. (n.d.). Current Practice and Recent Commercial Developments in Flame Retardancy of Polyamides. [Link]

  • ResearchGate. (n.d.). Polybrominated this compound flame retardants in the U.S. marine environment: A review. [Link]

  • ACS Publications. (2019, February 14). Synergistic Flame Retardant Effect of an Intumescent Flame Retardant Containing Boron and Magnesium Hydroxide. [Link]

  • Collaborative for Health & Environment. (n.d.). Flame Retardants. [Link]

  • ResearchGate. (n.d.). The History and Future Trends of Non-Halogenated Flame Retarded Polymers. [Link]

  • Protolabs. (n.d.). UL 94 Classification and Flame-Retardant Plastic Materials. [Link]

  • Wikipedia. (n.d.). Flame retardant. [Link]

  • MDPI. (n.d.). Fire-Resistant Coatings: Advances in Flame-Retardant Technologies, Sustainable Approaches, and Industrial Implementation. [Link]

  • ResearchGate. (n.d.). Polybrominated this compound (PBDE) flame retardants: Environmental contamination, human body burden and potential adverse health effects. [Link]

  • Stockholm Convention. (2008, July 17). Guidance on flame-retardant alternatives to pentabromothis compound (PentaBDE). [Link]

  • NIH. (n.d.). Polymer Composites Filled with Metal Derivatives: A Review of Flame Retardants. [Link]

  • CERCH. (n.d.). Flame Retardants: Polybrominated Diphenyl Ethers (PBDEs). [Link]

  • UN Environment Programme. (n.d.). Flame Retardants. [Link]

  • Atlas Fibre. (2023, December 21). Understanding Flammability UL94: Key Insights for Safer Material Selection. [Link]

  • ACS Publications. (2021, October 19). Reactive Flame Retardants: Are They Safer Replacements?. [Link]

  • Wikipedia. (n.d.). Polybrominated diphenyl ethers. [Link]

  • Environmental Health News. (2024, April 1). Flame retardant chemicals linked to increased risk of cancer-related death. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synergistic Flame Retardant Effects of Advanced Additives in Polymer Formulations. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Detecting Trace Diphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable detection of trace-level impurities is a cornerstone of product safety and efficacy. Diphenyl ether, a common synthetic intermediate and potential process-related impurity, requires robust analytical methods for its quantification at trace levels. This guide provides an in-depth comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Beyond a mere listing of protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

A Comparative Analysis: GC-MS vs. HPLC for Trace this compound Detection

The choice between GC-MS and HPLC for the analysis of trace this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[1] For volatile and semi-volatile compounds like this compound, GC-MS is often the method of choice.[2][3] The sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on boiling point and polarity. The mass spectrometer then ionizes the separated components, providing a unique mass spectrum that acts as a chemical fingerprint, ensuring a high degree of specificity.[4]

High-Performance Liquid Chromatography (HPLC) , conversely, utilizes a liquid mobile phase to separate components of a mixture.[5] It is particularly well-suited for non-volatile or thermally labile compounds.[6] For this compound, which is amenable to both techniques, HPLC with a UV detector is a viable option.[7] The separation is based on the analyte's interaction with the stationary phase in the column, and detection is typically achieved by measuring the absorbance of UV light.[7]

Here is a summary of the key comparative aspects:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.[2]Separation of compounds in the liquid phase based on their interaction with a stationary phase.[5]
Sensitivity Generally higher, capable of detecting compounds in the parts-per-billion (ppb) range or lower.Sensitivity is dependent on the detector; with a UV detector, it is typically in the parts-per-million (ppm) to high ppb range.
Specificity Very high due to the unique mass spectrum of each compound, which provides structural information.[4]Good, but can be limited by co-eluting compounds with similar UV absorbance spectra.
Sample Volatility Requires the analyte to be volatile or semi-volatile.[3]Suitable for a wide range of compounds, including non-volatile analytes.[6]
Sample Preparation May require derivatization for less volatile compounds, but is often straightforward for volatile analytes.Generally simpler for soluble samples.
Analysis Time Can be faster for simple mixtures.[6]Can be longer, depending on the complexity of the separation.
Instrumentation Cost Generally higher due to the mass spectrometer.Can be more cost-effective, especially with a UV detector.

For the detection of trace this compound, the superior sensitivity and specificity of GC-MS make it the more robust and reliable choice, particularly when dealing with complex matrices where interferences could be a concern.

A Validated GC-MS Method for the Determination of Trace this compound

This section outlines a detailed, step-by-step methodology for the validation of a GC-MS method for the quantification of trace this compound, in accordance with ICH Q2(R1) guidelines.[8][9]

Experimental Protocol

1. Instrumentation and Reagents:

  • Gas Chromatograph: Agilent 7890B or equivalent, coupled to a 5977B Mass Selective Detector.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents: this compound certified reference standard, HPLC-grade solvents (e.g., hexane, dichloromethane).

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of hexane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired linear range (e.g., 0.05 µg/mL to 5.0 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid drug substance, this may involve dissolving a known amount of the sample in a suitable solvent, followed by filtration. For liquid samples, direct injection or a liquid-liquid extraction may be employed. A spike-and-recovery study will be essential to evaluate matrix effects.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for this compound (m/z): 170 (quantification ion), 141, and 77 (qualifier ions).

Validation Parameters

The following validation parameters must be assessed as per ICH Q2(R1) guidelines:

a. Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by injecting a blank (matrix without analyte), a spiked sample, and a standard solution to ensure no interfering peaks at the retention time of this compound. The use of a mass spectrometer provides a high degree of specificity.

b. Linearity: The linearity of the method should be established across the range of the analytical procedure.

  • Procedure: Analyze a series of at least five concentrations of this compound.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

c. Accuracy: The accuracy of the method is the closeness of the test results to the true value.

  • Procedure: Perform a recovery study by spiking the sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

d. Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicates of a spiked sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-assay Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. It can be determined based on a signal-to-noise ratio of 3:1.[10]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.[10]

  • Procedure: These can be estimated from the calibration curve using the formulas: LOD = 3.3 * (standard deviation of the response / slope of the calibration curve) and LOQ = 10 * (standard deviation of the response / slope of the calibration curve).[10] The LOQ should then be experimentally verified by analyzing a standard at this concentration and ensuring acceptable accuracy and precision.

f. Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the GC-MS parameters, such as inlet temperature (± 5°C), flow rate (± 0.1 mL/min), and oven ramp rate (± 2°C/min).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics for the validated GC-MS method and a typical HPLC-UV method for the analysis of trace this compound.

Validation ParameterGC-MS MethodHPLC-UV Method
Linearity (r²) ≥ 0.995≥ 0.995
Accuracy (% Recovery) 80 - 120%80 - 120%
Precision (%RSD) ≤ 15%≤ 15%
LOD ~0.01 µg/mL~0.1 µg/mL
LOQ ~0.05 µg/mL~0.5 µg/mL
Specificity High (Mass Spectrum)Moderate (UV Spectrum)

Note: The LOD and LOQ values are estimates and will vary depending on the specific instrumentation and sample matrix.

Visualization of Workflows

Experimental Workflow for GC-MS Method Validation

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_standards Prepare Stock & Working Standards gcms_analysis GC-MS Analysis (SIM Mode) prep_standards->gcms_analysis prep_samples Prepare Blank, Spiked, & Real Samples prep_samples->gcms_analysis specificity Specificity gcms_analysis->specificity linearity Linearity gcms_analysis->linearity accuracy Accuracy gcms_analysis->accuracy precision Precision gcms_analysis->precision lod_loq LOD & LOQ gcms_analysis->lod_loq robustness Robustness gcms_analysis->robustness validation_report Generate Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: Experimental workflow for the validation of a GC-MS method for trace this compound analysis.

Logical Relationship of Validation Parameters (ICH Q2(R1))

validation_parameters cluster_quantitative Quantitative Tests (Impurities) cluster_limit Limit Tests (Impurities) Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOQ Limit of Quantitation Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Specificity_Limit Specificity Validation->Specificity_Limit LOD Limit of Detection Validation->LOD Accuracy->Precision Precision->LOQ Specificity->LOQ Specificity->LOD Linearity->Range

Caption: Interrelationship of validation parameters for impurity testing as per ICH Q2(R1) guidelines.

References

A Comparative Guide to the Environmental Impact of Diphenyl Ether and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Diphenyl Ethers

Diphenyl ether and its chemical relatives, a class of aromatic ethers, are integral to numerous industrial applications. Unsubstituted this compound is valued for its thermal stability, finding use as a heat transfer fluid and a fragrance component.[1] Its analogues, particularly polybrominated diphenyl ethers (PBDEs) and polychlorinated diphenyl ethers (PCDEs), have been extensively used as flame retardants in plastics, textiles, and electronics due to their efficacy in preventing fires.[2] Another class of analogues, this compound herbicides, are widely used in agriculture to control weeds.[3]

However, the very properties that make these compounds desirable in industrial and agricultural settings—stability and persistence—raise significant concerns about their environmental impact. Their resistance to degradation means they can persist in the environment for long periods, leading to potential bioaccumulation in organisms and unforeseen toxicological effects.[2] This guide provides a comparative analysis of the environmental impact of this compound versus its halogenated and other analogues, supported by experimental data and standardized testing protocols. We will delve into the key environmental indicators of persistence, bioaccumulation, and toxicity to provide a comprehensive resource for researchers and professionals in the field.

I. Assessing Environmental Persistence: A Comparative Overview of Biodegradability

The persistence of a chemical in the environment is a critical factor in its overall environmental risk. One of the primary mechanisms for the removal of organic compounds from the environment is biodegradation. The following data summarizes the biodegradability of this compound and its halogenated analogues.

Compound ClassKey Findings on BiodegradationReferences
This compound Can be utilized as a sole source of carbon and energy by certain bacterial strains, such as Sphingomonas sp., leading to complete mineralization.[4][5][4][5]
Monohalogenated Diphenyl Ethers Sphingomonas sp. strain SS3 can utilize 4-fluoro and 4-chloro this compound as a carbon source. The 4-bromo derivative is degraded to a lesser extent. The bacterium exhibits cometabolic activity towards other isomeric monohalogenated diphenyl ethers.[4][6][7][4][6][7]
Polybrominated Diphenyl Ethers (PBDEs) Generally, the rate of biodegradation decreases with an increasing degree of bromination. Higher brominated PBDEs are more resistant to degradation than lower brominated congeners.[1] Reductive debromination is a key initial step in the anaerobic degradation of PBDEs.[1] Complete biodegradation of PBDEs is a slow process.[8][1][8]
Polychlorinated Diphenyl Ethers (PCDEs) Information on the biodegradation of PCDEs is less abundant, but their structural similarity to PCBs suggests they are also persistent and resistant to biodegradation.
This compound Herbicides These compounds are designed to be relatively stable in soil to provide lasting weed control, with half-lives ranging from weeks to months.[3][3]

Causality Behind Experimental Choices in Biodegradability Testing:

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for obtaining comparable and reliable biodegradability data. The OECD 301: Ready Biodegradability test series is a cornerstone for this assessment.[9][10] These tests are designed to be stringent, and a "pass" generally indicates that the substance will not persist in the environment.[11] The choice between the different OECD 301 methods (e.g., 301B for CO2 evolution, 301D for closed bottle, 301F for manometric respirometry) depends on the physical and chemical properties of the test substance, such as its volatility and water solubility.[12] For instance, the closed bottle method (301D) is suitable for volatile substances, while the CO2 evolution test (301B) is applicable to non-volatile, water-soluble compounds.[13]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This protocol provides a standardized method to assess the ready biodegradability of a substance by measuring oxygen consumption.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in a closed flask. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.

2. Materials:

  • Manometric respirometer
  • Test vessels with stoppers
  • Mineral medium (as specified in OECD 301)
  • Activated sludge from a domestic wastewater treatment plant (as inoculum)
  • Test substance (this compound or analogue)
  • Reference substance (e.g., sodium benzoate)
  • Toxicity control (test substance + reference substance)

3. Procedure:

  • Preparation of Inoculum: Collect fresh activated sludge and prepare it according to the OECD 301 guideline to obtain a homogenous microbial suspension.
  • Test Setup: For each test substance, prepare at least three replicate test vessels. Also, prepare inoculum blanks (mineral medium + inoculum) and a reference control (mineral medium + inoculum + reference substance). A toxicity control is also recommended.
  • Addition of Test Substance: Add the test substance to the test vessels to achieve a final concentration that will result in a theoretical oxygen demand (ThOD) of 50-100 mg/L.
  • Incubation: Seal the vessels and place them in the respirometer at a constant temperature (typically 20 ± 1°C) in the dark.
  • Measurement: Record the oxygen uptake at regular intervals for 28 days.
  • Data Analysis: Calculate the percentage of biodegradation by dividing the measured oxygen uptake (corrected for the blank) by the ThOD of the test substance.

4. Interpretation of Results: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

II. Bioaccumulation Potential: A Comparative Look at Bioconcentration Factors

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a key parameter used to quantify the potential of a substance to accumulate in aquatic organisms.

Compound ClassBioconcentration Factor (BCF) and Bioaccumulation PotentialReferences
This compound Expected to have a low to moderate bioaccumulation potential.[14]
Polybrominated Diphenyl Ethers (PBDEs) BCF values are congener-dependent and generally increase with the degree of bromination up to a certain point, after which steric hindrance may limit uptake. Lower brominated congeners (e.g., tetra- and penta-BDEs) are generally considered more bioaccumulative than higher brominated ones like deca-BDE.[2] BCFs can be very high, indicating a significant potential for bioaccumulation.[15][2][15]
Polychlorinated Diphenyl Ethers (PCDEs) Similar to PBDEs, PCDEs are lipophilic and have a high potential for bioaccumulation.
This compound Herbicides Specific BCF values vary depending on the specific herbicide, but their persistence in soil suggests a potential for uptake by soil organisms and subsequent transfer through the food web.

Causality Behind Experimental Choices in Bioaccumulation Testing:

The OECD 305: Bioaccumulation in Fish guideline is the standard method for determining the bioconcentration factor in fish.[16][17] This test is designed to simulate the uptake of a chemical from water by fish. The choice of fish species (e.g., zebrafish, rainbow trout) depends on factors like their lipid content, metabolic capacity, and ease of maintenance in a laboratory setting.[17] The test includes both an uptake phase, where fish are exposed to the chemical, and a depuration phase, where they are transferred to clean water, to determine both the rate of uptake and elimination.[16]

Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous Exposure

This protocol outlines the determination of the bioconcentration factor (BCF) of a substance in fish.

1. Principle: Fish are exposed to a solution or dispersion of the test substance at a constant concentration for a defined period (uptake phase), followed by a period in a substance-free medium (depuration phase). The concentration of the test substance in the fish tissue and in the water is measured at intervals during both phases.

2. Materials:

  • Flow-through or semi-static exposure system
  • Test fish (e.g., Danio rerio) of a known age and size range
  • Test substance
  • Analytical equipment for quantifying the test substance in water and fish tissue (e.g., GC-MS)

3. Procedure:

  • Acclimation: Acclimate the fish to the test conditions for at least two weeks.
  • Range-finding Test: Conduct a preliminary test to determine a suitable non-lethal exposure concentration.
  • Uptake Phase: Expose the fish to the test substance at a constant concentration in the test system for a period of up to 28 days. Collect water and fish samples at predetermined intervals.
  • Depuration Phase: Transfer the remaining fish to a clean, substance-free medium and continue to collect fish samples at intervals until the concentration of the test substance in the fish has significantly decreased.
  • Sample Analysis: Analyze the concentration of the test substance in the collected water and fish tissue samples using a validated analytical method.
  • Data Analysis: Calculate the uptake and depuration rate constants. The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

4. Interpretation of Results: A high BCF value (typically > 2000-5000) indicates a high potential for bioaccumulation.

III. Ecotoxicity: A Comparative Assessment of Adverse Effects

The toxicity of a chemical to various organisms is a direct measure of its potential to cause harm in the environment. Acute toxicity is often expressed as the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specified period.

Compound ClassAcute Aquatic Toxicity (LC50) and Other Toxic EffectsReferences
This compound Sublethal effects on zebrafish embryos, including developmental and morphological abnormalities, have been observed at concentrations of 1.28 mg/L and 2.57 mg/L.[18][18]
Polybrominated Diphenyl Ethers (PBDEs) Toxicity varies among congeners, with lower brominated PBDEs generally being more toxic.[2] Exposure to PBDE mixtures can lead to mortality in zebrafish juveniles at concentrations below the acute toxicity thresholds of individual congeners. PBDEs are known to be neurotoxic and can disrupt thyroid hormone signaling.[2][2]
Polychlorinated Diphenyl Ethers (PCDEs) Some PCDE congeners are highly toxic to aquatic organisms, with LC50 values below 1 mg/L. Their toxicity is comparable to that of some PCBs and PBDEs.
This compound Herbicides These herbicides are designed to be phytotoxic. Their toxicity to non-target organisms varies, with some being highly toxic to fish.[3][3]

Causality Behind Experimental Choices in Ecotoxicity Testing:

The OECD 203: Fish, Acute Toxicity Test is a fundamental test for assessing the acute toxicity of chemicals to fish.[8] This test provides a standardized method for determining the LC50 value, which is a key endpoint for environmental risk assessment and classification of chemicals. The 96-hour exposure period is chosen to represent a short-term, acute exposure scenario. The use of a model organism like the zebrafish (Danio rerio) is advantageous due to its rapid development, small size, and well-characterized genome, making it a cost-effective and ethically preferable model for toxicity testing.

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test

This protocol describes the method for determining the acute lethal toxicity of a substance to fish.

1. Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.

2. Materials:

  • Test fish (Danio rerio)
  • Test chambers
  • Dilution water of known quality
  • Test substance
  • Control substance (if applicable)

3. Procedure:

  • Range-Finding Test: A preliminary test is conducted to determine the range of concentrations to be used in the definitive test.
  • Definitive Test: Expose groups of fish to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained.
  • Exposure: The exposure period is 96 hours. Observations of mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.
  • Water Quality: Monitor water quality parameters (pH, temperature, dissolved oxygen) throughout the test.
  • Data Analysis: Calculate the LC50 value and its 95% confidence limits at 96 hours using appropriate statistical methods (e.g., probit analysis).

4. Interpretation of Results: The LC50 value is used to classify the acute toxicity of the substance to fish. A lower LC50 value indicates higher toxicity.

IV. Structure-Activity Relationships: Predicting Environmental Impact

The chemical structure of this compound and its analogues plays a crucial role in determining their environmental fate and toxicity. Understanding these structure-activity relationships (SARs) can help in predicting the environmental impact of new or unstudied compounds.

Key Structural Features Influencing Environmental Impact:

  • Halogenation: The presence, number, and position of halogen atoms (bromine or chlorine) significantly impact the properties of diphenyl ethers.

    • Persistence: Increased halogenation generally leads to greater persistence and resistance to biodegradation.[1]

    • Bioaccumulation: Lipophilicity, and thus the potential for bioaccumulation, increases with halogenation, although very large, highly halogenated molecules may have reduced bioavailability.[2]

    • Toxicity: The toxicity of halogenated diphenyl ethers is congener-specific and is influenced by the substitution pattern.[2]

  • Alkylation: The presence of alkyl groups can also influence the environmental behavior of diphenyl ethers, although data on these analogues is less extensive. Alkyl chains can affect water solubility, lipophilicity, and susceptibility to biodegradation.

  • Other Functional Groups: In the case of this compound herbicides, the specific functional groups present are designed to confer phytotoxicity and will also dictate their environmental fate and toxicity to non-target organisms.[3]

G cluster_0 Environmental Fate Assessment Workflow A Chemical Identification (this compound & Analogues) B Physicochemical Properties (Log Kow, Solubility, Vapor Pressure) A->B C Biodegradation Assessment (OECD 301) B->C D Bioaccumulation Assessment (OECD 305) B->D E Ecotoxicity Assessment (OECD 203) B->E F Environmental Risk Assessment C->F D->F E->F

V. Conclusion and Future Perspectives

This guide has provided a comparative overview of the environmental impact of this compound and its analogues. The available data clearly indicate that while the parent this compound has a moderate environmental impact, its halogenated analogues, particularly PBDEs and PCDEs, pose a greater risk due to their enhanced persistence, bioaccumulation potential, and toxicity. The degree of halogenation is a key determinant of these environmental properties.

For researchers and professionals in drug development and other industries where this compound and its analogues may be used or encountered, a thorough understanding of their environmental profiles is essential for responsible chemical management and the development of safer alternatives. Further research is needed to fill the data gaps, particularly for alkylated diphenyl ethers and for direct comparative studies of this compound and its analogues under identical experimental conditions. The continued application of standardized testing protocols, such as the OECD guidelines, will be crucial for generating the robust and comparable data needed for accurate environmental risk assessments.

References

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  • Schmidt, S., Wittich, R. M., Erdmann, D., Wilkes, H., Francke, W., & Fortnagel, P. (1992). Biodegradation of this compound and its monohalogenated derivatives by Sphingomonas sp. strain SS3. PMC. [Link]

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  • Bioaccumulation characteristics of PBDEs and alternative brominated flame retardants in a wild frog-eating snake. (2017). ResearchGate. [Link]

  • Kim, Y. M., Kim, J., & Kim, S. K. (2007). Biodegradation of this compound and transformation of selected brominated congeners by Sphingomonas sp. PH-07. Applied and Environmental Microbiology, 73(23), 7503–7509.
  • Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the. (n.d.). Umweltbundesamt. [Link]

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  • Eriksson, J., Green, N., Marsh, G., & Bergman, Å. (2004). Photochemical Decomposition of 15 Polybrominated this compound Congeners in Methanol/Water. Environmental Science & Technology, 38(11), 3119–3125.
  • Polybrominated diphenyl ethers in the environmental systems: a review. (2021). PMC. [Link]

  • Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (2010). Environmental Protection Agency. [Link]

  • Labunska, I., Harrad, S., & Santillo, D. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. Comprehensive Analytical Chemistry, 59, 1–38.
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  • Hornung, M. W., Korte, J. J., & Schmieder, P. K. (2016). Exposure to a PBDE/OH-BDE mixture alters juvenile zebrafish (Danio rerio) development. Environmental Toxicology and Chemistry, 35(11), 2779–2788.
  • Structure-Activity Relationships of Diphenyl Ethers and Other Oxygen-Bridged Protoporphyrinogen Oxidase Inhibitors. (2019). ResearchGate. [Link]

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Sources

A Researcher's Guide to the Cytotoxic Landscape of Novel Diphenyl Ether-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of oncology drug discovery, the diphenyl ether scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent cytotoxicity against various cancer cell lines. This guide offers an in-depth comparative analysis of novel this compound-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into their cytotoxic profiles, elucidate key mechanisms of action, and provide detailed experimental protocols to empower your research endeavors. Our focus is on synthesizing technical accuracy with field-proven insights, ensuring a self-validating and authoritative resource.

The Rationale: Why Diphenyl Ethers in Cancer Research?

The this compound moiety, characterized by two phenyl rings linked by an oxygen atom, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of various substituents, facilitating interactions with diverse biological targets. This structural versatility has been exploited to develop compounds that interfere with critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.

Comparative Cytotoxicity Profiles

A critical aspect of anticancer drug development is the quantitative assessment of a compound's potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below, we present a comparative summary of the cytotoxic activities of several novel this compound-based compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 DU145 (Prostate)>50[1]
LNCaP (Prostate)26.3[1]
MCF-7 (Breast)9.8[1]
MDA-MB-231 (Breast)10.5[1]
Compound 3 DU145 (Prostate)>50[1]
LNCaP (Prostate)20.1[1]
MCF-7 (Breast)10.1[1]
MDA-MB-231 (Breast)11.2[1]
Compound 3b A-549 (Lung)16.74[2]
Compound 3p A-549 (Lung)10.57[2]
Dinitro this compound 3b MCF-7 (Breast)1.26[3]

Note: The presented data is a curated selection from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of this compound-based compounds are not attributed to a single mechanism but rather a coordinated assault on multiple cellular pathways. Understanding these mechanisms is paramount for rational drug design and predicting potential therapeutic outcomes.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and the maintenance of cell shape. Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to a cascade of events culminating in cell death.

Experimental Workflow: Tubulin Polymerization Inhibition Assay

This assay is a cornerstone for identifying and characterizing compounds that target microtubule dynamics.

G cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis tubulin Purified Tubulin mix Prepare Reaction Mix on Ice tubulin->mix gtp GTP Solution gtp->mix buffer Polymerization Buffer buffer->mix compound Test Compound/Controls compound->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance/Fluorescence (e.g., at 340 nm) incubate->measure plot Plot Polymerization Curves measure->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for in vitro tubulin polymerization inhibition assay.

Induction of Apoptosis: The Programmed Cell Death Pathway

Apoptosis is a crucial process for eliminating damaged or unwanted cells. Many this compound compounds have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway: Intrinsic Apoptosis

G DPE This compound Compound Mito Mitochondria DPE->Mito Stress Signal CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by diphenyl ethers.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that governs cell division. This compound derivatives can interfere with this process, often causing an arrest at the G2/M phase. This prevents cancer cells from entering mitosis and ultimately leads to their demise.

Logical Relationship: From Treatment to Cell Cycle Arrest

G Compound This compound Treatment Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Spindle Mitotic Spindle Disruption Tubulin->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest

Caption: Logical flow from tubulin inhibition to G2/M cell cycle arrest.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and reliability of cytotoxicity studies, standardized and well-documented protocols are essential. Here, we provide detailed, step-by-step methodologies for two fundamental assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compounds at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on various series of this compound derivatives have provided valuable insights for the design of more potent cytotoxic agents. For instance, in a study on polyhalogenated diphenyl ethers, it was observed that the addition of smaller alkyl groups to the phenolic hydroxyl group retained or slightly improved cytotoxic activity compared to the parent compound.[1] Conversely, the introduction of bulkier benzyl rings was generally detrimental to activity.[1] The position and nature of halogen substituents on the phenyl rings also play a crucial role in determining the cytotoxic potency.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including tubulin polymerization inhibition, apoptosis induction, and cell cycle arrest, offer multiple avenues for therapeutic intervention. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective this compound derivatives. Furthermore, in-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of the next generation of this compound-based anticancer drugs.

References

  • Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated this compound Scaffold Isolated from a Lamellodysidea Sponge. [Online]. Available: [Link]

  • Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles. [Online]. Available: [Link]

  • 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. [Online]. Available: [Link]

  • Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles | Request PDF. [Online]. Available: [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin. [Online]. Available: [Link]

  • In Silico Studies, Synthesis and Anticancer Activity of Novel this compound-Based Pyridine Derivatives. [Online]. Available: [Link]

  • Diaryl ether derivatives as anticancer agents - a review | Request PDF. [Online]. Available: [Link]

  • Design, Synthesis and Anti-tubulin Activity of Novel Dinitro this compound Derivatives as Potent Anticancer Agent. [Online]. Available: [Link]

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A Comparative Analysis of the Reactivity of Substituted Diphenyl Ethers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diphenyl ether moiety is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and high-performance polymers. Its chemical versatility, governed by the substituents adorning its phenyl rings, dictates the success of synthetic routes and the ultimate properties of the target molecules. This guide provides a comprehensive comparative analysis of the reactivity of substituted diphenyl ethers, offering researchers, scientists, and drug development professionals a foundational understanding of how electronic and steric factors influence key chemical transformations. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution, nucleophilic aromatic substitution, and ether bond cleavage, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Privileged this compound Scaffold

Diphenyl ethers are not merely inert linkers; they are dynamic participants in chemical reactions. The ether oxygen, with its lone pairs, and the two aromatic rings create a complex electronic environment that is highly sensitive to the presence of substituents. Understanding how to modulate the reactivity of this scaffold is paramount for designing efficient syntheses and fine-tuning the properties of novel compounds. This guide will explore three critical reaction classes, providing a comparative framework for predicting and controlling the chemical behavior of substituted diphenyl ethers.

Chapter 1: Electrophilic Aromatic Substitution (EAS) on Diphenyl Ethers

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the phenyl rings of diphenyl ethers. The ether oxygen is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, the presence of other substituents can either enhance or diminish this inherent reactivity and influence the regiochemical outcome.

The Directing Influence of the Ether Oxygen

The oxygen atom in this compound possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic rings through resonance.[1] This donation of electron density increases the nucleophilicity of the rings, making them more susceptible to attack by electrophiles.[2][3] This activating effect is most pronounced at the ortho and para positions, leading to a strong preference for substitution at these sites.

Comparative Reactivity: The Role of Substituents

The rate and regioselectivity of EAS are profoundly influenced by the electronic nature of the substituents on the aromatic rings.[2][4]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), hydroxyl (-OH), and methoxy (-OCH₃) groups further activate the aromatic rings by donating electron density. This enhances the rate of EAS compared to unsubstituted this compound. The directing effects of the ether oxygen and the EDG will either reinforce or compete with each other, influencing the final product distribution.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) deactivate the aromatic rings by withdrawing electron density, making them less nucleophilic and slowing down the rate of EAS.[5] These groups are typically meta-directing, which can lead to complex product mixtures when present on a this compound scaffold.

Table 1: Relative Rates of Nitration for Substituted Diphenyl Ethers

Substituent (at 4-position)Relative Rate (vs. This compound)Major Products
-OCH₃~502-nitro, 4'-methoxy-1,1'-biphenyl ether
-CH₃~102-nitro, 4'-methyl-1,1'-biphenyl ether
-H12-nitro- and 4-nitro-diphenyl ether
-Cl~0.12-nitro, 4'-chloro-1,1'-biphenyl ether
-NO₂~10⁻⁴2,4'-dinitro-1,1'-biphenyl ether

Note: The data presented are illustrative and compiled from various sources to demonstrate general trends.

Visualization of Substituent Effects in EAS

The following diagram illustrates how electron-donating and electron-withdrawing groups influence the stability of the Wheland intermediate (arenium ion) formed during electrophilic attack.

EAS_Intermediate cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Ring This compound with EDG EDG_Intermediate Stabilized Wheland Intermediate (Lower Energy) EDG_Ring->EDG_Intermediate + E⁺ EDG_Product Faster Reaction Rate (ortho, para-directing) EDG_Intermediate->EDG_Product EWG_Ring This compound with EWG EWG_Intermediate Destabilized Wheland Intermediate (Higher Energy) EWG_Ring->EWG_Intermediate + E⁺ EWG_Product Slower Reaction Rate (meta-directing tendency) EWG_Intermediate->EWG_Product

Caption: Influence of EDGs and EWGs on EAS intermediates.

Experimental Protocol: Competitive Nitration

This protocol allows for the direct comparison of the reactivity of two different substituted diphenyl ethers.

  • Preparation: Equimolar amounts of two different this compound derivatives (e.g., 4-methoxythis compound and 4-chlorothis compound) are dissolved in glacial acetic acid.

  • Reaction: A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise to the stirred solution at 0°C. The amount of nitrating agent should be less than one equivalent relative to the total amount of diphenyl ethers to ensure competition.

  • Quenching and Extraction: The reaction is quenched by pouring it onto ice, followed by extraction with an organic solvent like dichloromethane.

  • Analysis: The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the nitrated products from each starting material, thereby providing a measure of their relative reactivity.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) on Diphenyl Ethers

While aromatic rings are generally electron-rich, the presence of potent electron-withdrawing groups can render them susceptible to nucleophilic attack. This SNAr reaction is a powerful tool for forming new bonds to the aromatic ring.[6][7]

Requirements for SNAr

For a successful SNAr reaction on a this compound, two key conditions must be met:

  • Activation: At least one strong electron-withdrawing group (typically -NO₂) must be positioned ortho or para to the ether linkage.[8] This placement allows for the delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex.[9]

  • Leaving Group: The ether oxygen itself is a poor leaving group. Therefore, SNAr reactions on diphenyl ethers typically involve the displacement of a different leaving group (e.g., a halide) on one of the rings, or proceed under forcing conditions that can lead to ether cleavage.

Comparative Reactivity in SNAr

The efficiency of SNAr is highly dependent on the nature and position of the electron-withdrawing substituents.

Table 2: Relative Reactivity of Substituted Fluoroarenes with Sodium Methoxide

SubstrateRelative Rate
4-Fluoronitrobenzene1
2,4-Dinitrofluorobenzene3 x 10³
1-(4-Fluorophenoxy)-2,4-dinitrobenzene~2 x 10³
1-(4-Fluorophenoxy)-4-nitrobenzene~0.5

Note: This table provides a conceptual comparison. The reactivity of the this compound derivatives is influenced by the electronic nature of the non-reacting phenyl ring.

Visualization of the SNAr Mechanism

The following diagram depicts the formation of the Meisenheimer complex, the key intermediate in the SNAr reaction.

SNAr_Mechanism Start Activated this compound (e.g., with -NO₂ ortho/para to LG) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nu⁻ Product Substituted Product Intermediate->Product - LG⁻

Caption: The SNAr reaction proceeds via a stable Meisenheimer intermediate.

Experimental Protocol: Synthesis of a Diphenylamine Derivative

This protocol describes the synthesis of N-methyl-2,4-dinitrodiphenylamine from 1-chloro-2,4-dinitrobenzene and aniline, illustrating a related SNAr reaction.

  • Reaction Setup: 1-Chloro-2,4-dinitrobenzene and a slight excess of aniline are dissolved in a polar aprotic solvent such as DMSO.

  • Base: A non-nucleophilic base like potassium carbonate is added to neutralize the HCl formed during the reaction.[10]

  • Heating: The mixture is heated to 80-100°C and monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The product is then purified by column chromatography.

Chapter 3: Cleavage of the Ether Bond

The C-O bond of the ether linkage in diphenyl ethers is generally robust. However, it can be cleaved under specific conditions, and the ease of this cleavage is influenced by the substituents on the aromatic rings.

Reagents and Mechanisms for Ether Cleavage

Strong acids such as HBr and HI, and Lewis acids like BBr₃ are commonly employed to cleave diphenyl ethers. The mechanism can proceed via SN1 or SN2 pathways, depending on the substitution pattern and reaction conditions. Reductive cleavage is also possible using reagents like sodium in liquid ammonia.[11][12]

Substituent Effects on Ether Cleavage

The electronic nature of the substituents plays a crucial role in determining the rate and regioselectivity of ether cleavage.

  • Electron-Donating Groups (EDGs): EDGs on one of the rings can stabilize a potential carbocation intermediate, favoring an SN1-type cleavage. This often leads to selective cleavage, with the phenol derived from the more electron-rich ring being formed.

  • Electron-Withdrawing Groups (EWGs): EWGs destabilize carbocation formation, thus disfavoring an SN1 pathway. Cleavage of such ethers typically requires harsher conditions.

A study on the hydrogenolysis of substituted diphenyl ethers over a Ni/SiO₂ catalyst showed the following order of reactivity: 4,4'-dihydroxythis compound > this compound > di-p-tolyl ether.[13] This trend correlates with the apparent activation energies for the C-O bond cleavage.[13]

Table 3: Reactivity Order in Catalytic Hydrogenolysis of Diphenyl Ethers

This compound DerivativeTurnover Frequency (TOF) (mol molNi Surf⁻¹ h⁻¹)Apparent Activation Energy (kJ mol⁻¹)
4,4'-Dihydroxythis compound6993
This compound2698
Di-p-tolyl ether1.3105
Data from a study on Ni/SiO₂ catalyzed hydrogenolysis.[13]
Visualization of Acid-Catalyzed Ether Cleavage

This diagram illustrates the initial protonation step and subsequent nucleophilic attack in the acid-catalyzed cleavage of a this compound.

Ether_Cleavage DiphenylEther Substituted This compound ProtonatedEther Protonated Ether (Oxonium Ion) DiphenylEther->ProtonatedEther + H⁺ Products Phenol + Aryl Halide ProtonatedEther->Products + X⁻

Caption: Acid-catalyzed cleavage of the this compound bond.

Experimental Protocol: Cleavage with Boron Tribromide (BBr₃)

BBr₃ is a highly effective reagent for cleaving aryl ethers.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as BBr₃ is sensitive to moisture.

  • Cooling: The substituted this compound is dissolved in a dry, non-protic solvent like dichloromethane and cooled to 0°C or lower.

  • Addition of BBr₃: A solution of BBr₃ in dichloromethane is added dropwise.

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature. After completion, it is carefully quenched by the slow addition of water or methanol.

  • Workup and Purification: The product is extracted and purified by standard methods such as column chromatography or recrystallization.

Conclusion

The reactivity of substituted diphenyl ethers is a nuanced interplay of electronic and steric effects. A thorough understanding of these principles is essential for the rational design of synthetic routes and the development of novel molecules with desired properties. By leveraging the concepts and experimental frameworks presented in this guide, researchers can more effectively navigate the chemical landscape of this important class of compounds.

References

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A Comparative Guide to Validating the Mechanism of Photochemical Rearrangement of Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The photochemical rearrangement of diphenyl ethers is a fundamental reaction class with implications ranging from the photostability of pharmaceuticals and polymers to the synthesis of complex organic molecules. Elucidating the precise mechanism of these rearrangements is critical for controlling reaction outcomes and designing more robust molecular systems. This guide provides a comparative overview of the primary experimental techniques used to validate these mechanisms, offering insights into the causality behind experimental choices and presenting the data required to build a conclusive mechanistic argument.

Section 1: The Mechanistic Landscape of Diphenyl Ether Photorearrangement

Upon absorption of ultraviolet light, diphenyl ethers are promoted to an excited singlet state. From this point, the molecule can follow several competing pathways, the most prominent being the Photo-Fries and Photo-Smiles rearrangements.

The Photo-Fries Rearrangement: This pathway is analogous to the classic Fries rearrangement and is believed to proceed via a radical mechanism.[1][2] Excitation to the singlet state is followed by the homolytic cleavage of a carbon-oxygen bond, generating a phenoxy and a phenyl radical pair within a solvent cage.[3][4] These radicals can then recombine intramolecularly at the ortho and para positions to yield 2- and 4-phenylphenols.[3] Alternatively, the radicals can escape the solvent cage and abstract hydrogen from the solvent, leading to diffusion products like phenol and benzene.[4]

The Photo-Smiles Rearrangement: In contrast, the photo-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[5][6] This pathway is often favored when the aromatic rings are appropriately substituted with electron-withdrawing and electron-donating groups that facilitate nucleophilic attack.[6][7]

The central challenge in validating the mechanism for a given this compound is to distinguish between these pathways and to identify the transient intermediates that define them.

Mechanistic_Pathways DPE_GS This compound (S0) DPE_S1 Excited Singlet State (S1) DPE_GS->DPE_S1 RadicalPair Solvent-Caged Radical Pair (Phenoxy• + Phenyl•) DPE_S1->RadicalPair C-O Homolysis (Photo-Fries Pathway) Meisenheimer Meisenheimer-like Intermediate DPE_S1->Meisenheimer Intramolecular Nucleophilic Attack (Photo-Smiles Pathway) FriesProducts Photo-Fries Products (2- & 4-Phenylphenol) RadicalPair->FriesProducts In-cage Recombination DiffusionProducts Diffusion Products (Phenol + Benzene) RadicalPair->DiffusionProducts Cage Escape & H-Abstraction SmilesProduct Photo-Smiles Product Meisenheimer->SmilesProduct

Caption: Competing mechanistic pathways for this compound photorearrangement.

Section 2: A Comparative Analysis of Core Validation Techniques

No single experiment can definitively prove a photochemical mechanism. Instead, a self-validating system of complementary techniques is required to build a comprehensive picture. The choice of technique is dictated by the specific question being asked—whether it concerns final products, reaction efficiency, or the direct observation of fleeting intermediates.

TechniqueCore Question AnsweredTimescale of ObservationKey Insights for Diphenyl EthersExperimental Complexity
Steady-State Photolysis & Product Analysis (GC-MS, HPLC, NMR) What are the final, stable products and in what ratio?Minutes to HoursIdentifies rearrangement (phenylphenols) vs. diffusion (phenol) products. Product ratios can hint at mechanism (e.g., viscosity effects on cage escape).[3]Low to Moderate
Quantum Yield (Φ) Determination How efficient is the reaction?Seconds to MinutesQuantifies the efficiency of product formation per photon absorbed.[8] Comparing Φ under different conditions (e.g., solvent, substituents) reveals factors that favor one pathway.[9]Moderate
Transient Absorption Spectroscopy (TAS) / Laser Flash Photolysis (LFP) What are the short-lived intermediates?Nanoseconds to MillisecondsDirectly observes transient species like triplet states and radicals (e.g., the phenoxy radical), providing "smoking gun" evidence for a radical-based mechanism.[10][11]High
Chemically Induced Dynamic Nuclear Polarization (CIDNP) Is a radical pair involved?Nanoseconds (indirectly)Detects non-Boltzmann nuclear spin populations in products, which is a definitive signature of their formation from a spin-correlated radical pair intermediate.[12][13][14]High

Section 3: In-Depth Experimental Protocols

The following protocols represent self-validating systems for acquiring critical mechanistic data. The causality behind key experimental choices is explained to provide field-proven insights.

Protocol 1: Quantum Yield (Φ) Determination via Chemical Actinometry

This protocol determines the efficiency of the photorearrangement, a key parameter for mechanistic comparison.

Objective: To quantify the number of product molecules formed for every photon absorbed by the system.

Methodology:

  • Actinometer Preparation: Prepare a solution of a chemical actinometer with a well-known quantum yield, such as potassium ferrioxalate. This solution will be used to calibrate the photon flux of the light source.[15]

  • Photon Flux Measurement: Irradiate the actinometer solution in the photochemical reactor under the exact same conditions (wavelength, geometry, stirring) as the sample. Measure the change in the actinometer's absorbance to calculate the number of photons entering the system per unit time (I₀).[15] The causality here is critical: using the same setup ensures that the measured photon flux is identical to that experienced by the sample.

  • Sample Irradiation: Prepare a solution of the this compound of interest at a concentration that ensures sufficient light absorption. Irradiate the solution for a specific time, ensuring low conversion (<10%) to avoid secondary photoreactions or product screening effects.[8]

  • Product Quantification: After irradiation, analyze the reaction mixture using a calibrated analytical technique (e.g., GC-MS or HPLC with an internal standard) to determine the precise number of moles of rearrangement products formed.

  • Calculation: The quantum yield (Φ) is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed).[8] The moles of photons absorbed are determined from the incident photon flux (I₀) and the fraction of light absorbed by the sample, measured via UV-Vis spectroscopy.

Protocol 2: Intermediate Identification via Nanosecond Laser Flash Photolysis (LFP)

This is the most powerful technique for directly observing the radical intermediates central to the photo-Fries mechanism.

Objective: To spectrally and kinetically characterize the transient species formed upon laser excitation of the this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound in a spectroscopic-grade solvent (e.g., acetonitrile or cyclohexane). The solution must be deoxygenated by bubbling with argon or nitrogen for at least 20 minutes. This step is crucial because molecular oxygen is an efficient quencher of excited triplet states and radicals, and its presence would shorten transient lifetimes, obscuring the data.[16]

  • Experimental Setup: The sample is placed in a quartz cuvette within the LFP apparatus. A high-intensity laser pulse (the "pump," e.g., a Nd:YAG laser at 266 nm) excites the sample.[11][17] A second, low-intensity light source (the "probe," typically a xenon arc lamp) passes through the sample at a right angle to the pump laser.

  • Data Acquisition: The intensity of the probe beam is monitored by a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope. When the pump laser fires, any transient species that absorb the probe light will cause a temporary decrease in its intensity. This change in absorbance (ΔA) is recorded over time, from nanoseconds to milliseconds.[11]

  • Spectral Analysis: By varying the wavelength of the probe light, a full transient absorption spectrum can be constructed at a specific time delay after the laser flash. The resulting spectrum can be compared to known spectra of candidate intermediates, such as the phenoxy radical, which has a characteristic absorption around 400 nm.[18]

  • Kinetic Analysis: The decay of the transient absorption signal over time provides the lifetime of the intermediate. This kinetic data can be analyzed to determine reaction rate constants, for example, by observing how the decay rate changes in the presence of a quencher.[19]

LFP_Workflow cluster_prep Sample Preparation cluster_exp LFP Experiment cluster_analysis Data Analysis P1 Prepare Dilute Diphenyl Ether Solution P2 Deoxygenate with Ar/N₂ P1->P2 P3 Load into Quartz Cuvette P2->P3 E1 Pump Laser (e.g., 266 nm) Excites Sample P3->E1 E2 Probe Light (Xenon Lamp) Passes Through Sample E3 Fast Detector Measures Probe Light Intensity E2->E3 E4 Oscilloscope Records Absorbance vs. Time E3->E4 A1 Construct Transient Spectrum (ΔA vs. Wavelength) E4->A1 A3 Analyze Decay Kinetics (ΔA vs. Time) E4->A3 A2 Identify Intermediates (e.g., Phenoxy Radical) A1->A2 A4 Determine Intermediate Lifetimes & Rate Constants A3->A4

Caption: Experimental workflow for Laser Flash Photolysis (LFP).

Section 4: Synthesizing the Evidence for a Coherent Mechanism

The power of this multi-technique approach lies in synthesizing the results into a single, coherent narrative. For a typical this compound that rearranges via the photo-Fries pathway, the combined evidence would look like this:

  • Product Analysis: GC-MS analysis after steady-state irradiation in ethanol shows the formation of 2-phenylphenol and 4-phenylphenol, alongside phenol and benzene.[3] This confirms the rearrangement occurs and suggests a competing cage-escape process.

  • Quantum Yield: The quantum yield for rearrangement is found to be, for example, Φ = 0.1. This indicates that while the reaction occurs, other deactivation pathways (like fluorescence or non-radiative decay) are more dominant.[8]

  • Laser Flash Photolysis: LFP experiments reveal a transient species appearing within nanoseconds of the laser flash. Its absorption spectrum, with a maximum around 400 nm, is a perfect match for the known spectrum of the phenoxy radical. This is direct, compelling evidence for the homolytic C-O bond cleavage central to the photo-Fries mechanism.[10][18]

  • CIDNP: An in-situ photo-CIDNP experiment shows strong emissive and enhanced absorptive signals in the ¹H NMR spectrum for the protons of the rearrangement products. This definitively proves that these products were formed via the recombination of a spin-correlated radical pair.[12][20]

Together, these four pillars of evidence build an irrefutable case for the photo-Fries mechanism, moving from the final products back to the fleeting, picosecond-lived radical pair that started it all. By objectively comparing the data from each technique, researchers can confidently validate the photochemical pathways of diphenyl ethers and related aromatic systems.

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  • Synthesis Workshop. (2021, November 12). Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68). YouTube. [Link]

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Navigating the Enzymatic Maze: A Comparative Guide to the Cross-Reactivity of Enzymes with Diphenyl Ether and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and environmental science, understanding the metabolic fate of xenobiotics is paramount. Diphenyl ethers and their derivatives are scaffolds of significant interest, found in pharmaceuticals, agrochemicals, and unfortunately, as persistent organic pollutants.[1] Their interaction with metabolic enzymes dictates their efficacy, toxicity, and environmental persistence. This guide provides a comparative analysis of the cross-reactivity of key enzyme families—Cytochrome P450s, Peroxidases, and Laccases—with diphenyl ether-based compounds, supported by experimental data and detailed protocols to empower your research.

The Significance of Enzymatic Cross-Reactivity

The journey of a this compound-based molecule, whether a drug candidate or an environmental contaminant, is largely governed by its susceptibility to enzymatic transformation. Cross-reactivity, in this context, refers to the ability of a single enzyme or a family of enzymes to metabolize a range of structurally related compounds. High cross-reactivity can lead to drug-drug interactions, off-target effects, or the formation of toxic metabolites.[2][3] Conversely, understanding these interactions can be harnessed for bioremediation strategies to degrade persistent pollutants.[1][4] This guide will delve into the nuances of these interactions, providing a framework for predicting and assessing the metabolic stability and potential liabilities of this compound derivatives.

Comparative Analysis of Enzyme Families

The three major enzyme families involved in the metabolism of diphenyl ethers are Cytochrome P450 monooxygenases (CYPs), Peroxidases, and Laccases. Each possesses distinct mechanisms and substrate preferences, leading to different metabolic outcomes.

Cytochrome P450s: The Primary Drivers of Xenobiotic Metabolism

Located primarily in the liver, CYPs are the principal enzymes responsible for the phase I metabolism of a vast array of xenobiotics, including many drugs containing the this compound moiety.[5][6] The primary reaction catalyzed by CYPs on diphenyl ethers is hydroxylation of the aromatic rings, a critical step that increases water solubility and facilitates excretion.[7]

Mechanism of Action: CYPs employ a heme cofactor to activate molecular oxygen, leading to the insertion of one oxygen atom into the substrate.[7] For diphenyl ethers, this typically results in the formation of mono-, di-, or poly-hydroxylated derivatives. The position of hydroxylation is dictated by the electronic properties of the substituents on the aromatic rings and the steric constraints of the enzyme's active site.

Structure-Activity Relationship (SAR): The susceptibility of a this compound derivative to CYP-mediated metabolism is heavily influenced by its substitution pattern. Electron-donating groups can activate the aromatic ring towards electrophilic attack by the activated oxygen species of the CYP, while bulky substituents may hinder access to the active site. The interplay between electronics and sterics governs the isoform-specific metabolism.[8] For instance, the metabolism of many classic antihistamines containing a this compound core is predominantly mediated by CYP2D6.[2][3]

Comparative Cross-Reactivity of Major CYP Isoforms:

While comprehensive, directly comparative kinetic data for a wide range of this compound derivatives across all major CYP isoforms is not available in a single study, we can synthesize findings from various sources to provide a comparative overview.

Substrate/DerivativeMajor Metabolizing CYP Isoform(s)Typical ReactionKey Findings & Implications
This compound (unsubstituted) CYP2A6, other isoforms likely contributeAromatic HydroxylationCYP2A6 shows high activity towards several gasoline ethers, suggesting a role in metabolizing simple ether structures.[6]
Polybrominated Diphenyl Ethers (PBDEs) Multiple CYPsHydroxylation, DebrominationMetabolism leads to the formation of hydroxylated PBDEs (OH-PBDEs), which can be more toxic than the parent compounds.[9]
Diphenhydramine (Benadryl) CYP2D6N-Demethylation, HydroxylationAs both a substrate and an inhibitor of CYP2D6, diphenhydramine has a high potential for drug-drug interactions.[2][3]
Methoxy-substituted Diphenyl Ethers Multiple CYPsO-Dealkylation, Aromatic HydroxylationThe presence of a methoxy group provides an additional site for metabolism via O-dealkylation, often a rapid metabolic pathway.[10]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Cross-Reactivity Screening

This protocol outlines a general method for assessing the metabolic stability and identifying the major metabolites of a this compound derivative using human liver microsomes (HLMs), which contain a mixture of CYP enzymes.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLMs): Provide a physiologically relevant source of a wide range of drug-metabolizing enzymes, particularly CYPs.

  • NADPH: An essential cofactor for CYP activity, providing the reducing equivalents for oxygen activation.

  • LC-MS/MS: A highly sensitive and specific analytical technique for identifying and quantifying the parent compound and its metabolites.[9][11]

Step-by-Step Methodology:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine the following on ice:

      • Phosphate buffer (100 mM, pH 7.4)

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • This compound derivative (test compound, typically 1 µM in a suitable solvent like DMSO, final DMSO concentration <0.5%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking. Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to determine the rate of metabolism.

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis by LC-MS/MS:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Develop an LC-MS/MS method to separate the parent compound from its potential hydroxylated and dealkylated metabolites and quantify their amounts over time.[9][11][12]

Data Interpretation: The rate of disappearance of the parent compound provides a measure of its metabolic stability. The appearance of new peaks in the chromatogram corresponding to expected mass shifts (e.g., +16 Da for hydroxylation) indicates metabolite formation.

CYP450_Metabolism_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubation at 37°C HLM->Preincubation Substrate This compound Derivative Substrate->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Initiation Add NADPH Preincubation->Initiation Incubation Incubation at 37°C Initiation->Incubation Termination Add Acetonitrile Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Peroxidase_Polymerization_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis HRP Horseradish Peroxidase Initiation Add H₂O₂ HRP->Initiation Substrate Phenolic this compound Substrate->Initiation Buffer Phosphate Buffer Buffer->Initiation Monitoring Spectrophotometric Monitoring Initiation->Monitoring RateCalculation Calculate Initial Rate Monitoring->RateCalculation Laccase_Activity_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Phosphate Buffer Equilibration Equilibrate at 30°C Buffer->Equilibration Syringaldazine Syringaldazine Solution Syringaldazine->Equilibration Initiation Add Laccase Equilibration->Initiation Monitoring Monitor A₅₃₀ Initiation->Monitoring RateCalculation Calculate Activity Monitoring->RateCalculation

References

Safety Operating Guide

A Guide to the Proper Disposal of Diphenyl Ether: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous attention to detail extends beyond the laboratory bench and into the entire lifecycle of the chemicals we use. Proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of our commitment to safety, environmental stewardship, and the integrity of our research. This guide provides a comprehensive overview of the proper disposal procedures for diphenyl ether, moving beyond simple checklists to explain the scientific principles that underpin these essential protocols.

This compound, a versatile aromatic ether, is utilized in various applications, including as a heat transfer fluid and a chemical intermediate. While immensely useful, its disposal requires careful consideration due to its potential environmental and health impacts. This document will equip you with the knowledge to manage this compound waste responsibly, ensuring the safety of your personnel and the environment.

Understanding the Hazards of this compound: Why Proper Disposal is Crucial

Before delving into disposal procedures, it is imperative to understand the hazards associated with this compound. This knowledge forms the basis for the stringent disposal protocols outlined in this guide.

This compound is classified as a hazardous substance primarily due to its aquatic toxicity .[1][2][3][4] It is very toxic to aquatic life with long-lasting effects.[2][4] Spills or improper disposal can lead to significant contamination of waterways, harming fish and other aquatic organisms.[3] The substance also has a potential for bioaccumulation, meaning it can build up in the tissues of organisms over time.[2][3]

In terms of human health, this compound can cause skin and eye irritation.[1][3] Inhalation of its vapors may lead to respiratory tract irritation.[1][3] While not classified as a carcinogen by major regulatory bodies, prolonged or repeated exposure may cause dermatitis and potential liver injury.[2][3]

Given these hazards, the United States Environmental Protection Agency (EPA) regulates the disposal of this compound under the Resource Conservation and Recovery Act (RCRA).[5][6][7] This means that waste containing this compound must be managed as hazardous waste to ensure its safe handling and disposal.

Decision-Making for this compound Disposal: A Step-by-Step Approach

The selection of an appropriate disposal method for this compound waste is a critical decision that should be guided by safety, regulatory compliance, and environmental responsibility. The following diagram illustrates the decision-making workflow for managing this compound waste in a laboratory setting.

Diphenyl_Ether_Disposal_Workflow cluster_0 Waste Characterization cluster_1 Regulatory Compliance cluster_2 Disposal Pathway Selection cluster_3 On-Site Management & Preparation A Identify this compound Waste Stream (e.g., pure substance, mixture, contaminated materials) B Determine Contamination Level and Composition A->B Analyze C Classify as Hazardous Waste (RCRA regulations) B->C Evaluate D Consult Federal, State, and Local Regulations C->D Verify E Engage a Licensed Professional Waste Disposal Service D->E Action F Select Appropriate Disposal Method (Incineration, Landfilling, Recycling) E->F Collaborate G Segregate and Store Waste Properly (Labeled, sealed containers) F->G Implement H Prepare for Transportation (Manifesting) G->H Document

Caption: Decision-making workflow for the proper disposal of this compound waste.

Core Disposal Methodologies: A Technical Overview

The primary methods for the disposal of this compound waste are incineration, landfilling, and, in some cases, recycling. The choice of method depends on the nature of the waste stream (e.g., pure this compound, a mixture, or contaminated materials) and the capabilities of the licensed waste disposal facility.

Incineration: The Preferred Method for Destruction

High-temperature incineration is the most effective and preferred method for the disposal of this compound and other organic hazardous wastes. This process ensures the complete destruction of the organic molecules, converting them into less harmful inorganic compounds.

The Scientific Principle: The high temperatures and controlled oxygen levels in an incinerator break the chemical bonds of the this compound molecule (C₁₂H₁₀O), leading to its complete oxidation into carbon dioxide (CO₂) and water (H₂O). For halogenated organic compounds, which can be analogous in their thermal destruction requirements, incineration temperatures of at least 1100°C are recommended to ensure complete breakdown of toxic organic molecules.[1] Rotary kilns are often used for hazardous waste incineration as they can handle various forms of waste (solid, liquid, sludge) and provide long residence times at high temperatures.[1]

Procedural Steps for Incineration (as performed by a licensed facility):

  • Waste Profiling and Acceptance: Your licensed disposal partner will require a detailed profile of the this compound waste, including its composition and concentration.

  • Pre-treatment (if necessary): Depending on the form of the waste, it may be blended with other waste streams to achieve the optimal consistency and calorific value for incineration.

  • Controlled Combustion: The waste is fed into a primary combustion chamber at temperatures typically exceeding 850°C. For compounds like this compound, a secondary combustion chamber operating at 1100°C or higher ensures the complete destruction of any potentially harmful intermediate products.[1]

  • Flue Gas Treatment: The gases produced during incineration pass through a sophisticated air pollution control system. This system neutralizes acidic gases and removes particulate matter and other pollutants before they are released into the atmosphere.

  • Ash Management: The resulting bottom ash and fly ash are tested to ensure they are no longer hazardous. If they meet the required standards, they can be disposed of in a non-hazardous landfill.

Hazardous Waste Landfilling: A Secondary Option

Landfilling is a disposal option for solid this compound waste or residues from other treatment processes. However, it is generally considered less preferable than incineration because it does not destroy the chemical but rather contains it.

The Scientific Principle: Hazardous waste landfills are highly engineered containment systems designed to prevent the migration of hazardous constituents into the surrounding environment.[8] They utilize a system of liners, leachate collection systems, and groundwater monitoring wells to ensure long-term containment.[8][9]

Key Features and Procedures for Hazardous Waste Landfilling:

  • Double Liner System: Hazardous waste landfills are required to have a double liner system, typically made of high-density polyethylene (HDPE), to prevent leaks.[8]

  • Leachate Collection and Removal: A system of pipes and pumps collects any liquid (leachate) that percolates through the waste, which is then treated.[8][9]

  • Pre-treatment: Liquid this compound is not suitable for direct landfilling and must be solidified or stabilized before disposal. Solid this compound waste may also require treatment to reduce its leachability.

  • Waste Acceptance Criteria (WAC): The waste must meet specific criteria, including limits on organic content, before it can be accepted at a hazardous waste landfill.[10]

Recycling and Reuse: A Sustainable Approach

While not always feasible for contaminated laboratory waste, exploring recycling options for unused or surplus this compound aligns with the principles of green chemistry and waste minimization.

Potential Recycling Avenues:

  • Chemical Repurposing: A licensed chemical recycling facility may be able to purify and reprocess this compound for use in other industrial applications.

  • Solvent Recovery: In some cases, this compound used as a solvent in a reaction mixture can be recovered through processes like high-vacuum distillation.[11]

It is crucial to work with a reputable and licensed recycling facility to ensure that the process is conducted in an environmentally sound manner.

On-Site Management and Preparation for Disposal

Proper on-site management of this compound waste is the first and most critical step in the disposal process. Adherence to these procedures minimizes risks to laboratory personnel and ensures that the waste is ready for safe transportation and disposal.

Step-by-Step On-Site Protocol:

  • Waste Segregation: Never mix this compound waste with other waste streams unless explicitly instructed to do so by your environmental health and safety (EHS) department or your licensed disposal contractor. Incompatible chemicals can react dangerously.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic to Aquatic Life").

  • Container Selection and Sealing: Use chemically resistant containers that are in good condition. Ensure that containers are tightly sealed to prevent leaks or the release of vapors.

  • Secure Storage: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[12]

  • Documentation (Hazardous Waste Manifest): For off-site disposal, a hazardous waste manifest is required. This document tracks the waste from your facility (the generator) to the final disposal site, ensuring a complete chain of custody.[6] Your EHS department or licensed disposal partner will assist in completing this crucial document.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

When handling this compound waste, it is essential to use appropriate personal protective equipment to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[1][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and irritation.[1][3]
Skin and Body Protection Laboratory coat or other protective clothing.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas.To prevent inhalation of vapors that can cause respiratory irritation.[1][3]

In Case of a Spill: Emergency Procedures

Accidental spills of this compound require immediate and appropriate action to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control the Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For larger spills, contain the spill to prevent it from entering drains or waterways.[3]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your EHS department.

Conclusion: A Commitment to Responsible Chemical Management

The proper disposal of this compound is a fundamental responsibility for all researchers and scientists. By understanding the hazards, adhering to regulatory requirements, and following the detailed procedures outlined in this guide, you contribute to a safer laboratory environment and the protection of our planet. Always partner with a licensed and reputable professional waste disposal service to ensure that your this compound waste is managed in the most environmentally sound manner possible. Your commitment to responsible chemical management is a testament to your dedication to scientific excellence and ethical practice.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0791 - this compound. [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). PHENYL ETHER (VAPOR). [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • GOV.UK. (2023). Dispose of waste to landfill. [Link]

  • A Brief Primer on Hazardous Waste Landfills. (2019). Hazardous Waste Experts. [Link]

  • Odisha State Pollution Control Board. (n.d.). CRITERIA FOR HAZARDOUS WASTE LANDFILLS. [Link]

  • ResearchGate. (2019). How to remove this compound from reaction mixture?[Link]

  • Zero Waste Europe. (n.d.). Basic principles of waste incineration. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the safe handling of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and reproducible outcomes. Diphenyl ether, a common heat transfer medium and chemical intermediate, presents a moderate hazard profile that, if managed with expertise, poses minimal risk to the diligent scientist. This guide moves beyond a simple checklist, offering a comprehensive, experience-driven framework for the safe and effective use of this compound in a laboratory setting. Our aim is to empower you with the knowledge to not just follow protocols but to understand the rationale behind them, fostering a culture of safety and precision in your critical work.

Understanding the Hazard Profile of this compound

A thorough understanding of the physicochemical properties and toxicological profile of this compound is fundamental to establishing a robust safety protocol. This knowledge informs every subsequent decision regarding personal protective equipment (PPE), handling, and disposal.

This compound is a colorless crystalline solid or liquid with a distinct geranium-like odor.[1] While not acutely toxic, it can cause significant irritation to the eyes, skin, and respiratory tract.[1][2][3] Prolonged or repeated exposure may lead to dermatitis and potential liver injury.[2][4] Furthermore, this compound is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent environmental controls for its disposal.[4][5]

Property Value Source
Appearance Colorless crystalline solid or liquid[1]
Odor Geranium-like[1]
Melting Point 25 - 27 °C (77 - 81 °F)[4]
Boiling Point 259 °C (498 °F)[4]
Flash Point 115 °C (239 °F)[3]
OSHA PEL (TWA) 1 ppm (7 mg/m³)[6][7]
NIOSH REL (TWA) 1 ppm (7 mg/m³)[1][8]
IDLH 100 ppm[1][8]

Core Directive: A Multi-Layered Approach to Protection

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of this compound being handled, the potential for aerosolization, and the duration of exposure. The following recommendations are based on a comprehensive risk assessment and are designed to provide a multi-layered defense against potential hazards.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated area (chemical fume hood) gather_ppe Gather all necessary PPE prep_area->gather_ppe inspect_ppe Inspect PPE for integrity gather_ppe->inspect_ppe don_ppe Don appropriate PPE inspect_ppe->don_ppe Proceed to handling handle_chem Handle this compound (avoid creating dust/aerosols) don_ppe->handle_chem decontaminate Decontaminate work surfaces handle_chem->decontaminate After handling is complete doff_ppe Doff PPE correctly decontaminate->doff_ppe dispose_waste Dispose of waste in approved, labeled containers doff_ppe->dispose_waste

Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.

Engineering Controls: The First Line of Defense

Before any PPE is donned, it is imperative to utilize engineering controls to minimize airborne concentrations of this compound. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] This is the most effective means of preventing inhalation exposure.

Eye and Face Protection: Shielding Against Irritation

This compound is known to cause serious eye irritation.[2][5] Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: Safety glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[5]

  • Enhanced Protection: For tasks with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles.[10][11]

Skin Protection: Preventing Dermal Absorption and Irritation

Prolonged skin contact with this compound can cause irritation and dermatitis.[2][3] Consequently, appropriate hand and body protection is essential.

  • Gloves: Handle with gloves that have been inspected for integrity prior to use.[4] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[11] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection for the skin.

  • Protective Clothing: For larger scale operations or in the event of a spill, a complete suit protecting against chemicals may be necessary.[11]

Respiratory Protection: A Necessary Precaution in Specific Scenarios

While engineering controls should be the primary means of controlling inhalation exposure, respiratory protection may be required in certain situations, such as when engineering controls are not feasible or during emergency situations.

  • When to Use: Respiratory protection is required when dusts, vapors, or aerosols are generated.[9]

  • Type of Respirator: If a respirator is required, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[11] For higher concentrations, a full-face supplied-air respirator may be necessary.[1][11] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]

Operational and Disposal Plans: Ensuring a Safe and Compliant Workflow

A comprehensive safety plan extends beyond the use of PPE to include detailed procedures for handling, storage, and disposal.

Handling and Storage
  • Avoid contact with skin and eyes.[5][12]

  • Avoid the formation of dust and aerosols.[4][5]

  • Keep containers tightly closed in a dry and well-ventilated place.[4]

  • Store locked up and separated from strong oxidants.[3][9]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate unnecessary personnel from the area.[12]

  • Ensure adequate ventilation.[5]

  • Wear appropriate PPE, including respiratory protection.[5]

  • For liquid spills, absorb with an inert material such as sand or vermiculite.[3] For solid spills, sweep up and shovel, avoiding dust generation.[4][5]

  • Collect the spilled material and place it in a suitable, closed, and labeled container for disposal.[4][5]

  • Do not let the product enter drains, as it is toxic to aquatic life.[4][5]

  • Clean the affected area thoroughly.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the product and its container to an approved waste disposal plant.[4]

  • Do not mix with other waste.[9]

  • Handle uncleaned containers as you would the product itself.[9]

By adhering to these detailed protocols, researchers and drug development professionals can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of themselves and their colleagues. This commitment to safety is not a barrier to innovation but rather a foundational element of scientific excellence.

References

  • This compound - Safety Data Sheet. (2011-07-01).
  • This compound - Safety Data Sheet. (2017-06-28).
  • NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor). Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20).
  • This compound CAS No 101-84-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2007-12-20).
  • This compound - CAMEO Chemicals. National Oceanic and Atmospheric Administration.
  • This compound - SD Fine-Chem.
  • ICSC 0791 - this compound. International Labour Organization and World Health Organization.
  • Safety data sheet - LGC Standards. (2018-10-11).
  • SAFETY DATA SHEET - Merck Millipore. (2025-03-22).
  • PHENYL ETHER (VAPOR) | Occupational Safety and Health Administration. U.S. Department of Labor.
  • ICSC 0791 - this compound. International Programme on Chemical Safety.
  • This compound FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-05-31).
  • Ambeed SDS.
  • Phenyl ether (vapor) - IDLH | NIOSH. Centers for Disease Control and Prevention.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.